An inositol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Inositol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
| Record name | (-)-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydroxycyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inositol [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neo-inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muco-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epi-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scyllitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chiro-inositol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | allo-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol [Nonspecific isomer] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | scyllo-inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-chiro-Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 643-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Muco-Inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 643-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inosite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1D-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Epi-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muco-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1L-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | scyllo-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIS-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUCO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SCYLLO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPI-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Inositol Stereoisomers: A Comprehensive Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositols, a group of nine cyclohexane-1,2,3,4,5,6-hexol stereoisomers, are fundamental components of cellular signaling and metabolism. While once considered part of the vitamin B complex, it is now understood that they are synthesized de novo in humans and play crucial roles as second messengers and structural components of cell membranes.[1] The distinct spatial arrangement of the hydroxyl groups in each stereoisomer confers unique biological activities, making them a subject of intense research for therapeutic applications in a wide range of diseases, including metabolic disorders and neurodegenerative diseases.[2][3]
This in-depth technical guide provides a comprehensive overview of the core biological activities of inositol stereoisomers, with a focus on their roles in insulin signaling and the modulation of amyloid-beta aggregation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Inositol Stereoisomers: An Overview
There are nine distinct stereoisomers of inositol: myo-inositol, D-chiro-inositol, L-chiro-inositol, scyllo-inositol, epi-inositol, allo-inositol, muco-inositol, neo-inositol, and cis-inositol. Myo-inositol is the most abundant form in nature and in mammalian tissues, serving as the precursor for the synthesis of other biologically important inositol derivatives.[3] The interconversion between some of these isomers is catalyzed by specific enzymes, such as the epimerase that converts myo-inositol to D-chiro-inositol, a process that is itself regulated by insulin.[2]
Role in Insulin Signaling and Glucose Metabolism
Myo-inositol and D-chiro-inositol are the most extensively studied stereoisomers in the context of insulin signaling and glucose metabolism. They act as precursors for inositol phosphoglycans (IPGs), which function as second messengers of insulin action.[4]
Key Biological Activities:
-
Insulin Sensitization: Both myo- and D-chiro-inositol have been shown to improve insulin sensitivity.[5]
-
Glucose Uptake: They promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into cells.[6]
-
Glycogen Synthesis: D-chiro-inositol, in particular, is involved in the activation of enzymes that regulate glycogen synthesis.[3]
Quantitative Data on Biological Activity
The following table summarizes quantitative data on the effects of myo-inositol and D-chiro-inositol on key components of the insulin signaling pathway.
| Stereoisomer | Biological Effect | System/Model | Concentration/Dose | Result | Reference(s) |
| myo-inositol | Akt Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVEC) | 1, 10, 100, 1000 µM | Dose-dependent increase in Akt phosphorylation | [7] |
| D-chiro-inositol | Akt Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVEC) | 1, 10, 100, 1000 µM | Dose-dependent increase in Akt phosphorylation | [7] |
| D-chiro-inositol | IRS1 Phosphorylation | Human Adipocytes (SGBS) | 10⁻⁸ M | Increased IRS1 phosphorylation | [8] |
| D-chiro-inositol | GLUT4 Expression | Human Adipocytes (SGBS) | 10⁻⁸ M (with insulin) | Increased GLUT4 expression and activation | [8] |
| myo-inositol | Glucose Uptake | Human Endometrial Cells | Not specified | Restored glucose uptake under PCOS conditions | [9] |
Signaling Pathway
The insulin signaling pathway, and the involvement of myo- and D-chiro-inositol, is depicted below.
Role in Neurodegenerative Diseases: Alzheimer's Disease
Several inositol stereoisomers have been investigated for their potential therapeutic effects in Alzheimer's disease, primarily due to their ability to interact with and inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[10][11]
Key Biological Activities:
-
Inhibition of Aβ Aggregation: Scyllo-, epi-, and myo-inositol have been shown to inhibit the fibrillization of Aβ42.[10][12] Scyllo-inositol, in particular, has demonstrated the ability to stabilize non-toxic oligomers of Aβ.[11]
-
Reduction of Aβ-induced Toxicity: By preventing the formation of toxic Aβ aggregates, these inositols can attenuate their neurotoxic effects.[10]
Quantitative Data on Biological Activity
The following table summarizes available quantitative data on the interaction of inositol stereoisomers with Aβ peptides.
| Stereoisomer | Biological Effect | System/Model | Concentration | Result | Reference(s) |
| scyllo-inositol | Binding to Aβ(16-22) protofibrils | Molecular Dynamics Simulation | N/A | Binding affinity of 0.2-0.5 mM | [13] |
| chiro-inositol | Binding to Aβ(16-22) protofibrils | Molecular Dynamics Simulation | N/A | Binding affinity of 0.2-0.5 mM | [13] |
| myo-inositol | Inhibition of IAPP amyloid formation | Thioflavin-T binding assay | 1:20 peptide to inositol ratio (by weight) | Increased lag phase by a factor of 2.0 | [12] |
| epi-inositol | Inhibition of IAPP amyloid formation | Thioflavin-T binding assay | 1:20 peptide to inositol ratio (by weight) | Increased lag phase by a factor of 1.5 | [12] |
| scyllo-inositol | Inhibition of IAPP amyloid formation | Thioflavin-T binding assay | 1:20 peptide to inositol ratio (by weight) | Increased lag phase by a factor of 1.3 | [12] |
Logical Relationship in Aβ Aggregation Inhibition
The proposed mechanism of action for scyllo-inositol in preventing toxic Aβ fibril formation is illustrated below.
Biological Activities of Other Inositol Stereoisomers
Research on the biological activities of the less common inositol stereoisomers is ongoing. Preliminary findings suggest they may also possess unique therapeutic properties.
| Stereoisomer | Reported Biological Activity | Reference(s) |
| epi-inositol | Inhibition of Aβ42 aggregation | [10] |
| allo-inositol | Inhibition of Aβ aggregation | [2] |
| muco-inositol | Detected in various mammalian tissues | [3] |
| neo-inositol | Detected in brain and other tissues | [3] |
| cis-inositol | Non-naturally occurring | [3] |
Experimental Protocols
A critical aspect of advancing our understanding of inositol stereoisomers is the use of robust and reproducible experimental methods. This section outlines key protocols for studying their biological activities.
Quantification of Inositol Stereoisomers
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: This method allows for the separation and sensitive quantification of different inositol stereoisomers in biological samples.
Protocol Outline:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are deproteinized, and internal standards are added.
-
Chromatographic Separation: Samples are injected into an HPLC system equipped with a suitable column (e.g., an Aminex HPX-87C column) to separate the different isomers.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of each stereoisomer based on their mass-to-charge ratio.
Workflow Diagram:
Assessment of Aβ Aggregation
Method: Thioflavin T (ThT) Fluorescence Assay
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay is used to monitor the kinetics of Aβ aggregation.
Protocol Outline:
-
Preparation of Reagents: Prepare Aβ peptide solution, inositol stereoisomer solutions at various concentrations, and a ThT stock solution.
-
Assay Setup: In a microplate, combine the Aβ peptide solution with the different concentrations of the inositol stereoisomers.
-
Incubation: Incubate the plate at 37°C to allow for Aβ aggregation.
-
Fluorescence Measurement: At regular time intervals, add ThT to the wells and measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: Plot fluorescence intensity versus time to obtain aggregation curves and determine parameters such as the lag time and the maximum fluorescence intensity.
Assessment of GLUT4 Translocation
Method: Cell-based Assay using GLUT4-eGFP Fusion Protein
Principle: This assay visually tracks the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to stimuli.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., 3T3-L1 adipocytes) and transfect them with a plasmid encoding a GLUT4-eGFP fusion protein.
-
Cell Treatment: Treat the cells with insulin (positive control), different inositol stereoisomers, or vehicle control.
-
Live-Cell Imaging: Visualize the subcellular localization of GLUT4-eGFP using fluorescence microscopy.
-
Image Analysis: Quantify the fluorescence intensity at the plasma membrane versus the intracellular region to determine the extent of GLUT4 translocation.
Conclusion and Future Directions
The stereoisomers of inositol represent a fascinating and promising class of molecules with diverse biological activities. Myo-inositol and D-chiro-inositol are well-established as key players in insulin signaling, with clear therapeutic potential for metabolic disorders. Scyllo-inositol and other stereoisomers show significant promise in the context of neurodegenerative diseases by modulating the aggregation of amyloidogenic proteins.
Despite the significant progress made, further research is needed to fully elucidate the therapeutic potential of all nine inositol stereoisomers. Key areas for future investigation include:
-
Comprehensive Quantitative Comparisons: Head-to-head studies comparing the dose-response effects of all nine stereoisomers on key biological targets are needed to identify the most potent and selective compounds for specific applications.
-
Elucidation of Mechanisms for Less-Studied Isomers: The biological activities and mechanisms of action of cis-, allo-, muco-, and neo-inositol remain largely unexplored.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are required to understand the absorption, distribution, metabolism, and excretion of the less common inositol stereoisomers to assess their viability as therapeutic agents.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for human diseases.
This technical guide provides a solid foundation for researchers and drug development professionals working in the field of inositol biology. By leveraging the information and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of these remarkable molecules.
References
- 1. Inositol - Wikipedia [en.wikipedia.org]
- 2. egoipcos.com [egoipcos.com]
- 3. What is the mechanism of Inositol? [synapse.patsnap.com]
- 4. Demonstration of a visual cell-based assay for screening glucose transporter 4 translocation modulators in real time [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection of orally administered inositol stereoisomers in mouse blood plasma and their effects on translocation of glucose transporter 4 in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics and pharmacokinetics of inositol(s) in health and disease | Semantic Scholar [semanticscholar.org]
- 10. Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta -induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Binding mechanism of inositol stereoisomers to monomers and aggregates of Aβ(16-22) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dichotomy of Inositol Isomers: A Technical Guide to Myo-Inositol and Scyllo-Inositol in Neuronal Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of neuronal biochemistry, the stereoisomers of inositol, myo-inositol (MI) and scyllo-inositol (SI), present a fascinating dichotomy. While structurally similar, their functional roles diverge significantly, with MI acting as a fundamental component of neuronal signaling and membrane integrity, and SI emerging as a promising therapeutic agent in neurodegenerative diseases. This technical guide provides an in-depth exploration of the core functions of these two isomers in neurons, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Functional Distinctions
Myo-inositol, the most abundant stereoisomer in the human brain, is integral to neuronal homeostasis.[1][2] It serves as the precursor for the phosphoinositide signaling pathway, a critical cascade for neurotransmitter signal transduction.[3][4][5] As a key osmolyte, MI also plays a crucial role in maintaining cell volume in the brain.[2] Furthermore, recent evidence highlights its importance in promoting neuronal connectivity and synapse formation.[3]
In contrast, scyllo-inositol is a rare isomer whose primary recognized function in the nervous system is pathological.[1] It has garnered significant attention for its potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease (AD).[1][6][7] This inhibitory action is thought to stem from its ability to stabilize soluble Aβ oligomers and prevent their conformational change into neurotoxic fibrils.[6] SI has also demonstrated potential in mitigating the aggregation of α-synuclein, a protein implicated in Parkinson's disease.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the properties and effects of myo-inositol and scyllo-inositol in a neuronal context.
| Parameter | Myo-Inositol | Scyllo-Inositol | Reference |
| Typical Brain Concentration | ~5 mM | ~0.5 mM | [1] |
| Relative Abundance in Brain | >90% of total inositol | Second most abundant isomer | [2] |
Table 1: Inositol Isomer Concentrations in the Human Brain
| Property | Myo-Inositol | Scyllo-Inositol | Reference |
| Role in Phosphoinositide Synthesis | Essential Precursor | Not incorporated into PI lipids | [7][9] |
| Primary Therapeutic Target | Mood Disorders (e.g., depression, anxiety) | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | [5][6] |
| Effect on Aβ Aggregation | Less effective at inhibiting aggregation | Potent inhibitor of Aβ fibril formation | [9] |
Table 2: Functional and Therapeutic Distinctions
Signaling Pathways and Molecular Mechanisms
The distinct functions of myo-inositol and scyllo-inositol are rooted in their differential engagement with neuronal signaling pathways and molecular targets.
Myo-Inositol and the Phosphoinositide Signaling Pathway
Myo-inositol is the cornerstone of the phosphoinositide (PI) signaling cascade. Upon neuronal stimulation by various neurotransmitters, membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) is hydrolyzed by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, which in turn activates a myriad of downstream cellular processes.
Caption: Myo-inositol-dependent phosphoinositide signaling pathway.
Scyllo-Inositol and the Inhibition of Amyloid-Beta Aggregation
The proposed mechanism of action for scyllo-inositol in Alzheimer's disease involves its direct interaction with the amyloid-beta peptide. It is hypothesized that scyllo-inositol coats the surface of Aβ monomers and oligomers, preventing their lateral stacking and subsequent fibrillation. This action stabilizes Aβ in a non-toxic, soluble form, thereby averting the synaptic dysfunction and neuronal cell death associated with amyloid plaques.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Scyllo-inositol in normal aging human brain: 1H magnetic resonance spectroscopy study at 4 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human milk component myo-inositol promotes neuronal connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol synthesis regulates activation of GSK-3α in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiology and Applications of Inositol in Psychiatry: A Narrative Review | MDPI [mdpi.com]
- 6. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scyllo-Inositol - Wikipedia [en.wikipedia.org]
- 9. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of the Inositol Phosphate Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inositol phosphate (IP) metabolic pathway is a cornerstone of cellular signaling, translating a vast array of extracellular stimuli into intricate intracellular responses. This complex network of phosphorylated inositol molecules governs a multitude of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[1] Dysregulation of this pathway is implicated in a range of pathologies, from cancer to metabolic disorders, making it a critical area of investigation for drug development.[2] This guide provides a comprehensive technical overview of the core regulatory mechanisms of the inositol phosphate metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
Core Signaling Pathways
The inositol phosphate metabolic pathway is broadly divided into two major branches: the phospholipase C (PLC)-mediated pathway that generates inositol trisphosphate (InsP3) and diacylglycerol (DAG), and the phosphoinositide 3-kinase (PI3K)-mediated pathway that produces 3-phosphorylated phosphoinositides.
Phospholipase C (PLC) Pathway
Activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), triggers the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, to generate two second messengers: Ins(1,4,5)P3 and DAG.[3] Ins(1,4,5)P3 diffuses into the cytoplasm and binds to the InsP3 receptor (InsP3R) on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3][4] This calcium signal initiates a wide range of cellular responses. DAG, in concert with calcium, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets.
The metabolism of Ins(1,4,5)P3 is tightly regulated through two primary routes: dephosphorylation by inositol polyphosphate 5-phosphatases to yield Ins(1,4)P2, or phosphorylation by Ins(1,4,5)P3 3-kinase to form inositol 1,3,4,5-tetrakisphosphate (InsP4).[5] These pathways not only terminate the Ins(1,4,5)P3 signal but also generate other inositol phosphates with their own distinct signaling roles.[6]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism.[7] Class I PI3Ks are activated by receptor tyrosine kinases and G protein-coupled receptors, leading to the phosphorylation of PIP2 at the 3'-hydroxyl position of the inositol ring to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[7] The recruitment of Akt and PDK1 to the membrane facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[9] Activated Akt then phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions.
The PI3K pathway is negatively regulated by phosphatases, primarily PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 at the 3' position, and SHIP (SH2-containing inositol phosphatase), which removes the 5'-phosphate.[5]
Quantitative Data
Enzyme Kinetics
The activities of the kinases and phosphatases within the inositol phosphate metabolic pathway are critical for maintaining signaling fidelity. The following tables summarize key kinetic parameters for some of the central enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism/Cell Type | Reference |
| Inositol 3,4,5,6-tetrakisphosphate 1-kinase | Ins(3,4,5,6)P4 | 0.3 | - | Rat Liver | [10] |
| ATP | 10.6 | - | Rat Liver | [10] | |
| Inositol Polyphosphate Multikinase (IPMK) | Ins(1,3,4,6)P4 | 0.222 | 42 | Human (recombinant) | [11] |
| Inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1) | Ins(1,3,4,5,6)P5 | 22 | 35 | Arabidopsis thaliana | [12] |
| Type II 5-phosphatase | Ins(1,4,5)P3 | 24 | - | Human Platelets | [13] |
| Ins(1,3,4,5)P4 | 7.5 | - | Human Platelets | [13] | |
| Inositol-tetrakisphosphate 1-kinase (ITPK1) | Ins(1,3,4,5)P4 (IP4) | 0.38 ± 0.14 | - | Human (recombinant) | [14] |
| ATP | 2.7 ± 0.3 | - | Human (recombinant) | [14] | |
| Ins(1,3,4,5,6)P5 (IP5) | 2.1 ± 0.4 | - | Human (recombinant) | [14] | |
| ADP | 1.5 ± 0.3 | - | Human (recombinant) | [14] | |
| Alkaline Phosphatase | p-nitrophenylphosphate (pNPP) | 1208 | 240 (µmol pNP/min) | Bovine Intestine | [15] |
Binding Affinities
The specific recognition of inositol phosphates by their downstream effectors is determined by their binding affinities.
| Receptor/Protein | Ligand | Kd (nM) | Source Organism/Cell Type | Reference |
| InsP3 Receptor (Type 1) | Ins(1,4,5)P3 | 28 ± 3 | Rat Cerebellum | [16] |
| InsP3 Receptor (Type 2) | Ins(1,4,5)P3 | 45 ± 5 | Rat Liver | [16] |
| InsP3 Receptor | Ins(1,4,5)P3 | 121 ± 10 | Red Beet | [17][18] |
| InsP3 Receptor | Ins(1,4,5)P3 | 2.5 ± 0.9 | Dog Aortic Smooth Muscle | [19] |
| Ins(1,4,5)P3 | 49 ± 8 | Dog Aortic Smooth Muscle | [19] | |
| Akt PH domain | PIP3 | High Affinity | General | [5][9] |
| PI3K regulatory subunit (p85) | p110 catalytic subunit | - | General | [20] |
Note: "High Affinity" for Akt PH domain binding to PIP3 is consistently reported, though specific Kd values can vary depending on the experimental setup.
Cellular Concentrations of Inositol Phosphates
The steady-state concentrations of inositol phosphate isomers vary between cell types and under different physiological conditions.
| Inositol Phosphate Isomer | Typical Cellular Concentration (µM) | Cell Type/Condition | Reference |
| Total InsP4 isomers | 3 - 4 | "Typical" steady state | [21] |
| InsP5 and InsP6 | 15 - 50 | General | [21] |
| InsP6 in human plasma | < 0.2 - 0.5 (or sub-nanomolar) | Human Plasma | [22] |
Experimental Protocols
Analysis of Inositol Phosphates by HPLC-ESI-MS
This protocol outlines a general method for the extraction and quantification of inositol phosphates from biological samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.[1][23]
Materials:
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
EDTA
-
Ammonium carbonate
-
Acetonitrile
-
Methanol
-
Water (HPLC grade)
-
Internal standards (e.g., isotopically labeled inositol phosphates)
-
Anion exchange HPLC column (e.g., Shodex HILICpak VG-50 2D)
-
HPLC system coupled to an ESI-MS detector
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or pellet cultured cells.
-
Extract inositol phosphates by adding ice-cold perchloric acid (e.g., 1 M PCA with 5 mM EDTA).[24]
-
Incubate on ice for 10 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 18,000 x g) for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding potassium carbonate.
-
Centrifuge to remove the precipitate.
-
The resulting supernatant contains the inositol phosphates.
-
-
HPLC Separation:
-
Inject the extracted sample onto the anion exchange column.
-
Use a gradient of ammonium carbonate in water and acetonitrile as the mobile phase to separate the different inositol phosphate isomers.[25]
-
Optimize the gradient to achieve good resolution of the peaks of interest.
-
-
MS Detection:
-
The eluent from the HPLC is directed to the ESI-MS detector.
-
Operate the mass spectrometer in negative ion mode.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for sensitive and specific quantification of each inositol phosphate isomer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of inositol phosphate standards.
-
Normalize the peak areas of the endogenous inositol phosphates to the peak area of the internal standard.
-
Calculate the concentration of each inositol phosphate in the original sample based on the standard curve.
-
Metabolic Labeling of Inositol Phosphates with [3H]-myo-inositol
This protocol describes a method to study the turnover and synthesis of inositol phosphates by metabolically labeling cells with radioactive myo-inositol.[3][6][26]
Materials:
-
Cell culture medium (inositol-free)
-
Fetal Bovine Serum (dialyzed to remove inositol)
-
[3H]-myo-inositol
-
Perchloric acid (PCA)
-
Reagents for HPLC analysis (as described above)
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and allow them to adhere.
-
Wash cells with inositol-free medium.
-
Incubate cells in inositol-free medium supplemented with dialyzed FBS and [3H]-myo-inositol (e.g., 2-40 µCi/ml) for a period sufficient to achieve steady-state labeling (typically 24-72 hours).[3]
-
-
Stimulation and Lysis:
-
After labeling, stimulate the cells with the agonist of interest for the desired time.
-
Terminate the stimulation by adding ice-cold perchloric acid to lyse the cells and precipitate macromolecules.
-
-
Extraction and Analysis:
-
Extract the soluble inositol phosphates as described in the HPLC-MS protocol.
-
Separate the radiolabeled inositol phosphates by HPLC.
-
Collect fractions and measure the radioactivity in each fraction using a scintillation counter.
-
-
Data Interpretation:
-
The amount of radioactivity in each peak corresponds to the relative abundance of that inositol phosphate isomer.
-
Changes in the radioactivity of specific peaks upon stimulation provide insights into the dynamics of the inositol phosphate metabolic pathway.
-
Conclusion and Future Directions
The inositol phosphate metabolic pathway represents a highly interconnected and tightly regulated signaling network that is fundamental to cellular function. The intricate interplay of kinases, phosphatases, and their substrates allows for a nuanced response to a wide variety of external cues. For researchers and drug development professionals, a deep understanding of these regulatory mechanisms is paramount for identifying novel therapeutic targets.
Future research will likely focus on elucidating the precise roles of the higher inositol polyphosphates and pyrophosphates, understanding the spatial and temporal dynamics of inositol phosphate signaling at the subcellular level, and developing more specific and potent pharmacological modulators of the enzymes within this pathway. The continued development of advanced analytical techniques, such as improved mass spectrometry and live-cell imaging probes, will be crucial in unraveling the remaining complexities of this vital signaling cascade. The data and protocols presented in this guide provide a solid foundation for further exploration and innovation in this exciting field.
References
- 1. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Phosphate Recognition in Inositol 1,3,4,5,6-Pentakisphosphate 2-Kinase (IPK1) Substrate Binding and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3-kinase (PI3K): The Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 9. The structural basis of Akt PH domain interaction with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of the inositol 3,4,5,6-tetrakisphosphate 1-kinase purified from rat liver. Regulation of enzyme activity by inositol 1,3,4-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inositol polyphosphate multikinase regulates inositol 1,4,5,6-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 107.190.141.2 [107.190.141.2]
- 14. Biochemical and biophysical characterization of inositol-tetrakisphosphate 1-kinase inhibitors[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic studies on the membrane form of intestinal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligand-binding affinity of the type 1 and 2 inositol 1,4,5-trisphosphate receptors: effect of the membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and Characterization of High-Affinity Binding Sites for Inositol Trisphosphate in Red Beet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Characterization of High-Affinity Binding Sites for Inositol Trisphosphate in Red Beet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Micromolar calcium decreases affinity of inositol trisphosphate receptor in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phosphatidylinositol 3-kinase catalytic subunit binding Gene Ontology Term (GO:0036313) [informatics.jax.org]
- 21. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. shodex.com [shodex.com]
- 26. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
role of inositol in cellular signaling cascades
An In-depth Technical Guide on the Role of Inositol in Cellular Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol, a carbocyclic sugar, is a fundamental component of cellular membranes and a precursor to a vast array of signaling molecules. In its phosphorylated forms, known as phosphoinositides (PIs) and inositol phosphates (IPs), inositol orchestrates a multitude of cellular processes. These molecules act as second messengers and docking sites for proteins, thereby regulating critical events such as cell growth, proliferation, survival, metabolism, and membrane trafficking.[1][2] The dysregulation of inositol signaling pathways is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making it a pivotal area of research for therapeutic intervention.[3][4][5] This guide provides a detailed examination of the core signaling cascades involving inositol, methodologies for their study, and quantitative data to support further research and drug development.
Core Inositol Signaling Pathways
The Phosphoinositide (IP3/DAG) Pathway
The phosphoinositide pathway is a canonical signaling cascade that translates extracellular signals into intracellular calcium release and protein kinase C (PKC) activation.[6] This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[3][7]
Mechanism:
-
Receptor Activation: An extracellular ligand (e.g., hormone, neurotransmitter) binds to a GPCR or RTK on the cell surface.[8][9]
-
PLC Activation: This binding activates the membrane-bound enzyme Phospholipase C (PLC). GPCRs typically activate PLC-β isoforms, while RTKs activate PLC-γ isoforms.[3][10]
-
PIP2 Hydrolysis: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9][11]
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER).[8][11] This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytosol.[6][9]
-
DAG-Mediated PKC Activation: DAG, which is lipophilic, remains in the plasma membrane.[8] The increase in intracellular Ca2+ facilitates the recruitment and activation of Protein Kinase C (PKC) by DAG at the membrane.[6][9]
-
Downstream Effects: The elevated cytosolic Ca2+ and activated PKC go on to phosphorylate a multitude of downstream target proteins, regulating processes like metabolism, secretion, proliferation, and smooth muscle contraction.[3][8]
Caption: The IP3/DAG signaling pathway.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a central signaling network that governs cell survival, growth, proliferation, and metabolism.[4][] Inositol lipids are critical for the activation of this cascade.
Mechanism:
-
PI3K Activation: Growth factors or insulin bind to their respective RTKs, leading to receptor autophosphorylation. This creates docking sites for the regulatory subunit of Class I PI3K, which is then recruited to the plasma membrane and activated.[13][14]
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[][13][14] The lipid phosphatase PTEN antagonizes this step by dephosphorylating PIP3 back to PIP2, thus acting as a critical tumor suppressor.[5]
-
Akt Recruitment and Activation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as the serine/threonine kinase Akt (also known as Protein Kinase B, PKB) and Phosphoinositide-Dependent Kinase 1 (PDK1).[][13]
-
Akt Phosphorylation: At the membrane, Akt is phosphorylated and activated by PDK1 at threonine 308 and by the mTOR Complex 2 (mTORC2) at serine 473.[]
-
Downstream Signaling: Activated Akt dissociates from the membrane and phosphorylates a wide range of cytosolic and nuclear targets, promoting cell survival (by inhibiting apoptosis), stimulating cell growth and proliferation (partly through activation of mTORC1), and regulating metabolism.[5][]
Caption: The PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
Quantitative analysis is crucial for understanding the dynamics of inositol signaling. Below are tables summarizing key quantitative data from various studies.
Table 1: Cellular Concentrations of Inositol Phosphates
| Inositol Phosphate | Cellular Concentration (Mammalian Cells) | Source |
|---|---|---|
| InsP5 (Inositol pentakisphosphate) | 15–50 µM | [2] |
| InsP6 (Inositol hexakisphosphate/Phytic Acid) | 15–50 µM |[2] |
Table 2: Analytical Sensitivity for Phosphoinositide Quantification
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|
| Ion Chromatography-Mass Spectrometry | Phosphoinositides | 312.5 fmol | 625 fmol |[15] |
Table 3: Effects of Inositol Supplementation on Clinical Parameters
| Intervention | Population | Duration | Dosage | Outcome (Weighted Mean Difference) | Source |
|---|---|---|---|---|---|
| Inositol Supplementation | Mixed | 6–48 weeks | 600–4450 mg/day | BMI: -0.41 kg/m ² | [16] |
| Myo-inositol | Women with Metabolic Syndrome | Not Specified | Not Specified | 20% of participants no longer had metabolic syndrome |[17] |
Experimental Protocols
The study of inositol signaling employs a range of sophisticated techniques. Here are detailed methodologies for key experiments.
Protocol 1: Metabolic Labeling and Analysis of Phosphoinositides
This method is a classic approach to track the synthesis and turnover of inositol-containing lipids.[10]
Objective: To measure the relative levels of different phosphoinositides in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa) in appropriate growth medium and grow to 70-80% confluency.
-
Labeling:
-
Stimulation: Treat cells with the agonist or inhibitor of interest for the desired time course.
-
Lipid Extraction:
-
Terminate the stimulation by adding ice-cold acidified solvent (e.g., chloroform/methanol/HCl).
-
Scrape the cells and transfer the mixture to a new tube.
-
Perform a phase separation by adding chloroform and an acidic solution. Centrifuge to separate the organic (lipid) and aqueous phases.
-
-
Deacylation (Optional but common): To analyze the headgroups, the lipid extract is deacylated to generate water-soluble glycerophosphoinositols.
-
Separation and Detection:
-
The labeled phosphoinositides (or their deacylated derivatives) are separated using High-Performance Liquid Chromatography (HPLC).[19]
-
The eluate from the HPLC is passed through a radio flow detector to quantify the amount of radioactivity in each peak, corresponding to a specific phosphoinositide.[19]
-
Alternatively, Thin-Layer Chromatography (TLC) can be used for separation, followed by autoradiography.[19]
-
Caption: General workflow for phosphoinositide analysis.
Protocol 2: Mass Spectrometry-Based Quantification of Phosphoinositides
Mass spectrometry (MS) offers a non-radioactive, highly sensitive, and specific method for quantifying phosphoinositide species, including their different fatty acid compositions.[15][20]
Objective: To obtain absolute quantification of phosphoinositide isomers in biological samples.
Methodology:
-
Sample Preparation: Homogenize tissues or lyse cultured cells.
-
Lipid Extraction:
-
Perform a robust lipid extraction using an acidified organic solvent mixture (e.g., chloroform/methanol). This step is critical as phosphoinositides are prone to binding to surfaces.[20]
-
Internal standards (e.g., deuterated phosphoinositide species) should be added at the beginning of the extraction for accurate quantification.
-
-
Derivatization (Optional): Chemical derivatization can be used to improve ionization efficiency and chromatographic separation.
-
Chromatographic Separation:
-
Use High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) to separate the different phosphoinositide isomers. IC is particularly effective for resolving positional isomers (e.g., PI(4)P vs. PI(3)P).[15]
-
-
Mass Spectrometry Analysis:
-
The eluate from the chromatograph is introduced into an electrospray ionization (ESI) source of a mass spectrometer.
-
Analysis is typically performed using tandem mass spectrometry (MS/MS) in a selected reaction monitoring (SRM) mode. This involves selecting a specific precursor ion (the intact phosphoinositide) and monitoring for a specific product ion (e.g., the inositol phosphate headgroup), which provides high specificity and sensitivity.[15]
-
-
Data Analysis: Quantify the endogenous phosphoinositides by comparing their peak areas to those of the known-concentration internal standards.
Protocol 3: Live-Cell Imaging with Fluorescent Biosensors
This technique allows for the real-time visualization of changes in phosphoinositide levels in specific subcellular compartments.[18]
Objective: To monitor the dynamic changes in the localization and concentration of a specific phosphoinositide (e.g., PIP2) in living cells.
Methodology:
-
Biosensor Selection: Choose a fluorescently-tagged protein domain that specifically binds to the phosphoinositide of interest. A common example is the PH domain of PLCδ fused to Green Fluorescent Protein (GFP-PH-PLCδ), which is a specific sensor for PIP2.[18]
-
Cell Transfection: Introduce the plasmid DNA encoding the biosensor into cultured cells using a suitable transfection method (e.g., lipofection).
-
Cell Imaging:
-
Plate the transfected cells on a glass-bottom dish suitable for microscopy.
-
Use a fluorescence microscope (e.g., confocal or total internal reflection fluorescence - TIRF) to visualize the localization of the fluorescent biosensor.
-
-
Stimulation and Data Acquisition:
-
Acquire a baseline fluorescence image.
-
Add a stimulus (e.g., an agonist that activates PLC) to the cells while continuously acquiring images.
-
A decrease in plasma membrane PIP2 will cause the GFP-PH-PLCδ biosensor to translocate from the membrane to the cytosol, resulting in a decrease in membrane fluorescence.
-
-
Image Analysis: Quantify the change in fluorescence intensity at the plasma membrane over time to determine the kinetics of phosphoinositide depletion.
Conclusion
Inositol and its phosphorylated derivatives are indispensable signaling molecules that form the nexus of a complex regulatory network controlling fundamental cellular decisions. The IP3/DAG and PI3K/Akt/mTOR pathways, both critically dependent on inositol-based lipids, exemplify their central role in cellular communication. The continued development of advanced analytical techniques, such as mass spectrometry and live-cell imaging, provides unprecedented opportunities to dissect these pathways with high spatiotemporal resolution. For researchers and drug development professionals, a deep understanding of inositol signaling is paramount for identifying novel therapeutic targets and developing innovative strategies to combat a wide range of human diseases.
References
- 1. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. Phosphoinositide Signaling Pathways Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. youtube.com [youtube.com]
- 9. aklectures.com [aklectures.com]
- 10. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inositol supplementation and body mass index: A systematic review and meta‐analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Phosphoinositols and Phosphoinositides Using Radio High-Performance Liquid Chromatography Flow Detection | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
inositol biosynthesis and degradation in mammalian cells
An In-depth Technical Guide to Inositol Biosynthesis and Degradation in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Myo-inositol, a carbocyclic polyol, is a vital structural component of eukaryotic cell membranes and a precursor to a multitude of signaling molecules, including inositol phosphates and phosphoinositides. The cellular homeostasis of myo-inositol is meticulously maintained through a balance of de novo synthesis, uptake from extracellular sources, and catabolism. Dysregulation of these pathways is implicated in a range of pathologies, including bipolar disorder, diabetic complications, and cancer, making the enzymes involved potential therapeutic targets. This technical guide provides a comprehensive overview of the core biosynthetic and degradation pathways of inositol in mammalian cells. It details the key enzymes, regulatory mechanisms, quantitative parameters, and standard experimental protocols for investigating this critical area of cell biology.
Inositol Biosynthesis
The de novo synthesis of myo-inositol from glucose is a two-step enzymatic process primarily occurring in the cytoplasm. While most mammalian cells can synthesize inositol, the kidney is the major site of its production.[1][2]
Core Pathway and Enzymes
-
Conversion of Glucose-6-Phosphate to 1D-myo-Inositol-3-Phosphate (MIP): The first and rate-limiting step is the NAD+-dependent isomerization and cyclization of D-glucose-6-phosphate to 1D-myo-inositol-3-phosphate.[3][4][5] This reaction is catalyzed by myo-inositol-3-phosphate synthase (MIPS) , encoded by the ISYNA1 gene in humans.[4][5][6]
-
Dephosphorylation of MIP to myo-Inositol: The newly synthesized 1D-myo-inositol-3-phosphate is then dephosphorylated by the enzyme inositol monophosphatase (IMPase) to yield free myo-inositol.[3][4][5] This enzyme is notably inhibited by lithium, a mechanism central to the "inositol depletion hypothesis" for treating bipolar disorder.[3]
Regulation of Biosynthesis
Inositol synthesis is tightly regulated to maintain cellular homeostasis.
-
Transcriptional Regulation: The expression of ISYNA1 (the gene for MIPS) is regulated by various factors. For example, the tumor suppressor p53 can directly bind to the ISYNA1 gene to activate its expression in response to cellular stress.[7]
-
Post-Translational Modification: Both yeast and human MIPS are regulated by phosphorylation, adding another layer of control over enzyme activity.[8]
-
Feedback Inhibition: High intracellular levels of inositol can repress the expression of genes involved in its synthesis, a mechanism well-characterized in yeast but less understood in mammals.[4][5]
Biosynthesis Pathway Diagram
Caption: The two-step enzymatic pathway for de novo myo-inositol synthesis.
Inositol Degradation
The primary route for myo-inositol catabolism in mammals is the glucuronate-xylulose pathway, which is most active in the kidneys.[2][9] This pathway converts inositol into an intermediate of the pentose phosphate pathway.
Core Pathway and Enzymes
-
Oxidation of myo-Inositol to D-Glucuronic Acid: The first and rate-limiting step is the oxidative cleavage of the myo-inositol ring to form D-glucuronic acid. This reaction is catalyzed by myo-inositol oxygenase (MIOX) , a non-heme di-iron enzyme.[9][10][11]
-
Conversion to Pentose Phosphate Pathway Intermediate: D-glucuronic acid is subsequently converted through a series of enzymatic reactions (via L-gulonate, L-xylulose, and xylitol) into D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[9][12] This links inositol catabolism directly to central carbon metabolism, influencing cellular redox balance (NADPH/NADP+ ratios).[11][12]
Regulation of Degradation
MIOX activity and expression are key regulatory points in inositol degradation.
-
Substrate Availability: MIOX activity is dependent on the concentration of its substrate, myo-inositol, and its cofactor, Fe2+.[13]
-
Transcriptional Regulation: MIOX expression is significantly upregulated in response to hyperglycemia, a key factor in the development of diabetic nephropathy where altered inositol metabolism is observed.[11][12][14] Its promoter contains response elements for various stimuli, including osmotic and oxidant stress.[14]
-
Post-Translational Modification: The enzymatic activity of MIOX can be enhanced by phosphorylation of its serine/threonine residues.[12][14]
Degradation Pathway Diagram
Caption: The primary catabolic pathway for myo-inositol in mammalian cells.
Quantitative Data
The following tables summarize key kinetic and concentration data for inositol metabolism.
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes
| Enzyme | Substrate | Km Value | Species / System |
| MIPS (ISYNA1) | D-Glucose-6-Phosphate | ~2.3 mM | Archaeoglobus fulgidus (recombinant) |
| MIOX | myo-Inositol | 5.9 mM | Pig (recombinant)[15] |
| MIOX | D-chiro-Inositol | 33.5 mM | Pig (recombinant)[15] |
Note: Km values can vary significantly depending on the species, isoform, and experimental conditions (e.g., pH, temperature, cofactor concentration).
Table 2: Representative Intracellular myo-Inositol Concentrations
| Cell Type / Tissue | Concentration |
| HeLa Cells | ~35 nmol/mg protein[16] |
| HEK293T Cells | ~59 nmol/mg protein[16] |
| HepG2 Cells | ~8 nmol/mg protein[16] |
| Differentiated HL60 Cells | Increased levels observed[17] |
| Nerve Endoneurium | Maintenance of normal levels is critical for metabolic regulation[18] |
Note: Intracellular concentrations are highly variable between cell types and can be influenced by extracellular inositol availability and cellular metabolic state.[16]
Experimental Protocols
Protocol: MIPS Activity Assay (Radiochemical)
This assay measures MIPS activity by quantifying the conversion of radiolabeled glucose-6-phosphate into inositol-3-phosphate.
Materials:
-
Cell/tissue homogenate or purified MIPS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM NH4Cl, 0.8 mM NAD+, 20 mM 2-mercaptoethanol
-
Substrate: D-[U-14C]glucose-6-phosphate
-
Stop Solution: 5% (w/v) trichloroacetic acid (TCA)
-
Anion-exchange resin (e.g., Dowex AG 1-X8, formate form)
-
Scintillation cocktail and counter
Methodology:
-
Prepare cell or tissue lysates via homogenization in a suitable buffer, followed by centrifugation to obtain a clear supernatant.
-
Set up the reaction in a microcentrifuge tube: Add 20-50 µg of protein lysate to the Assay Buffer.
-
Initiate the reaction by adding D-[U-14C]glucose-6-phosphate to a final concentration of ~5 mM.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold Stop Solution (TCA).
-
Centrifuge to pellet precipitated protein and transfer the supernatant to a new tube.
-
Neutralize the supernatant with a suitable base (e.g., NaOH).
-
Apply the neutralized supernatant to a pre-equilibrated anion-exchange column.
-
Wash the column with deionized water to remove unreacted [14C]glucose-6-phosphate.
-
Elute the product, [14C]inositol-3-phosphate, using a gradient of ammonium formate (e.g., 0.2 M to 1.0 M).
-
Collect fractions and measure radioactivity using liquid scintillation counting.
-
Calculate specific activity as pmol of product formed per minute per mg of protein.
Workflow Diagram: MIPS Assay
Caption: Workflow for a radiochemical MIPS activity assay.
Protocol: Metabolic Labeling with [³H]myo-inositol
This method tracks the incorporation of inositol into downstream metabolites like phosphoinositides (PPIs), providing a dynamic view of inositol metabolism and signaling.[19][20]
Materials:
-
Cultured mammalian cells
-
Inositol-free cell culture medium
-
[³H]myo-inositol
-
Lysis/Precipitation Agent: Perchloric acid or Trichloroacetic acid (TCA)
-
Deacylation Reagent: Monomethylamine reagent
-
HPLC system with a strong anion-exchange (SAX) column
-
In-line scintillation detector or fraction collector
Methodology:
-
Culture mammalian cells to ~80% confluency.
-
Wash cells once with inositol-free medium to remove existing inositol.
-
Incubate cells in inositol-free medium containing 5-10 µCi/mL of [³H]myo-inositol for 24-48 hours to achieve steady-state labeling.
-
(Optional) Stimulate cells with an agonist of interest to observe changes in PPI profiles.
-
Terminate the experiment by aspirating the medium and adding ice-cold acid (e.g., 0.5 M perchloric acid) to lyse the cells and precipitate macromolecules.
-
Scrape the cells, collect the precipitate by centrifugation, and wash the pellet.
-
Perform mild base hydrolysis on the pellet using a monomethylamine reagent to deacylate the glycerophosphoinositides, yielding water-soluble gro-PIs.
-
Neutralize the samples and clarify by centrifugation.
-
Inject the supernatant onto an HPLC-SAX column.
-
Elute the radiolabeled metabolites using a salt gradient (e.g., (NH4)2HPO4, pH 3.8).
-
Detect and quantify the separated [³H]-labeled inositol phosphates and deacylated PPIs using an in-line scintillation counter or by collecting fractions for off-line counting.
Workflow Diagram: Metabolic Labeling
Caption: Workflow for analyzing phosphoinositide profiles via metabolic labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Regulation of myo-inositol biosynthesis by p53-ISYNA1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inositol oxygenase - Wikipedia [en.wikipedia.org]
- 10. myo-Inositol Oxygenase: a Radical New Pathway for O2 and C-H Activation at a Nonheme Diiron Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Myo-Inositol Oxygenase (MIOX): A Pivotal Regulator and Therapeutic Target in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myo-inositol Oxygenase (MIOX) Overexpression Drives the Progression of Renal Tubulointerstitial Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myo-Inositol oxygenase: molecular cloning and expression of a unique enzyme that oxidizes myo-inositol and D-chiro-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular concentrations of inositol, glycerophosphoinositol and inositol pentakisphosphate increase during haemopoietic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Significance of tissue myo-inositol concentrations in metabolic regulation in nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous Detection of Phosphoinositide Lipids by Radioactive Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Nexus of Inositol Metabolism: A Technical Guide for Researchers and Drug Development
Abstract
Inositol and its phosphorylated derivatives are fundamental signaling molecules and structural components within all eukaryotic cells. The intricate network of enzymes responsible for inositol metabolism is subject to tight genetic and post-translational regulation, ensuring cellular homeostasis and appropriate responses to extracellular stimuli. Dysregulation of this network is implicated in a spectrum of human diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making the enzymes of inositol metabolism attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core genetic regulatory mechanisms governing key enzymes in the inositol metabolic pathway. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of transcriptional control, post-translational modifications, and detailed experimental protocols for investigating these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this critical cellular system.
Introduction to Inositol Metabolism and its Regulation
The inositol metabolism pathway governs the synthesis, phosphorylation, and recycling of myo-inositol, a six-carbon sugar alcohol. This pathway generates a diverse array of signaling molecules, including inositol phosphates (IPs) and phosphoinositides (PIPs), which are integral to processes such as calcium signaling, cell proliferation, and membrane trafficking.[1] The precise control of the enzymes within this pathway is paramount for cellular function. This regulation occurs at multiple levels, from the transcriptional control of gene expression to the post-translational modification of the enzymes themselves.
In yeast, the regulation of inositol biosynthesis is a well-established paradigm of gene regulation in response to metabolite availability.[2][3] In mammals, the regulatory networks are more complex, involving transcription factors such as p53 and intricate signaling cascades.[4][5] Understanding these regulatory mechanisms is crucial for elucidating disease pathogenesis and for the rational design of novel therapeutics.
Key Enzymes and Their Genetic Regulation
The inositol metabolic pathway is comprised of a multitude of kinases, phosphatases, and synthases. This section details the genetic regulation of several key enzymes that represent critical nodes in this network.
myo-Inositol-3-Phosphate Synthase (MIPS)
MIPS catalyzes the first and rate-limiting step in the de novo synthesis of myo-inositol, the conversion of glucose-6-phosphate to myo-inositol-3-phosphate.[3][6]
-
In Yeast (INO1): The INO1 gene, encoding MIPS in Saccharomyces cerevisiae, is a classic example of transcriptional regulation by a metabolite. Its expression is tightly controlled by the availability of inositol.[2][7] In the absence of inositol, the activator complex Ino2-Ino4 binds to the upstream activating sequence (UASINO) in the INO1 promoter, driving high levels of transcription.[3] When inositol is abundant, the repressor Opi1 binds to Ino2, preventing its interaction with Ino4 and thereby repressing INO1 transcription.[3] Downregulation of INO1 in the presence of inositol can be substantial, with reports showing it to be the most highly regulated of the UASINO-containing genes.[8]
-
In Mammals (ISYNA1): The human homolog, ISYNA1, is also subject to transcriptional control, although the mechanisms are distinct from yeast. The tumor suppressor protein p53 has been identified as a direct regulator of ISYNA1.[4][5] In response to DNA damage, activated p53 binds to a p53 response element within the seventh exon of the ISYNA1 gene, inducing its expression.[5] This links cellular stress responses directly to the synthesis of inositol.
| Gene | Organism | Condition | Fold Change in Expression | Reference |
| INO1 | S. cerevisiae | Inositol Repletion | Significant Downregulation | [8] |
| INO1 | Rice (High Phytic Acid Accession) | 10 Days After Fertilization | ~2-fold higher vs. low phytic acid accession | [6] |
| ISYNA1 | Human HCT116 cells (p53+/+) | DNA Damage | Induction | [4][5] |
Inositol Monophosphatase (IMPA1)
IMPA1 catalyzes the final step in de novo inositol synthesis, the dephosphorylation of inositol monophosphate to free myo-inositol.[9] It is a key target of the mood-stabilizing drug lithium.[10]
While not as extensively studied as MIPS, IMPA1 expression is known to be crucial for neuronal development and function. Mutations in IMPA1 have been linked to severe intellectual disability.[1] Transcriptomic analysis of patient-derived neural progenitor cells and neurons with IMPA1 mutations revealed extensive deregulation of gene expression, particularly affecting pathways essential for neurogenesis.[1]
Inositol Polyphosphate Multikinase (Ipk2/IPMK)
IPMK is a versatile enzyme with dual functions: it acts as a soluble inositol phosphate kinase, phosphorylating IP3 to higher inositol phosphates, and also as a nuclear phosphoinositide 3-kinase (PI3K), generating PIP3.[11][12] This dual functionality places it at the crossroads of soluble and lipid-based inositol signaling.
IPMK's role extends beyond its catalytic activities. In yeast, Ipk2 (also known as Arg82) is a component of the ArgR-Mcm1 transcription complex, which regulates the expression of genes involved in arginine metabolism.[13] Both the physical presence of the Ipk2 protein and its kinase activity are required for the proper function of this transcriptional complex.[13] In mammals, IPMK's PI3K activity is crucial for the activation of the Akt/PKB signaling pathway, thereby influencing cell growth and proliferation.[3]
Inositol Polyphosphate 5-Phosphatases (5-PTases)
The 5-phosphatase family of enzymes hydrolyzes the 5-position phosphate from various inositol phosphates and phosphoinositides.[14] There are ten known mammalian isoforms, each with distinct substrate specificities and cellular roles.[15]
A key regulatory mechanism for some 5-phosphatases is post-translational modification. For instance, the type I inositol-1,4,5-trisphosphate 5-phosphatase is targeted to the plasma membrane through farnesylation, a form of isoprenylation, at a C-terminal CVVQ motif.[16] Mutation of the cysteine residue in this motif results in a predominantly soluble, cytosolic protein, demonstrating the importance of this modification for its proper subcellular localization and function.[16]
Signaling Pathways and Regulatory Networks
The genetic regulation of inositol metabolism enzymes is intricately linked to broader cellular signaling networks. Below are visualizations of key regulatory pathways.
Caption: Transcriptional regulation of MIPS in yeast and mammals.
Caption: Dual functionality of IPMK/Ipk2 in signaling and transcription.
Experimental Protocols
A thorough investigation of the genetic regulation of inositol metabolism requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides an overview of key experimental protocols.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of inositol metabolism genes.
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Thermocycling: Perform the qPCR on a real-time PCR system with a standard program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[17]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Inositol Phosphate Quantification
This method allows for the separation and sensitive quantification of different inositol phosphate isomers.
-
Sample Extraction: Extract inositol phosphates from cells or tissues using an acidic solution (e.g., perchloric acid or trichloroacetic acid). Neutralize the extracts.
-
Chromatographic Separation: Inject the extracted sample onto an anion-exchange HPLC column (e.g., BioBasic AX).[18] Elute the inositol phosphates using a gradient of a high-salt mobile phase (e.g., ammonium carbonate).[18]
-
Mass Spectrometry Detection: Couple the HPLC eluent to an electrospray ionization (ESI) source of a mass spectrometer operating in negative ion mode.[18]
-
Quantification: Monitor the specific mass-to-charge ratios (m/z) for each inositol phosphate species. For absolute quantification, use stable isotope-labeled internal standards.[19]
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic binding sites of transcription factors that regulate inositol metabolism genes.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., p53). Precipitate the antibody-protein-DNA complexes using protein A/G-conjugated beads.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of enrichment, which represent the transcription factor binding sites.
A detailed protocol for ChIP-seq can be found in publications from the ENCODE and modENCODE consortia.[16][20][21]
Conclusion and Future Directions
The genetic regulation of inositol metabolism enzymes is a complex and multifaceted process that is fundamental to cellular physiology. Transcriptional control by metabolites and transcription factors, as well as post-translational modifications, provides precise control over the levels and activities of these critical enzymes. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these regulatory mechanisms.
Future research will likely focus on several key areas. The continued development of sensitive analytical techniques will enable a more detailed understanding of the spatial and temporal dynamics of inositol phosphate signaling. The application of genome-wide approaches, such as CRISPR-Cas9 screens, will undoubtedly uncover novel regulators of the inositol metabolic network. Finally, a deeper understanding of how the dysregulation of these pathways contributes to human disease will be critical for the development of the next generation of targeted therapeutics. The intricate dance of genes and metabolites in the inositol pathway continues to be a rich area of discovery with profound implications for human health.
References
- 1. Inositol monophosphatase 1 (IMPA1) mutation in intellectual disability patients impairs neurogenesis but not gliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fmu.repo.nii.ac.jp [fmu.repo.nii.ac.jp]
- 3. pnas.org [pnas.org]
- 4. Regulation of myo-inositol biosynthesis by p53-ISYNA1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qpp.cms.gov [qpp.cms.gov]
- 6. Expression regulation of myo-inositol 3-phosphate synthase 1 (INO1) in determination of phytic acid accumulation in rice grain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome Wide Analysis Reveals Inositol, not Choline, as the Major Effector of Ino2p-Ino4p and Unfolded Protein Response Target Gene Expression in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol monophosphatase 1 - Wikipedia [en.wikipedia.org]
- 10. IMPA1 dependent regulation of phosphatidylinositol 4,5-bisphosphate and calcium signalling by lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inositol polyphosphate multikinase is a nuclear PI3-kinase with transcriptional regulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inositol-polyphosphate 5-phosphatase - Wikipedia [en.wikipedia.org]
- 15. Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encodeproject.org [encodeproject.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on Inositol Research: From Discovery to Signal Transduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the pivotal discoveries in inositol research. From its initial identification as a component of phospholipids to the elucidation of its central role in signal transduction, this document traces the key milestones that have shaped our understanding of inositol's multifaceted functions. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the experimental foundations of inositol signaling.
Early Discoveries: The "Phosphoinositide Effect"
The story of inositol in cell signaling began in the 1950s with the seminal work of Mabel and Lowell Hokin. Their experiments demonstrated that stimulation of pigeon pancreas slices with the neurotransmitter acetylcholine led to a marked increase in the incorporation of radioactive phosphate ([³²P]) into a class of phospholipids, later identified as phosphoinositides.[1][2][3][4][5][6][7] This phenomenon, which they termed the "phosphoinositide effect," was one of the first indications that lipid metabolism could be rapidly modulated by extracellular signals.
Key Experiment: The Hokin and Hokin Experiment (1953-1955)
Objective: To investigate the effect of acetylcholine on the turnover of individual phospholipids in exocrine gland tissue.
Experimental Protocol:
-
Tissue Preparation: Slices of pigeon pancreas were prepared and maintained in a buffered saline solution.
-
Radiolabeling: The tissue slices were incubated with radioactive inorganic phosphate ([³²P]orthophosphate) to label the intracellular ATP pool, which serves as the phosphate donor for lipid phosphorylation.
-
Stimulation: Acetylcholine was added to the incubation medium to stimulate the tissue. Control samples were incubated without acetylcholine.
-
Lipid Extraction: After a defined incubation period, the lipids were extracted from the tissue slices using a chloroform/methanol mixture.
-
Chromatographic Separation: The individual phospholipids were separated using column chromatography on cellulose or silicic acid, followed by paper chromatography.
-
Quantification: The radioactivity incorporated into each phospholipid fraction was measured using a Geiger-Müller counter. The amount of each phospholipid was also determined by measuring the total phosphorus content after acid digestion.
-
Data Analysis: The specific activity (radioactivity per unit amount of phospholipid) was calculated to determine the turnover rate of each phospholipid.
Key Findings: Hokin and Hokin observed a significant and specific increase in the incorporation of [³²P] into phosphatidic acid and phosphoinositide upon acetylcholine stimulation, while the turnover of other major phospholipids like phosphatidylcholine and phosphatidylethanolamine remained largely unaffected.[1][2][4][5]
The Second Messenger Hypothesis: Inositol Trisphosphate (IP₃) and Calcium Mobilization
For several decades, the physiological significance of the phosphoinositide effect remained elusive. A major breakthrough came in the early 1980s from the work of Michael Berridge and his colleagues. They proposed that the breakdown of a specific phosphoinositide, phosphatidylinositol 4,5-bisphosphate (PIP₂), upon receptor stimulation, generates two intracellular second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[8][9][10]
A pivotal 1983 study by Streb, Irvine, Berridge, and Schulz provided the first direct evidence that IP₃ could mobilize calcium from intracellular stores.[11][12] This discovery established IP₃ as a key second messenger linking cell surface receptor activation to intracellular calcium signaling.
Key Experiment: IP₃-Induced Calcium Release from Permeabilized Cells (Streb et al., 1983)
Objective: To determine if inositol 1,4,5-trisphosphate (IP₃) can trigger the release of calcium from intracellular stores.
Experimental Protocol:
-
Cell Preparation: Pancreatic acinar cells were isolated and permeabilized using saponin. This treatment creates pores in the plasma membrane, allowing the introduction of molecules like IP₃ into the cytosol while leaving intracellular organelles, such as the endoplasmic reticulum (ER), intact.
-
Calcium Loading: The permeabilized cells were incubated in a medium containing ATP and a low concentration of radioactive calcium ([⁴⁵Ca²⁺]). The ER actively transports and accumulates [⁴⁵Ca²⁺] in an ATP-dependent manner. The incubation medium also contained mitochondrial inhibitors (like oligomycin and FCCP) to prevent calcium uptake by mitochondria, thus isolating the ER as the primary calcium store.
-
Measurement of Calcium Release: After the intracellular stores were loaded with [⁴⁵Ca²⁺] to a steady state, the concentration of free [⁴⁵Ca²⁺] in the medium was continuously monitored.
-
IP₃ Addition: A specific concentration of purified inositol 1,4,5-trisphosphate (IP₃) was added to the permeabilized cells.
-
Data Analysis: The amount of [⁴⁵Ca²⁺] released from the cells into the medium was measured over time following the addition of IP₃.
Quantitative Data from Early IP₃-Induced Calcium Release Studies:
| Parameter | Value | Cell Type/Condition | Reference |
| EC₅₀ for IP₃-induced Ca²⁺ release | ~0.3 µM | Permeabilized Swiss 3T3 cells | |
| Maximal Ca²⁺ release with IP₃ | ~40% of total non-mitochondrial store | Permeabilized Swiss 3T3 cells | |
| EC₅₀ for IP₃-induced Ca²⁺ release | ~2 µM | Rat thymocyte microsomes | [13] |
| Maximal Ca²⁺ release with IP₃ | Reached at >5 µM IP₃ | Rat thymocyte microsomes | [13] |
Table 1: Quantitative data from early studies on IP₃-induced calcium release.
Key Findings: The addition of micromolar concentrations of IP₃ caused a rapid and substantial release of [⁴⁵Ca²⁺] from the permeabilized pancreatic acinar cells.[11][12][14] This effect was specific to IP₃, as other inositol phosphates had little to no effect. This landmark experiment provided direct evidence for IP₃'s role as a second messenger in mobilizing intracellular calcium.
The Phosphoinositide 3-Kinase (PI3K) Pathway: A New Dimension in Inositol Signaling
Key Experiment: Identification of a Novel Phosphoinositide Kinase Activity (Whitman et al., 1988)
Objective: To characterize a novel lipid kinase activity associated with the polyoma virus middle T antigen-pp60c-src complex.
Experimental Protocol:
-
Immunoprecipitation: The middle T antigen-pp60c-src complex was immunoprecipitated from cell lysates using specific antibodies.
-
In Vitro Kinase Assay: The immunoprecipitates were incubated with [γ-³²P]ATP and various phosphoinositide substrates, such as phosphatidylinositol (PI), phosphatidylinositol 4-phosphate (PIP), and phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
Lipid Extraction and Chromatography: The radiolabeled lipid products were extracted and separated by thin-layer chromatography (TLC).
-
Product Analysis: The structure of the novel phosphorylated lipid was determined using a combination of chemical and enzymatic degradation methods, followed by HPLC analysis of the resulting inositol phosphates.
Key Findings: The kinase activity associated with the oncogenic complex produced a novel phosphoinositide, which was identified as phosphatidylinositol 3-phosphate (PI(3)P). This demonstrated the existence of a new class of kinases that phosphorylate the 3-position of the inositol ring.
Subsequent research by Stephens et al. in 1991 further elucidated the substrate specificity of PI3K, showing that in activated neutrophils, the primary substrate for the agonist-stimulated PI3K is PIP₂, leading to the formation of phosphatidylinositol 3,4,5-trisphosphate (PIP₃).[16]
Early Data on PI3K Substrate Specificity:
| PI3K Isoform (Early Studies) | Substrate | Relative Activity | Reference |
| Type I PI3K | PI | + | [15] |
| PIP | ++ | [15] | |
| PIP₂ | +++ | [16] |
Table 2: Early qualitative data on the substrate specificity of Type I PI3K.
Signaling Pathways and Experimental Workflows
The discoveries outlined above have led to the detailed mapping of complex signaling pathways involving inositol and its phosphorylated derivatives.
Phosphoinositide Signaling Pathway
Caption: The classical phosphoinositide signaling pathway.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway.
General Experimental Workflow for Inositol Phosphate Analysis
Caption: A generalized workflow for analyzing inositol phosphates.
Conclusion
The historical journey of inositol research is a testament to the power of fundamental biochemical investigation. From the initial observation of the "phosphoinositide effect" to the intricate details of the IP₃ and PI3K signaling pathways, each discovery has built upon the last, revealing the profound importance of this once-overlooked class of molecules. The experimental protocols and quantitative data presented in this guide highlight the rigorous scientific inquiry that has underpinned these breakthroughs. For researchers and drug development professionals, a deep understanding of this history is not merely academic; it provides the essential context for current research and the foundation for developing novel therapeutics that target these critical signaling pathways.
References
- 1. Calcium imaging - Wikipedia [en.wikipedia.org]
- 2. Origins of Ca2+ Imaging with Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acetylcholine on the turnover of phosphoryl units in individual phospholipids of pancreas slices and brain cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of acetylcholine on the turnover of phosphatidic acid and phosphoinositide in sympathetic ganglia, and in various parts of the central nervous system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Acetylcholine on the Turnover of Phosphatidic Acid and Phosphoinositide in Sympathetic Ganglia, and in Various Parts of the Central Nervous System in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of acetylcholine on phosphate turnover in phospholipides of brain cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholine and the exchange of inositol and phosphate in brain phosphoinositide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of the inositol phosphates produced upon receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [worldwide.promega.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. Genetically-encoded probes for measurement of intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Subcellular Localization of Inositol Phosphate Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the spatial organization of inositol phosphate signaling pathways. Understanding the precise subcellular localization of the components of this critical signaling system—from the precursor lipids in the plasma membrane to the second messengers and their receptors on intracellular organelles—is paramount for deciphering its complex role in cellular regulation and for the development of targeted therapeutics.
Introduction: The Importance of "Where" in Cell Signaling
The inositol phosphate signaling pathway is a fundamental mechanism through which cells transduce extracellular signals into intracellular responses, governing a vast array of processes including proliferation, apoptosis, motility, and transcription.[1] The pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a minor phospholipid in the plasma membrane, by phospholipase C (PLC) enzymes.[2][3] This reaction generates two key second messengers: the membrane-bound diacylglycerol (DAG) and the soluble inositol 1,4,5-trisphosphate (IP₃).[3] IP₃ diffuses through the cytosol to activate IP₃ receptors (IP₃Rs), which are calcium (Ca²⁺) channels located primarily on the endoplasmic reticulum (ER), leading to the release of Ca²⁺ into the cytosol.[1][3][4]
The efficacy and specificity of this pathway are not merely dependent on the presence of its components, but critically on their precise subcellular arrangement. The compartmentalization of enzymes, substrates, and receptors into distinct microdomains and organelles creates localized signaling hubs that ensure the fidelity and diversity of cellular responses. This guide details the known locations of these key players and the experimental approaches used to elucidate them.
Core Components and Their Subcellular Hubs
The inositol phosphate signaling cascade is organized across several key subcellular compartments, each hosting specific molecular machinery.
-
Plasma Membrane (PM): This is the primary site of signal initiation. The substrate PI(4,5)P₂ is highly enriched in the inner leaflet of the PM.[5][6][7] It is here that extracellular signals, via G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activate various PLC isoforms, which then hydrolyze PI(4,5)P₂.[2][8] The PM also hosts the kinases responsible for synthesizing PI(4,5)P₂, namely phosphatidylinositol 4-kinases (PI4Ks) and type I phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks).[5][9]
-
Cytosol: Following its generation at the plasma membrane, the water-soluble IP₃ molecule diffuses through the cytosol to reach its intracellular targets. The cytosol also contains various isoforms of PLC (e.g., PLCβ2, PLCβ3, PLCδ1, PLCγ1) and the enzymes that metabolize and terminate the IP₃ signal, such as IP₃ 3-kinase and inositol polyphosphate 5-phosphatase.[3][10][11]
-
Endoplasmic Reticulum (ER): The ER serves as the main intracellular Ca²⁺ reservoir and is the primary location of IP₃ receptors (IP₃Rs), the effector channels for IP₃.[1][4][12][13] Upon binding IP₃, these channels open and release Ca²⁺. IP₃Rs are not uniformly distributed throughout the ER; they are often concentrated in specific microdomains, particularly at membrane contact sites where the ER comes into close apposition with other organelles like mitochondria (Mitochondria-Associated Membranes, or MAMs) and lysosomes.[14][15] This strategic positioning facilitates direct and efficient Ca²⁺ transfer to these organelles, influencing processes like bioenergetics and apoptosis.[15]
-
Nucleus: A distinct phosphoinositide signaling system also exists within the cell nucleus.[16][17] This system is associated with non-membrane nuclear structures, such as nuclear speckles, which are involved in pre-mRNA processing.[16] Key enzymes like phosphatidylinositol phosphate kinases (PIPKs) and their product, PIP₂, have been localized to these speckles, suggesting a role for nuclear inositol phosphate signaling in regulating gene expression and RNA processing.[16][18]
-
Other Organelles: Phosphoinositides, including PI(4,5)P₂, have also been detected in the Golgi apparatus, endosomes, and lysosomes, where they play roles in vesicular trafficking, membrane remodeling, and autophagy.[1][5][6][19][20]
Quantitative Data: Subcellular Distribution of Key Proteins
The following tables summarize the known subcellular localization of key enzyme and receptor families within the inositol phosphate signaling pathway. This information is critical for building accurate models of cell signaling and for identifying potential drug targets.
Table 1: Subcellular Localization of Phospholipase C (PLC) Isoforms
| PLC Isoform | Primary Localization | Other Reported Locations | Activation Mechanism |
|---|---|---|---|
| PLCβ1 | Plasma Membrane (enriched)[10][21] | - | Gαq subunits of heterotrimeric G proteins.[22] |
| PLCβ2 | Cytosol[23][10][21] | Plasma Membrane (upon stimulation)[23] | Gβγ subunits of heterotrimeric G proteins.[24] |
| PLCβ3 | Cytosol[10][21] | - | Gαq and Gβγ subunits.[24] |
| PLCβ4 | Plasma Membrane (enriched)[10][21] | Cytoplasmic granules, Nucleus (in some cells)[22] | Gαq subunits.[22] |
| PLCγ1 | Cytosol[23] | Golgi apparatus, Perinuclear vesicles[22] | Receptor Tyrosine Kinases (RTKs).[24] |
| PLCγ2 | Cytosol | Golgi apparatus, Nanotubes[22] | Receptor Tyrosine Kinases (RTKs).[24] |
| PLCδ1 | Cytosol[23] | Perinuclear region[22] | Elevated intracellular Ca²⁺.[24] |
| PLCε | Cytosol | Nucleus (weakly detected)[22] | Gα₁₂/₁₃, Gβγ, and Ras family small GTPases.[24] |
| PLCη1 | Cytoplasm | Perinuclear halo, Nucleus (in some cells)[22] | Elevated intracellular Ca²⁺. |
| PLCη2 | Cytoplasm | Cell Membrane[22] | Elevated intracellular Ca²⁺. |
Table 2: Subcellular Localization of IP₃ Receptor (IP₃R) Isoforms
| IP₃R Isoform | Primary Localization | Enriched In | Key Characteristics |
|---|---|---|---|
| IP₃R1 | Endoplasmic Reticulum[14][25] | Cerebellum, Neurons | Most abundant isoform in the central nervous system. |
| IP₃R2 | Endoplasmic Reticulum[14][25] | Cardiomyocytes, Hepatocytes | Highest affinity for IP₃. |
| IP₃R3 | Endoplasmic Reticulum[14][25] | Mitochondria-Associated Membranes (MAMs)[14], Epithelial cells | Least sensitive to Ca²⁺ inhibition; plays a key role in apoptosis signaling at MAMs.[14] |
Signaling Pathways and Visualizations
Visualizing these complex pathways is essential for understanding their logic and flow. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: Canonical Inositol Phosphate Signaling Pathway.
Caption: PI(4,5)P₂ Synthesis at the Plasma Membrane.
Experimental Protocols and Methodologies
A variety of techniques are employed to determine the subcellular localization of inositol phosphate signaling components. Each provides a unique window into the spatial dynamics of the pathway.
This classical biochemical technique physically separates organelles based on their size, shape, and density. It allows for the enrichment of specific cellular compartments, whose protein and lipid content can then be analyzed.
-
Objective: To determine the relative abundance of a protein (e.g., a PLC isoform) in different organelles.
-
Methodology:
-
Cell Lysis: Harvest cultured cells or tissue and gently homogenize them in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugations at progressively higher speeds.
-
Low-speed spin (~1,000 x g) pellets intact cells and nuclei.
-
Medium-speed spin (~10,000 x g) of the supernatant pellets mitochondria.
-
High-speed spin (~100,000 x g) of the subsequent supernatant pellets the microsomal fraction (containing ER and Golgi).
-
The final supernatant is the cytosolic fraction.
-
-
Analysis: Analyze each fraction for the protein of interest using Western blotting with a specific antibody. The relative signal intensity in each fraction indicates the protein's distribution.[23]
-
Caption: Experimental Workflow: Subcellular Fractionation.
This imaging technique uses fluorescently labeled antibodies to visualize the location of specific proteins within fixed cells, providing high-resolution spatial information.
-
Objective: To visualize the in-situ localization of a protein (e.g., IP₃R3) within a cell.
-
Methodology:
-
Cell Culture & Fixation: Grow cells on glass coverslips and treat with a chemical fixative (e.g., paraformaldehyde) to preserve cellular structure.
-
Permeabilization: Use a mild detergent (e.g., Triton X-100) to create pores in the cell membranes, allowing antibodies to enter.
-
Blocking: Incubate with a protein solution (e.g., bovine serum albumin) to block non-specific antibody binding sites.
-
Antibody Incubation:
-
Incubate with a primary antibody that specifically recognizes the target protein.
-
Wash, then incubate with a secondary antibody that is conjugated to a fluorophore and binds to the primary antibody.
-
-
Mounting & Imaging: Mount the coverslip on a microscope slide and visualize using a fluorescence or confocal microscope. Co-staining with organelle-specific markers can confirm localization.
-
This powerful approach allows for the real-time visualization of signaling dynamics in living cells. It typically involves expressing a genetically encoded biosensor that changes its fluorescence or localization in response to a change in the concentration of a specific molecule.
-
Objective: To monitor the dynamic changes in PI(4,5)P₂ levels at the plasma membrane upon agonist stimulation.
-
Methodology:
-
Biosensor: A common biosensor for PI(4,5)P₂ is the Pleckstrin Homology (PH) domain of PLCδ1 fused to a fluorescent protein (e.g., GFP-PLCδ1-PH).[6][20][26] This domain specifically binds to PI(4,5)P₂.
-
Transfection: Introduce the plasmid DNA encoding the biosensor into cultured cells. The cells will express the fluorescent fusion protein.
-
Imaging: Place the cells on a live-cell imaging microscope. In resting cells, the GFP-PLCδ1-PH probe will be localized to the plasma membrane, where PI(4,5)P₂ is abundant.
-
Stimulation & Data Acquisition: Add an agonist (e.g., a hormone or growth factor) that activates PLC. As PLC hydrolyzes PI(4,5)P₂, the concentration of the lipid at the membrane decreases.
-
Analysis: The GFP-PLCδ1-PH probe, no longer having a binding partner, will translocate from the plasma membrane to the cytosol.[26] This translocation can be recorded as a time-lapse movie and quantified by measuring the change in fluorescence intensity at the membrane versus the cytosol.[26]
-
Caption: Experimental Workflow: Live-Cell Imaging.
FRET is a technique that can detect molecular interactions or conformational changes in real-time. FRET-based biosensors for IP₃ have been developed to directly measure its production in the cytosol.[27][28]
-
Objective: To measure the spatio-temporal dynamics of IP₃ production in a live cell.
-
Methodology:
-
Biosensor Design: A typical unimolecular IP₃ sensor consists of an IP₃ binding domain (e.g., from the IP₃ receptor) flanked by two different fluorescent proteins, such as Cerulean (the FRET donor) and Venus (the FRET acceptor).[29]
-
Principle: In the absence of IP₃, the sensor is in a conformation where the two fluorophores are far apart, resulting in low FRET. When IP₃ binds to the sensing domain, it induces a conformational change that brings the donor and acceptor closer together, increasing FRET efficiency.[30]
-
Detection: Cells expressing the sensor are imaged using a microscope capable of ratiometric imaging. The ratio of acceptor emission to donor emission is calculated. An increase in this ratio signifies an increase in intracellular IP₃ concentration.[27] This method provides a direct, real-time readout of second messenger dynamics.
-
Implications for Drug Development
A detailed understanding of the subcellular geography of inositol phosphate signaling is crucial for modern drug discovery.
-
Target Specificity: Many signaling enzymes, like PLC isoforms, have distinct localizations and non-redundant functions.[10][24] Developing drugs that target a specific isoform in a particular compartment could lead to more effective therapies with fewer off-target effects.
-
Disease Mechanisms: Dysregulation of localized signaling is implicated in numerous diseases. For instance, altered Ca²⁺ transfer at ER-mitochondria contact sites (MAMs), which are rich in IP₃R3, is linked to neurodegenerative diseases and cancer.[14][15] Targeting the specific protein complexes at these interfaces represents a promising therapeutic strategy.
-
High-Content Screening: The live-cell imaging techniques described above, particularly those using fluorescent biosensors, are highly amenable to high-throughput screening. Assays based on the translocation of a PI(4,5)P₂ probe, for example, can be used to screen compound libraries for modulators of PLC activity.
Conclusion
The spatial segregation of the inositol phosphate signaling pathway is a fundamental principle of its function. From the synthesis of precursor lipids at the plasma membrane to the generation of nuclear signals and the tightly controlled release of calcium at inter-organelle contact sites, location is paramount. By leveraging a combination of biochemical, immunocytochemical, and advanced live-cell imaging techniques, researchers continue to map this intricate signaling network. This detailed spatial understanding not only deepens our knowledge of fundamental cell biology but also unveils a landscape of novel opportunities for the rational design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Inositol Phospholipid Signaling and the Biology of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 10. PLCβ isoforms differ in their subcellular location and their CT-domain dependent interaction with Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subcellular localization of the enzymes that dephosphorylate myo-inositol polyphosphates in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inositol 1,4,5-trisphosphate Receptors in the Endoplasmic Reticulum: a Single-channel Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Type 3 IP3 receptor: Its structure, functions, and related disease implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IP3 Receptor Properties and Function at Membrane Contact Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Perspectives: signal transduction. Inositol phosphates in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crucial Players for Inter-Organelle Communication: PI5P4Ks and Their Lipid Product PI-4,5-P2 Come to the Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Different expression and subcellular localization of Phosphoinositide-specific Phospholipase C enzymes in differently polarized macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Subcellular localization of phospholipase C isoforms in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Expression of Phosphoinositide-Specific Phospholipase C Isoforms in Native Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of IP3 receptor signaling in cell functions and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. FRET InsP3 sensor - IP3 Fluorescent Biosensor Details [biosensordb.ucsd.edu]
- 30. youtube.com [youtube.com]
Extracellular Signaling Functions of Inositol Polyphosphates: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol polyphosphates (IPs) are a diverse group of signaling molecules crucial for a multitude of intracellular processes, ranging from calcium homeostasis and cell proliferation to DNA repair and apoptosis. While their roles as intracellular messengers are well-established, a growing body of evidence points towards a previously underappreciated function: extracellular signaling. This technical guide provides an in-depth exploration of the extracellular signaling functions of inositol polyphosphates, focusing on their interactions with cell surface receptors, the subsequent activation of downstream signaling cascades, and the physiological implications of these events. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.
Extracellular Inositol Polyphosphate Signaling
Evidence suggests that higher inositol polyphosphates, particularly inositol hexakisphosphate (InsP6), can act as signaling molecules outside the cell, primarily in the central nervous system. This extracellular signaling is mediated by specific binding sites on the plasma membrane of neuronal cells, leading to the modulation of intracellular ion concentrations and neuronal excitability.
Cell Surface Binding Sites for Inositol Polyphosphates
Specific, high-affinity, and saturable binding sites for InsP6 have been identified on the cell membranes of various tissues, most notably in the brain and anterior pituitary. These binding sites are distinct from the well-characterized intracellular receptors for inositol 1,4,5-trisphosphate (InsP3) and inositol 1,3,4,5-tetrakisphosphate (InsP4).
Radioligand binding studies using [³H]InsP6 have been instrumental in characterizing these putative extracellular receptors. These studies have revealed a heterogeneous distribution of InsP6 binding sites in the brain, with a notable concentration in regions associated with neuronal cell bodies.
Quantitative Data on Extracellular InsP6 Interactions
The following tables summarize the key quantitative parameters determined from radioligand binding assays and functional studies of extracellular InsP6.
Table 1: Binding Affinity of [³H]InsP6 to Neural and Pituitary Membranes
| Tissue/Cell Type | Ligand | Parameter | Value | Reference |
| Rat Cerebellar Membranes | [³H]InsP6 | IC₅₀ | ~100 nM | |
| Rat Cerebral Hemispheres | [³H]InsP6 | K_D_ | 33 ± 4 nM | |
| Rat Cerebral Hemispheres | [³H]InsP6 | B_max_ | 152 ± 23 pmol/mg protein | |
| Bovine Cerebellum (Purified Receptor) | InsP6 | K_i_ | 0.15 µM |
Table 2: Functional Activity of Extracellular InsP6
| Cell Type | Assay | Parameter | Value | Reference |
| Cultured Cerebellar Granule Cells | ⁴⁵Ca²⁺ Uptake | EC₅₀ | 20 µM |
Downstream Signaling Pathways
The primary downstream effect of extracellular InsP6 binding in neuronal cells is the influx of extracellular calcium. This InsP6-stimulated calcium influx appears to be mediated by a distinct mechanism that is independent of voltage-gated calcium channels and glutamate receptors.
The exact nature of the cell surface receptor and the complete signaling cascade remain areas of active investigation. One hypothesis is that InsP6 binds to a ligand-gated ion channel or a G-protein coupled receptor (GPCR) that, in turn, activates downstream effectors leading to calcium entry. The purification of an inositol polyphosphate receptor from bovine cerebellum that functions as an IP4-modulated potassium channel provides a potential, albeit complex, model for how these molecules might regulate ion fluxes.
Methodological & Application
Application Note: Quantification of Inositol Phosphates using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol phosphates (InsPs) are a diverse group of signaling molecules crucial for regulating a multitude of cellular processes, including cell growth, differentiation, apoptosis, and intracellular calcium signaling.[1] The intricate network of inositol phosphate metabolism, involving various kinases and phosphatases, results in a complex mixture of isomers and phosphorylation states, each with distinct biological functions.[2] Accurate quantification of these molecules is therefore essential for understanding their roles in health and disease and for the development of novel therapeutics targeting these pathways. This application note provides a detailed protocol for the quantification of inositol phosphates in cultured mammalian cells using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.
Inositol Phosphate Signaling Pathway
The inositol phosphate signaling cascade is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). InsP3 triggers the release of calcium from intracellular stores. Subsequently, InsP3 is metabolized through a series of phosphorylation and dephosphorylation events, giving rise to a variety of "higher" inositol phosphates (InsP4, InsP5, InsP6) and inositol pyrophosphates (PP-InsPs), which also possess important signaling functions.[2][3]
References
Revolutionizing Inositol Pyrophosphate Analysis: A Detailed Guide to Mass Spectrometry-Based Isomer Quantification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol pyrophosphates (PP-InsPs) are a unique class of signaling molecules characterized by the presence of high-energy pyrophosphate moieties on an inositol ring. These molecules play crucial roles in a multitude of cellular processes, including phosphate sensing, energy metabolism, insulin signaling, and vesicular trafficking.[1][2][3][4][5][6] The structural complexity and low abundance of PP-InsP isomers have historically presented significant analytical challenges. This application note provides detailed protocols for the robust analysis of inositol pyrophosphate isomers using two powerful mass spectrometry-based techniques: Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). These methods offer the sensitivity and selectivity required to resolve and quantify these critical signaling molecules in complex biological matrices.
Signaling Pathways of Inositol Pyrophosphates
The biosynthesis of inositol pyrophosphates is a tightly regulated enzymatic process. The central precursor, inositol hexakisphosphate (InsP6), is phosphorylated by two main families of kinases: the inositol hexakisphosphate kinases (IP6Ks) and the diphosphoinositol pentakisphosphate kinases (PPIP5Ks). IP6Ks primarily phosphorylate the 5-position of InsP6 to generate 5-PP-InsP5, while PPIP5Ks can phosphorylate the 1-position to produce 1-PP-InsP5.[4][5] Further phosphorylation can lead to the formation of bis-diphosphoinositol tetrakisphosphate (1,5-PP-InsP8).[4] The dephosphorylation is mediated by diphosphoinositol polyphosphate phosphohydrolases (DIPPs).[4][7][8]
Experimental Workflow for Mass Spectrometry Analysis
A generalized workflow for the analysis of inositol pyrophosphate isomers from biological samples involves several key steps, from sample preparation to data acquisition and analysis.
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters for the analysis of key inositol pyrophosphate isomers.
Table 1: CE-MS Parameters for Inositol Pyrophosphate Analysis
| Analyte | Precursor Ion (m/z) | Charge State |
| InsP6 | 659.8 | -1 |
| 5-PP-InsP5 | 739.8 | -1 |
| 1-PP-InsP5 | 739.8 | -1 |
| 1,5-PP-InsP8 | 819.7 | -1 |
Table 2: HILIC-MS/MS Parameters (MRM Transitions) for Inositol Pyrophosphate Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| InsP6 | 659.8 | 96.9 | 30 |
| 5-PP-InsP5 | 739.8 | 96.9 | 35 |
| 1-PP-InsP5 | 739.8 | 96.9 | 35 |
| 1,5-PP-InsP8 | 819.7 | 96.9 | 40 |
Note: Optimal collision energies may vary depending on the mass spectrometer used.
Experimental Protocols
Protocol 1: Sample Preparation from Mammalian Cells
This protocol describes the extraction and enrichment of inositol pyrophosphates from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 1 M, ice-cold
-
Titanium dioxide (TiO2) beads
-
Ammonium hydroxide (10%)
-
Centrifuge, tubes, and pipettes
Procedure:
-
Cell Harvesting: Wash cultured cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., containing 0.01% Triton X-100, 1 mM EDTA, 20 mM Tris-HCl).[9]
-
Protein Precipitation: Add 1 M ice-cold perchloric acid to the cell lysate to precipitate proteins.[9]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.
-
Enrichment: Transfer the supernatant to a new tube containing pre-washed titanium dioxide beads. Incubate at 4°C for 30 minutes with gentle rotation to allow the inositol phosphates to adsorb to the beads.[9]
-
Washing: Wash the beads twice with 1 M perchloric acid to remove unbound contaminants.[9]
-
Elution: Elute the bound inositol pyrophosphates from the beads by adding 10% ammonium hydroxide.[9] Repeat the elution step for maximum recovery.
-
Drying and Reconstitution: Dry the combined eluates using a vacuum concentrator. Reconstitute the dried sample in a buffer compatible with the subsequent mass spectrometry analysis (e.g., 100 mM ammonium carbonate in water/acetonitrile for HILIC-MS/MS).[9]
Protocol 2: Capillary Electrophoresis-Mass Spectrometry (CE-MS) Analysis
This protocol provides a general procedure for the separation and detection of inositol pyrophosphate isomers by CE-MS.
Instrumentation:
-
Capillary Electrophoresis system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
Parameters:
-
Capillary: Bare fused-silica capillary.
-
Background Electrolyte (BGE): A volatile buffer such as ammonium acetate or ammonium carbonate at a basic pH is typically used.[2]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 10 seconds).[3]
-
Separation Voltage: Apply a high negative voltage for separation in negative ion mode.
-
MS Detection: Operate the mass spectrometer in negative ion mode. Acquire data in full scan mode or using selected ion monitoring (SIM) for targeted analysis.
Data Analysis:
-
Identify isomers based on their migration times and mass-to-charge ratios.
-
Quantify the analytes by comparing their peak areas to those of stable isotope-labeled internal standards.[1][10]
Protocol 3: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) Analysis
This protocol outlines a method for the analysis of inositol pyrophosphate isomers using HILIC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer with an ESI source.
Parameters:
-
Column: A polymer-based amino HILIC column, such as the Shodex HILICpak VG-50 2D, is recommended.[9]
-
Mobile Phase A: 300 mM Ammonium bicarbonate buffer (pH 10.5) with a low concentration of a metal chelator like methylenediphosphonic acid to prevent adsorption to metal tubing.[9][11]
-
Mobile Phase B: Acetonitrile/water mixture with ammonium bicarbonate buffer.[9]
-
Gradient: A gradient from high organic to high aqueous mobile phase is used to elute the highly polar analytes.
-
MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification.[11]
Data Analysis:
-
Identify isomers based on their retention times and specific MRM transitions.
-
Quantify the analytes using a calibration curve generated from authentic standards or by the internal standard method.
Conclusion
The CE-MS and HILIC-MS/MS methods detailed in this application note provide powerful tools for the sensitive and specific analysis of inositol pyrophosphate isomers. These protocols, from sample preparation to data acquisition, will enable researchers to accurately quantify these important signaling molecules, thereby facilitating a deeper understanding of their roles in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Absolute Quantitation of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry [jove.com]
- 4. Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals [mdpi.com]
- 5. Intimate connections: Inositol pyrophosphates at the interface of metabolic regulation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. shodex.com [shodex.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Techniques in Studying Inositol Lipid Turnover
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol lipids, particularly phosphoinositides (PPIs), are critical second messengers in a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal regulation. Their low abundance and rapid turnover make studying their dynamics challenging. Radiolabeling techniques offer a highly sensitive method to metabolically label and trace the turnover of these crucial signaling molecules. This document provides detailed application notes and protocols for the two most common radiolabeling methods used to study inositol lipid turnover: labeling with myo-[³H]inositol and [³²P]orthophosphate.
Phosphoinositides are generated through the phosphorylation of phosphatidylinositol (PI) at the 3, 4, and 5 positions of the inositol ring, resulting in seven different PPI species.[1] The levels of these lipids are tightly controlled by a series of specific kinases and phosphatases.[1] Understanding the regulation of these enzymes and the resulting changes in PPI levels is crucial for dissecting their roles in health and disease.
Principle of Radiolabeling for Inositol Lipid Turnover
Metabolic radiolabeling involves introducing a radioactive precursor into cell culture, which is then incorporated into the molecule of interest. For inositol lipids, two primary precursors are used:
-
myo-[³H]inositol: This tritiated form of inositol is incorporated into the headgroup of phosphatidylinositol (PI) and its phosphorylated derivatives. It is the most direct way to label the entire family of phosphoinositides.
-
[³²P]orthophosphate: This radioisotope labels the phosphate groups of phosphoinositides and other phospholipids. While it offers higher specific activity, it is less specific as it also labels other phosphorylated molecules like ATP.[1][2]
Once labeled, cells can be subjected to various stimuli or inhibitor treatments. The lipids are then extracted, separated, and the radioactivity in each lipid species is quantified to determine changes in their turnover rates.
Data Presentation: Quantitative Parameters for Radiolabeling Experiments
The following table summarizes key quantitative data for planning and executing radiolabeling experiments for inositol lipid turnover.
| Parameter | myo-[³H]inositol Labeling | [³²P]orthophosphate Labeling | References |
| Radioisotope | myo-[³H]inositol | [³²P]orthophosphate | [1],[3] |
| Typical Concentration | 10 µCi/ml | 25 µCi/ml | [4],[3] |
| Labeling Medium | Inositol-free medium | Phosphate-free medium | [4],[3] |
| Labeling Time (Mammalian Cells) | 24 - 72 hours (48 hours is often ideal) | 90 minutes to a few hours | [4],[5] |
| Labeling Time (Yeast) | To mid-log phase (approx. 5x10⁶ cells/mL) | Not as commonly described for steady-state | [1] |
| Equilibration Time | 24-48 hours to reach isotopic equilibrium | Shorter, depends on ATP turnover | [6],[5] |
| Detection Method | Scintillation counting, Autoradiography (with enhancer) | Autoradiography, Phosphorimager | [7],[3] |
| Relative Abundance of PtdIns(3,5)P₂ | ~0.1-0.3% of PtdIns | Not specified | [7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the phosphoinositide signaling pathway and the general experimental workflow for radiolabeling studies.
Caption: The phosphoinositide signaling pathway illustrating the interconversion of PPIs by kinases and phosphatases.
Caption: General experimental workflow for studying inositol lipid turnover using radiolabeling techniques.
Experimental Protocols
Protocol 1: Metabolic Labeling with myo-[³H]inositol
This protocol is adapted for mammalian cells and provides a robust method for labeling all phosphoinositide species.
Materials:
-
Cells of interest
-
Complete growth medium
-
Inositol-free DMEM[1]
-
Dialyzed Fetal Bovine Serum (dFBS)
-
myo-[³H]inositol (10 µCi/µl)
-
Phosphate Buffered Saline (PBS)
-
1M HCl
-
Methanol
-
Chloroform
-
0.1M EDTA, pH 8.0
Procedure:
-
Cell Seeding: Grow cells to approximately 50% confluence in a 6-well dish.[3]
-
Pre-labeling: Rinse cells twice with PBS and then incubate with inositol-free DMEM for 30 minutes to deplete intracellular inositol pools.[4]
-
Labeling: Remove the pre-labeling medium and add fresh inositol-free DMEM supplemented with dialyzed FBS and 10 µCi/ml of myo-[³H]inositol.[4] Incubate for 24-72 hours. For many cell lines, 48 hours is ideal to reach isotopic equilibrium.[1][4]
-
Stimulation/Treatment (Optional): If studying the effects of a specific agent, it should be added to the labeling medium for the desired time before harvesting.
-
Harvesting and Lipid Extraction:
-
Aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Add 400 µl of 1M HCl to lyse the cells, followed by 400 µl of methanol.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add 400 µl of chloroform, vortex vigorously, and centrifuge at 14,000 rpm for 1 minute.[4]
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.[4]
-
-
Lipid Wash:
-
Drying and Storage: Evaporate the solvent from the final organic phase under a stream of nitrogen. The dried lipid extract can be stored at -70°C until further analysis.[4]
Protocol 2: Metabolic Labeling with [³²P]orthophosphate
This protocol is suitable for short-term labeling to detect rapid changes in phosphoinositide turnover.
Materials:
-
Cells of interest
-
Complete growth medium
-
Phosphate-free DMEM[3]
-
[³²P]orthophosphate (carrier-free)
-
Stop Solution: Methanol/conc. HCl (10:1)[3]
-
Chloroform
-
1M HCl
-
Methanol
Procedure:
-
Cell Preparation: Grow cells to near confluence in 6-well dishes.
-
Phosphate Depletion: Wash the cells with phosphate-free DMEM and incubate in the same medium for at least 1 hour.[3]
-
Labeling: Remove the medium and add 1 ml/well of phosphate-free DMEM containing 25 µCi/ml of [³²P]orthophosphate.[3] Incubate for 90 minutes to 2 hours at 37°C to allow for incorporation into the cellular ATP pool.[3][5]
-
Stimulation: Add the desired stimulus (e.g., growth factor) and incubate for the desired time (typically short, from seconds to minutes).
-
Quenching and Lipid Extraction:
-
Aspirate the labeling medium and add 1 ml of ice-cold Stop Solution (Methanol:HCl, 10:1) to each well to stop the reaction and precipitate macromolecules.[3]
-
Scrape the precipitated monolayer and transfer to a glass tube.[3]
-
Add 1.5 ml of water and 3 ml of chloroform. Vortex for 30 seconds.[3]
-
Centrifuge to separate the phases and collect the lower organic phase.
-
-
Lipid Wash: Wash the organic phase with a backwash solution of Methanol/1 M HCl (1:1) to remove water-soluble contaminants.[3]
-
Drying: Evaporate the solvent from the final organic phase under a stream of nitrogen.
Analysis of Radiolabeled Inositol Lipids
Thin-Layer Chromatography (TLC)
TLC is a relatively simple and rapid method for separating different phospholipid classes.
Protocol:
-
Plate Preparation: Dip silica-coated TLC plates in a solution of 1% potassium oxalate, 2 mM EDTA in 50% ethanol/water. Dry the plates at 60°C for at least 1 hour before use.[3]
-
Sample Spotting: Dissolve the dried lipid extracts in a small volume of spotting solution (Chloroform/Methanol/10 mM HCl, 20/10/1).[3] Spot the samples onto the origin line of the TLC plate.
-
Chromatography: Develop the plate in a sealed tank containing an appropriate solvent system (e.g., chloroform/methanol/ammonia/water). The choice of solvent system will depend on the specific phosphoinositides to be resolved.
-
Detection: Dry the plate and expose it to X-ray film (for both ³H and ³²P) or a phosphorimager screen (for ³²P).[3] For ³H, spraying the plate with a scintillation enhancer like En³Hance can improve sensitivity.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC offers superior resolution for separating the different phosphorylated species of inositol lipids, especially after deacylation.
Protocol (for deacylated lipids):
-
Deacylation: The extracted lipids are treated with a mild base (e.g., methylamine) to remove the fatty acid chains, leaving the water-soluble glycerophosphoinositol (GroPI) headgroups.
-
Extraction of GroPIs: The water-soluble GroPIs are then extracted.[7]
-
HPLC Separation: The extracted GroPIs are injected onto an anion-exchange column (e.g., Partisil SAX).[1][8]
-
Elution: The different GroPI species are separated using a gradient of a high-salt buffer (e.g., ammonium phosphate).[1]
-
Detection: The eluate from the HPLC is mixed with a scintillation cocktail and passed through an in-line flow scintillation detector to quantify the radioactivity in each peak.[1][7]
Concluding Remarks
Radiolabeling techniques remain a powerful and sensitive tool for investigating the intricate dynamics of inositol lipid turnover. The choice between myo-[³H]inositol and [³²P]orthophosphate labeling will depend on the specific research question, with the former offering greater specificity for the inositol lipidome and the latter providing higher sensitivity for detecting rapid phosphorylation events. Careful optimization of labeling times, extraction procedures, and analytical methods is crucial for obtaining reliable and reproducible data. The protocols and data presented here provide a solid foundation for researchers to successfully employ these techniques in their studies of inositol lipid signaling.
References
- 1. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. biochem.wustl.edu [biochem.wustl.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 6. Importance of Radioactive Labelling to Elucidate Inositol Polyphosphate Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Phosphoinositols and Phosphoinositides Using Radio High-Performance Liquid Chromatography Flow Detection | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Inositol Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol, a carbocyclic sugar, and its various phosphorylated derivatives are crucial signaling molecules involved in a myriad of cellular processes, including signal transduction, nerve guidance, and membrane trafficking. The accurate quantification of inositol levels in biological tissues is paramount for research in neuroscience, metabolic disorders, and drug development. These application notes provide established protocols for the extraction of inositol from tissue samples, tailored for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Inositol Signaling Pathway
The phosphatidylinositol signaling pathway is a critical cascade in cellular communication. It begins with the phosphorylation of phosphatidylinositol (PtdIns), a lipid component of the cell membrane. A series of lipid kinases can phosphorylate the inositol ring at various positions, leading to the formation of different phosphoinositides. A key step involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which is activated by various cell surface receptors. This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, a water-soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol. This elevation in intracellular calcium activates a host of cellular responses. DAG remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates numerous downstream proteins, modulating their activity. The pathway is tightly regulated by a series of phosphatases and kinases that interconvert the various inositol phosphates, ensuring precise control of cellular signaling.
Quantitative Data on Myo-Inositol Concentration in Mammalian Tissues
The following table summarizes the concentration of myo-inositol in various mammalian tissues as reported in the literature. These values can serve as a reference for expected yields and for the validation of extraction and quantification methods.
| Tissue | Species | Myo-Inositol Concentration (mmol/kg wet weight or mM) | Reference(s) |
| Brain (Gray Matter) | Human | 4.3 mM | [1][2] |
| Brain (White Matter) | Human | 5.2 mM | [2] |
| Liver | Rat | 0.49 ± 0.05 mmol/kg | |
| Muscle (Skeletal) | Rat | 0.18 - 0.22 mmol/kg | [3] |
| Kidney | Rat | 5.41 ± 0.38 mmol/kg | |
| Testis | Rat | 1.53 ± 0.22 mmol/kg |
Experimental Protocols
Two primary methods for inositol extraction from tissue samples are detailed below: a two-phase solvent extraction and a perchloric acid precipitation method. The choice of method may depend on the specific tissue type, the desired downstream application, and the availability of reagents and equipment.
Experimental Workflow for Inositol Extraction
The general workflow for extracting inositol from tissue samples involves several key steps, from sample collection to the final extract ready for analysis.
Protocol 1: Two-Phase Solvent Extraction
This method is based on the principle of partitioning lipids and water-soluble components into two distinct phases.
Materials:
-
Tissue sample (frozen)
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (e.g., 100 mg).
-
Place the tissue in a pre-chilled glass homogenizer.
-
Add 20 volumes of a chloroform:methanol (1:2, v/v) solution (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 1 volume of chloroform (e.g., 0.5 mL for the initial 2 mL of solvent) and 1 volume of deionized water (e.g., 0.5 mL).
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Aqueous Phase:
-
Two distinct phases will be visible: a lower organic phase (containing lipids) and an upper aqueous phase (containing inositol and other polar metabolites).
-
Carefully collect the upper aqueous phase using a Pasteur pipette, avoiding the protein interface between the two layers.
-
-
Sample Preparation for Analysis:
-
The collected aqueous phase can be dried under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.
-
Protocol 2: Perchloric Acid Precipitation
This method utilizes the protein-precipitating property of perchloric acid to separate small molecules like inositol from larger proteins.
Materials:
-
Tissue sample (frozen)
-
Perchloric acid (PCA), 0.4 M (ice-cold)
-
Potassium hydroxide (KOH), 2 M
-
Homogenizer
-
Centrifuge
-
pH meter or pH paper
Procedure:
-
Tissue Homogenization and Deproteinization:
-
Weigh the frozen tissue sample (e.g., 100 mg).
-
Place the tissue in a pre-chilled homogenizer.
-
Add 10 volumes of ice-cold 0.4 M perchloric acid (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is formed.
-
Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
-
Neutralization:
-
Carefully collect the supernatant, which contains the inositol.
-
Neutralize the acidic supernatant by adding 2 M KOH dropwise while monitoring the pH. The target pH is between 6.0 and 7.0. The formation of a white precipitate (potassium perchlorate) will be observed.
-
Incubate the neutralized sample on ice for 10 minutes to ensure complete precipitation of potassium perchlorate.
-
-
Final Centrifugation and Collection:
-
Centrifuge the neutralized sample at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Collect the supernatant, which is the inositol-containing extract.
-
-
Sample Preparation for Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter before analysis by HPLC or other methods.
-
Concluding Remarks
The choice of extraction protocol can influence the yield and purity of the extracted inositol. It is recommended to validate the chosen method for the specific tissue type and analytical platform being used. The inclusion of an internal standard during the extraction process is advisable for accurate quantification. These protocols provide a solid foundation for researchers to reliably extract inositol from tissue samples for a wide range of scientific investigations.
References
Application Notes and Protocols for the Chemical Synthesis and Biological Evaluation of Novel Inositol Phosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of novel inositol phosphate analogs and detailed protocols for their biological evaluation. The methodologies described herein are intended to serve as a guide for researchers in the fields of chemical biology, signal transduction, and drug discovery.
Introduction
Inositol phosphates are a diverse class of signaling molecules that play crucial roles in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and intracellular calcium signaling. The intricate signaling pathways mediated by inositol phosphates are often dysregulated in various diseases, including cancer and metabolic disorders. Consequently, the development of novel inositol phosphate analogs as chemical probes and potential therapeutic agents is an area of intense research.
This document outlines the synthesis of two key classes of novel inositol phosphate analogs: metabolically stable phosphonates and cell-permeant prodrugs. Furthermore, it provides detailed protocols for assessing their biological activity, including their anticancer effects, their ability to inhibit key enzymes in the inositol phosphate pathway, and their impact on intracellular calcium mobilization.
Chemical Synthesis of Novel Inositol Phosphate Analogs
The chemical synthesis of inositol phosphate analogs is a complex process that requires careful control of protecting groups and phosphorylation strategies. The following sections provide detailed protocols for the synthesis of inositol phosphonate analogs and cell-permeant inositol phosphate prodrugs.
Protocol 1: Synthesis of Inositol Phosphonate Analogs via Arbuzov Rearrangement
Inositol phosphonates, where a C-P bond replaces the more labile C-O-P linkage, offer increased metabolic stability. The Arbuzov reaction is a powerful method for the formation of this C-P bond.
Materials:
-
Protected bromoalkylated inositol derivative
-
Triethyl phosphite
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Palladium on carbon (10% Pd/C) for deprotection
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Arbuzov Reaction:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the protected bromoalkylated inositol derivative (1 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (1.5 - 2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
-
Purification of the Protected Inositol Phosphonate:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure, protected inositol phosphonate.
-
-
Deprotection:
-
Dissolve the protected inositol phosphonate in methanol or ethanol.
-
Add 10% Palladium on carbon (typically 10-20% by weight of the substrate).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until deprotection is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Evaporate the solvent under reduced pressure to yield the final inositol phosphonate analog.
-
-
Purification of the Final Product:
-
The final product can be further purified by ion-exchange chromatography or HPLC if necessary[1].
-
Characterization:
-
Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. The characteristic chemical shift of the phosphonate group in ³¹P NMR is a key diagnostic feature[2][3][4][5][6].
-
Verify the mass of the product using High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Cell-Permeant Inositol Phosphate Prodrugs
To overcome the poor cell permeability of highly charged inositol phosphates, their phosphate and hydroxyl groups can be masked with lipophilic protecting groups that are cleaved by intracellular enzymes. This "prodrug" approach facilitates the delivery of the active molecule into the cell.
Materials:
-
Protected inositol phosphate with free hydroxyl and phosphate groups
-
Butyric anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Acetoxymethyl bromide (AM-Br) or Propionyloxymethyl bromide (POM-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Butyrylation of Hydroxyl Groups:
-
Dissolve the protected inositol phosphate (1 equivalent) in anhydrous pyridine.
-
Add butyric anhydride (excess, e.g., 1.5 equivalents per hydroxyl group) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until all hydroxyl groups are acylated (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
-
Acyloxymethylation of Phosphate Groups:
-
Dissolve the butyrylated inositol phosphate (1 equivalent) in anhydrous acetonitrile.
-
Add DIPEA (excess, e.g., 2 equivalents per phosphate group).
-
Add acetoxymethyl bromide or propionyloxymethyl bromide (excess, e.g., 1.5 equivalents per phosphate group).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or ³¹P NMR).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final cell-permeant prodrug by silica gel column chromatography.
-
Characterization:
-
Confirm the structure of the fully protected prodrug using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
-
Verify the mass using HRMS.
Quantitative Data Summary for Synthesis
| Analog Type | Starting Material | Key Reagents | Typical Yield (%) | Purification Method |
| Inositol Phosphonate | Protected Bromoalkylated Inositol | Triethyl phosphite | 50-80% | Silica Gel Chromatography |
| Cell-Permeant Prodrug | Protected Inositol Phosphate | Butyric anhydride, Acetoxymethyl bromide | 40-70% (over two steps) | Silica Gel Chromatography |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Biological Evaluation of Novel Inositol Phosphate Analogs
The following protocols describe standard assays for evaluating the biological activity of the synthesized inositol phosphate analogs.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of novel inositol phosphate analogs on the A549 human non-small cell lung cancer cell line.
Materials:
-
A549 cells
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Synthesized inositol phosphate analogs
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the inositol phosphate analogs in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4: Inositol Phosphate Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to screen for inhibitors of inositol phosphate kinases, which are key enzymes in the inositol phosphate signaling pathway. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant inositol phosphate kinase (e.g., IP6K1)[7]
-
Inositol phosphate substrate (e.g., inositol hexakisphosphate, IP₆)[7]
-
ATP
-
Kinase reaction buffer
-
Synthesized inositol phosphate analogs (potential inhibitors)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the inositol phosphate kinase, the inositol phosphate substrate, and the kinase reaction buffer.
-
In a 384-well plate, add the synthesized analog at various concentrations.
-
Add the kinase reaction mixture to the wells.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the analog compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the analog concentration.
-
Protocol 5: Intracellular Calcium Release Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to inositol phosphate analogs, which can act as agonists or antagonists of the IP₃ receptor.
Materials:
-
Adherent cell line (e.g., HEK293, HeLa)
-
Cell culture medium
-
Fura-2 AM or Fluo-4 AM (calcium indicators)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Synthesized inositol phosphate analogs (cell-permeant versions are preferred for intact cells)
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding and Dye Loading:
-
Seed the cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 1-5 µM) in HBSS containing 0.02% Pluronic F-127.
-
Wash the cells with HBSS and then incubate them with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.
-
-
Measurement of Calcium Release:
-
Place the dish or plate on the stage of the fluorescence microscope or in the plate reader.
-
For Fura-2, acquire fluorescence images or readings by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation at ~490 nm and measure emission at ~520 nm.
-
Establish a stable baseline fluorescence signal.
-
Add the inositol phosphate analog at the desired concentration and continuously record the fluorescence signal.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
-
For Fluo-4, the change in fluorescence intensity (ΔF/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) is proportional to the change in intracellular calcium.
-
Plot the change in fluorescence ratio or intensity over time to visualize the calcium transient.
-
Determine the EC₅₀ value (for agonists) or IC₅₀ value (for antagonists) from dose-response curves.
-
Quantitative Data for Biological Activity
| Analog | Assay | Cell Line/Enzyme | Activity (IC₅₀ / EC₅₀) | Reference |
| D-chiro-Ins(2,3,4,5)P₄ | Kinase Inhibition | Ins(3,4,5,6)P₄ 1-kinase | 1.5 µM | [11][12] |
| L-chiro-Ins(2,3,4,5)P₄ | Kinase Inhibition | Ins(3,4,5,6)P₄ 1-kinase | >30 µM | [11][12] |
| Inositol Phosphonate 3ac | Anticancer | A549 | ~50-60% inhibition at 10 µg/mL | [13] |
| Inositol Phosphonate 3bb | Anticancer | A549 | ~50-60% inhibition at 10 µg/mL | [13] |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving inositol phosphates and a general experimental workflow for the synthesis and evaluation of novel analogs.
Inositol Pyrophosphate Signaling Pathway
Caption: Inositol pyrophosphate signaling pathway and points of intervention.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of analogs.
References
- 1. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [researcharchive.lincoln.ac.nz]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. content.protocols.io [content.protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of D- and L-chiro-inositol 2,3,4,5-tetrakisphosphate: design of a novel and potent inhibitor of Ins(3,4,5,6)P4 1-kinase/Ins(1,3,4)P3 5/6-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Technique for in situ measurement of calcium in intracellular inositol 1,4,5-trisphosphate-sensitive stores using the fluorescent indicator mag-fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Biosensors for Real-Time Imaging of Inositol Phosphates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescent biosensors for the real-time imaging of inositol phosphates, key second messengers in cellular signaling. This document details the underlying principles of these powerful tools, offers a comparative analysis of available biosensors, and provides detailed protocols for their application in live-cell imaging studies.
Introduction to Inositol Phosphate Signaling
Inositol phosphates are a group of water-soluble signaling molecules that play a crucial role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and ion channel regulation.[1] The signaling cascade is typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, by phospholipase C (PLC).[2] This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] While DAG remains in the plasma membrane, IP3, being soluble, diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] The spatiotemporal dynamics of these inositol phosphates are tightly regulated and are critical for the precise control of downstream cellular events.
Fluorescent Biosensors for Inositol Phosphates
Genetically encoded fluorescent biosensors have revolutionized the study of inositol phosphate dynamics by enabling their visualization in real-time within living cells. These biosensors are typically fusion proteins that combine a fluorescent protein (FP) with a sensory domain that specifically recognizes a particular inositol phosphate. The binding of the target molecule induces a conformational change in the biosensor, leading to a change in its fluorescent properties.
There are three main classes of fluorescent biosensors for inositol phosphates:
-
Förster Resonance Energy Transfer (FRET)-based Biosensors: These biosensors consist of two fluorescent proteins, a donor (e.g., CFP) and an acceptor (e.g., YFP), flanking a sensory domain. Binding of the inositol phosphate to the sensory domain alters the distance or orientation between the two FPs, thereby changing the FRET efficiency. This is typically measured as a ratiometric change in the emission of the acceptor and donor fluorophores.[3]
-
Single-Color Intensity-based Biosensors: These biosensors utilize a single fluorescent protein fused to a sensory domain. The binding of the target inositol phosphate causes a change in the fluorescence intensity of the FP. These biosensors are advantageous for multiplex imaging with other fluorescent probes due to their narrow emission spectra.
-
Dimerization-Dependent Fluorescent Protein (ddFP)-based Biosensors: These biosensors employ two non-fluorescent or weakly fluorescent protein fragments that, upon binding to the target molecule, are brought into proximity, allowing them to reconstitute a functional and fluorescent protein.[3]
The choice of biosensor depends on the specific application, the required sensitivity, and the imaging setup available.
Quantitative Comparison of Inositol Phosphate Biosensors
The selection of an appropriate biosensor is critical for successful live-cell imaging experiments. The following tables provide a summary of the quantitative characteristics of some commonly used fluorescent biosensors for PIP2 and IP3.
Table 1: Quantitative Characteristics of Selected PIP2 Fluorescent Biosensors
| Biosensor Name | Type | Sensory Domain | Fluorophores | Reported Kd | Dynamic Range | Reference(s) |
| PH-PLCδ1-GFP | Intensity-based | PH domain of PLCδ1 | GFP | ~1 µM | Translocation | [4] |
| Tubby-c-GFP | Intensity-based | C-terminal domain of Tubby | GFP | High Affinity | Translocation | [5] |
| PlcR | FRET | PH domain of PLCδ1 | eCFP, eYFP | Not reported | FRET ratio change | [3] |
| dPlcR | ddFP | PH domain of PLCδ1 | ddGFP-A, ddFP-B | Not reported | Fluorescence increase | [3] |
| DAN13aa | Ratiometric Peptide | Synthetic Peptide | Dansyl, FAM | ~4 mol% in SSLBs | Ratiometric change | [6][7] |
Table 2: Quantitative Characteristics of Selected IP3 Fluorescent Biosensors
| Biosensor Name | Type | Sensory Domain | Fluorophores | Reported Apparent Kd | Dynamic Range | Reference(s) |
| LIBRAvIII | FRET | IP3R type 3 ligand-binding domain | ECFP, Venus | 491.5 nM | FRET ratio change | [8] |
| LIBRAvI | FRET | IP3R type 1 ligand-binding domain | ECFP, Venus | 268.7 nM | FRET ratio change | [8] |
| LIBRAvII | FRET | IP3R type 2 ligand-binding domain | ECFP, Venus | 233.6 nM | FRET ratio change | [8] |
| LIBRAvIIS | FRET | IP3R type 2 ligand-binding domain (high affinity mutant) | ECFP, Venus | 117.2 nM | FRET ratio change | [8] |
| IRIS-2.3TMR | FRET | IP3R type 1 ligand-binding domain | mEGFP, HaloTag-TMR | Not reported | FRET ratio change | |
| FRET InsP3 sensor | FRET | Human type 1 IP3R (224-605) R265K | Cerulean, cp173 Venus, Venus | Not reported | FRET ratio change | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To facilitate a deeper understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the core inositol phosphate signaling pathway and a general experimental workflow for live-cell imaging.
Caption: Inositol phosphate signaling pathway.
Caption: Experimental workflow for live-cell imaging.
Experimental Protocols
Protocol 1: Live-Cell Imaging of IP3 Dynamics using a FRET-based Biosensor (e.g., LIBRA)
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LIBRA biosensor plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped with a FRET imaging setup (CFP excitation, CFP and YFP emission channels), environmental chamber (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji with FRET analysis plugins)
-
Agonist for stimulating IP3 production (e.g., carbachol)
Procedure:
-
Cell Culture and Transfection: a. Plate HEK293T cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. b. Twenty-four hours after plating, transfect the cells with the LIBRA biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions. c. Incubate the cells for 24-48 hours to allow for biosensor expression.
-
Live-Cell Imaging: a. Prior to imaging, replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). b. Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 15 minutes. c. Identify cells expressing the biosensor (visible fluorescence in both CFP and YFP channels). d. Set up the imaging parameters:
- Excitation: CFP excitation wavelength (e.g., 430-450 nm).
- Emission: Simultaneously capture CFP (e.g., 460-500 nm) and YFP (e.g., 520-550 nm) emission.
- Acquire images at a suitable time interval (e.g., every 5-10 seconds). e. Acquire baseline fluorescence images for 1-2 minutes. f. Gently add the agonist to the imaging dish to stimulate IP3 production. g. Continue acquiring time-lapse images to monitor the change in FRET ratio.
-
Data Analysis: a. Open the acquired image sequence in ImageJ/Fiji. b. Select regions of interest (ROIs) within the cytoplasm of individual cells. c. For each time point, measure the mean fluorescence intensity in the CFP and YFP channels within each ROI. d. Calculate the FRET ratio (YFP intensity / CFP intensity) for each time point. e. Normalize the FRET ratio to the baseline to visualize the change in IP3 concentration over time. f. Perform statistical analysis on the data from multiple cells.
Protocol 2: Live-Cell Imaging of PIP2 Dynamics using a Single-Color Intensity-based Biosensor (e.g., PH-PLCδ1-GFP)
Materials:
-
U2OS cells (or other suitable cell line)
-
Complete culture medium
-
PH-PLCδ1-GFP plasmid DNA
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Confocal or widefield fluorescence microscope with a GFP filter set and environmental chamber
-
Image analysis software (e.g., ImageJ/Fiji)
-
Stimulus to induce PIP2 hydrolysis (e.g., ATP for P2Y receptor activation)
Procedure:
-
Cell Culture and Transfection: a. Seed U2OS cells onto glass-bottom imaging dishes to achieve 50-70% confluency. b. Transfect the cells with the PH-PLCδ1-GFP plasmid DNA.[4] c. Incubate for 24-48 hours for biosensor expression.[4]
-
Live-Cell Imaging: a. Replace the culture medium with imaging buffer. b. Place the dish on the microscope stage and allow to equilibrate. c. Identify cells expressing the biosensor, which should show plasma membrane localization in the resting state. d. Set up the imaging parameters for GFP fluorescence. e. Acquire baseline images showing the membrane localization of the biosensor. f. Add the stimulus to induce PIP2 hydrolysis. g. Acquire time-lapse images to monitor the translocation of the biosensor from the plasma membrane to the cytosol.
-
Data Analysis: a. Open the image sequence in ImageJ/Fiji. b. For each cell, define ROIs for the plasma membrane and the cytosol. c. Measure the mean fluorescence intensity in the membrane and cytosolic ROIs at each time point. d. Calculate the membrane-to-cytosol fluorescence intensity ratio to quantify the change in PIP2 levels at the plasma membrane. e. Normalize the ratio to the baseline to visualize the relative change over time.
Conclusion
Fluorescent biosensors are invaluable tools for the real-time visualization of inositol phosphate dynamics in living cells. The choice of biosensor and the experimental design should be carefully considered to obtain reliable and quantitative data. The protocols and information provided in these application notes offer a solid foundation for researchers to successfully implement these powerful techniques in their studies of cellular signaling and for professionals in drug development to assess the effects of novel compounds on these critical pathways.
References
- 1. [PDF] Fluorescent Biosensor for Quantitative Real-time Measurements of Inositol 1,4,5-Trisphosphate in Single Living Cells* | Semantic Scholar [semanticscholar.org]
- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 3. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Intensity-Based FRET Approaches—A Comparative Snapshot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Detection of PIP2 distributions in biological membranes using a peptide-based sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Fluorescence Resonance Energy Transfer-based Biosensors for the Quantitative Analysis of Inositol 1,4,5-Trisphosphate Dynamics in Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRET InsP3 sensor - IP3 Fluorescent Biosensor Details [biosensordb.ucsd.edu]
Application Notes and Protocols for In Vitro Kinase and Phosphatase Assays of Inositol Phosphate Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol phosphates are a class of signaling molecules crucial for a multitude of cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.[1] The dynamic phosphorylation and dephosphorylation of the inositol ring, catalyzed by a host of specific kinases and phosphatases, create a complex signaling network. Dysregulation of these enzymes is implicated in various diseases, making them attractive targets for therapeutic intervention. These application notes provide detailed protocols for common in vitro assays to study the activity of inositol phosphate kinases and phosphatases, enabling the characterization of enzyme kinetics and the screening of potential inhibitors.
Inositol Phosphate Signaling Pathway
The inositol phosphate signaling cascade is initiated by the phosphorylation of phosphatidylinositol (PI) at the plasma membrane. A key event is the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 acts as a second messenger, binding to its receptor on the endoplasmic reticulum to induce calcium release.[1] Subsequently, a series of kinases and phosphatases act on IP3 to generate a diverse array of inositol polyphosphates, each with specific cellular functions.
Experimental Workflow for In Vitro Enzyme Assays
A typical workflow for characterizing inositol phosphate enzymes involves several key steps, from enzyme and substrate preparation to data analysis. This standardized process ensures reproducibility and accurate determination of enzyme kinetics and inhibitor potency.
Quantitative Data Summary
The following tables summarize key kinetic parameters for selected inositol phosphate kinases and inhibitory constants for representative phosphatases.
Table 1: Kinetic Parameters of Inositol Phosphate Kinases
| Enzyme | Substrate | Km | Vmax | Reference |
| Human Inositol Polyphosphate Multikinase (IPMK) | Ins(1,3,4,6)P4 | 222 nM | 42 nmol/min/mg | [2] |
| Human IPMK | PI(4,5)P2 | 6 µM | 0.7 µmol/min/mg | [3] |
| Yeast IPMK | PI(4,5)P2 | 30 µM | 0.5 µmol/min/mg | [3] |
| Human Phosphatidylinositol-4-Phosphate 5-Kinase Type I α (hPIP5K1α) | ATP | 21.57 µM | 0.65 pmol/min | [4] |
Table 2: IC50 Values of Inhibitors for Inositol Polyphosphate Phosphatases
| Phosphatase | Inhibitor | Substrate | IC50 | Reference |
| Inositol-1,3,4,5-tetrakisphosphate 3-phosphatase | Inositol 1,4,5-trisphosphate | Ins(1,3,4,5)P4 | ~50 µM | [5] |
| Inositol-1,3,4,5-tetrakisphosphate 3-phosphatase | Inositol 1,3,4-trisphosphate | Ins(1,3,4,5)P4 | ~50 µM | [5] |
| Inositol-1,3,4,5-tetrakisphosphate 3-phosphatase | Inositol 3,4,5,6-tetrakisphosphate | Ins(1,3,4,5)P4 | ~10 µM | [5] |
| Inositol-1,3,4,5-tetrakisphosphate 3-phosphatase | Inositol 1,3,4,5,6-pentakisphosphate | Ins(1,3,4,5)P4 | 1 µM | [5] |
| Inositol-1,3,4,5-tetrakisphosphate 3-phosphatase | Inositol hexakisphosphate | Ins(1,3,4,5)P4 | 0.5 µM | [5] |
| INPP5B (catalytic domain) | Class I Compound | IP3 | 0.5 - 1.1 µM | [6] |
| INPP5B (catalytic domain) | Class II Compound | IP3 | 0.5 - 1.1 µM | [6] |
Table 3: Ki Values of Inhibitors for Inositol 1,4,5-trisphosphate 5-phosphatase
| Inhibitor | Ki | Reference |
| L-chiro-Inositol 2,3,5-trisphosphorothioate | 230 nM | [7] |
| L-myo-Inositol 1,4,5-trisphosphorothioate | 430 nM | [7] |
| myo-Inositol 1,3,5-trisphosphorothioate | 520 nM | [7] |
| L-chiro-Inositol 1,4,6-trisphosphorothioate | 300 nM | [7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay using Radiolabeled ATP
This protocol describes a method to measure the activity of inositol phosphate kinases by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the inositol phosphate substrate.[8][9]
Materials:
-
Purified recombinant inositol phosphate kinase (e.g., IPMK)
-
Inositol phosphate substrate (e.g., PI(4,5)P₂)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 6 mM MgCl₂)[3]
-
Unlabeled ATP
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the kinase reaction mixture in a total volume of 50 µL. The mixture should contain the kinase reaction buffer, the inositol phosphate substrate (e.g., 0.03 mg/mL), and the purified kinase.[3]
-
To initiate the reaction, add [γ-³²P]ATP (e.g., 10 µCi) mixed with unlabeled ATP to a final concentration of 100 µM.[3]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for rat IPMK) for a specific time (e.g., 15 minutes).[3]
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA to chelate Mg²⁺).
-
Spot an aliquot of the reaction mixture onto a TLC plate.
-
Separate the phosphorylated product from the unreacted [γ-³²P]ATP using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize and quantify the radiolabeled product.
Protocol 2: Malachite Green Phosphatase Assay
This colorimetric assay is used to measure the activity of inositol phosphate phosphatases by detecting the amount of inorganic phosphate released from the substrate.[10][11][12]
Materials:
-
Purified recombinant inositol phosphate phosphatase (e.g., SHIP2)
-
Inositol phosphate substrate (e.g., PI(3,4,5)P₃)
-
Malachite Green Assay Kit (containing Malachite Green solution and a phosphate standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve by making serial dilutions of the phosphate standard provided in the kit.[11]
-
Set up the phosphatase reaction in the wells of a 96-well plate. Each reaction should contain the assay buffer, the inositol phosphate substrate at the desired concentration, and the purified phosphatase. Include a no-enzyme control.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).[10]
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate.[11]
-
Incubate at room temperature for 10-20 minutes to allow for color development.[11]
-
Measure the absorbance at approximately 620 nm using a microplate reader.[11][12]
-
Calculate the amount of phosphate released by comparing the absorbance of the samples to the phosphate standard curve.
Protocol 3: Fluorescence Polarization (FP)-Based Kinase Assay
This homogeneous assay measures kinase activity by detecting the change in fluorescence polarization of a fluorescently labeled tracer that competes with the kinase product for binding to a specific protein.[13][14][15][16]
Materials:
-
Purified recombinant inositol phosphate kinase
-
Inositol phosphate substrate
-
ATP
-
Fluorescently labeled tracer specific for the kinase product
-
Product-specific binding protein
-
Black, low-volume 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Perform the kinase reaction in the wells of the microplate. The reaction mixture should include the kinase, substrate, and ATP in an appropriate buffer.
-
Incubate the reaction for a time sufficient to generate the product.
-
Stop the kinase reaction.
-
Add the fluorescently labeled tracer and the specific binding protein to each well. The kinase product will compete with the tracer for binding to the protein.
-
Incubate to allow the binding equilibrium to be reached.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters. A decrease in polarization indicates the production of the kinase product, which displaces the fluorescent tracer from the binding protein.
-
The amount of product can be quantified by comparing the polarization values to a standard curve of the known product.
References
- 1. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol polyphosphate multikinase regulates inositol 1,4,5,6-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol polyphosphate multikinase is a nuclear PI3-kinase with transcriptional regulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inositol 1,3,4,5,6-pentakisphosphate and inositol hexakisphosphate inhibit inositol-1,3,4,5-tetrakisphosphate 3-phosphatase in rat parotid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of potent and selective inhibitors of myo-inositol 1,4,5-trisphosphate 5-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Malachite Green Assay Kit - Echelon Biosciences [echelon-inc.com]
- 13. Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying and Characterizing Inositol-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Inositol phosphates and their lipid derivatives, phosphoinositides, are crucial second messengers in a myriad of cellular processes, including signal transduction, cell proliferation, and membrane trafficking. The proteins that bind to these molecules are key effectors in these pathways, making them attractive targets for therapeutic intervention. The identification and characterization of inositol-binding proteins are therefore essential for understanding fundamental cell biology and for the development of novel drugs.
This document provides detailed application notes and protocols for several widely used methods to identify and characterize inositol-binding proteins.
I. Overview of Methods
A variety of techniques can be employed to identify and characterize inositol-binding proteins, each with its own advantages and limitations. These methods can be broadly categorized into initial screening assays for identification and biophysical techniques for detailed characterization of the binding interaction.
| Method | Principle | Application | Advantages | Limitations |
| Affinity Chromatography | Uses inositol phosphates or phosphoinositides immobilized on a solid support to capture binding proteins from a complex mixture. | Identification of novel inositol-binding proteins from cell lysates.[1][2] | - Relatively simple and robust.[3] - Can be scaled up for preparative purification. | - Potential for non-specific binding. - Immobilization may alter ligand conformation. |
| Lipid-Protein Overlay Assay | Lipids, including various phosphoinositides, are spotted onto a membrane, which is then incubated with a protein of interest to detect binding.[4][5][6] | Rapid screening of lipid-binding specificity of a purified protein.[7][8] | - Simple and inexpensive.[7] - Allows for simultaneous screening of multiple lipids.[7] | - Qualitative or semi-quantitative. - Lipids are not in a natural membrane context. |
| Photoaffinity Labeling | A photoreactive analog of an inositol phosphate is used to covalently crosslink to its binding protein upon UV irradiation.[9][10] | Identification of binding proteins in a complex mixture and mapping of the binding site.[9][11] | - Provides a covalent and stable linkage. - Can identify transient or weak interactions. | - Synthesis of photoaffinity probes can be challenging. - UV irradiation can damage proteins. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (protein) to an immobilized ligand (inositol derivative).[12][13][14] | Quantitative analysis of binding kinetics (association and dissociation rates) and affinity.[12][15][16] | - Real-time and label-free analysis.[13][14] - Provides detailed kinetic information.[12] | - Requires specialized equipment. - Immobilization of the ligand can be challenging. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand (inositol phosphate) to a protein in solution.[17][18][19] | Direct measurement of binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy).[17][18][19][20] | - Label-free and in-solution measurement.[17] - Provides a complete thermodynamic profile of the interaction.[17][19] | - Requires relatively large amounts of purified protein. - Sensitive to buffer mismatch. |
| Mass Spectrometry (MS) | Coupled with techniques like affinity chromatography, it can identify proteins that bind to inositol phosphates.[3][1][21] | High-throughput identification of inositol-binding proteins from complex samples.[22][23][24] | - High sensitivity and accuracy in protein identification. - Can identify components of protein complexes. | - Indirectly measures binding. - Can be complex and requires sophisticated instrumentation. |
II. Experimental Protocols
Affinity Chromatography for Identification of Inositol Phosphate-Binding Proteins
This protocol describes the use of biotinylated inositol phosphates and streptavidin-conjugated beads to pull down interacting proteins from a cell lysate.
Materials:
-
Biotinylated inositol phosphate (e.g., Biotin-Ins(1,4,5)P3)
-
Streptavidin-conjugated agarose or magnetic beads
-
Cell lysate
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, protease inhibitors)
-
Wash Buffer (Binding Buffer with 300-500 mM NaCl)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or high salt/low pH buffer)
-
Control beads (streptavidin beads without biotinylated inositol phosphate)
Protocol:
-
Bead Preparation:
-
Wash the required amount of streptavidin beads with Binding Buffer.
-
Incubate the beads with the biotinylated inositol phosphate for 1-2 hours at 4°C with gentle rotation to allow for immobilization.
-
Wash the beads again with Binding Buffer to remove unbound inositol phosphate.
-
-
Protein Binding:
-
Pre-clear the cell lysate by incubating it with control beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge to pellet the control beads and transfer the supernatant to a new tube.
-
Add the inositol phosphate-conjugated beads to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads).
-
Remove the supernatant (unbound proteins).
-
Wash the beads 3-5 times with Wash Buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads and incubate (e.g., 5 minutes at 95°C for SDS-PAGE sample buffer).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
References
- 1. Identification of Inositol Phosphate or Phosphoinositide Interacting Proteins by Affinity Chromatography Coupled to Western Blot or Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inositol 1,4,5-trisphosphate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Inositol Phosphate or Phosphoinositide Interacting Proteins by Affinity Chromatography Coupled to Western Blot or Mass Spectrometry [jove.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis and application of photoaffinity analogues of inositol 1,4,5-trisphosphate selectively substituted at the 1-phosphate group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoaffinity analogue for the anti-inflammatory drug alpha-trinositol: synthesis and identification of putative molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. figshare.com [figshare.com]
- 16. molecular-interactions.si [molecular-interactions.si]
- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 21. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]
- 22. Video: Identification of Inositol Phosphate or Phosphoinositide Interacting Proteins by Affinity Chromatography Coupled to Western Blot or Mass Spectrometry [jove.com]
- 23. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05147H [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Practical Application of Inositol in Specialized Cell Culture Media
Introduction: Beyond a Simple Sugar - Inositol's Central Role in Cellular Fidelity
In the intricate world of cell culture, success hinges on recreating the cellular microenvironment with high fidelity. While components like amino acids and salts are fundamental, specific micronutrients often dictate the line between mere survival and robust, physiologically relevant growth. Inositol, a carbocyclic sugar, stands out as one such critical component. Though often categorized with B-vitamins, its role transcends that of a simple co-factor. Myo-inositol, the most biologically prevalent of its nine stereoisomers, is an essential structural component of cell membranes and a linchpin in cellular communication.[1][2][3]
This guide provides an in-depth exploration of myo-inositol's practical application in cell culture. We will move beyond its listing on a datasheet to understand its mechanistic importance, providing researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to leverage inositol for optimizing specialized cell culture systems. Every human cell line examined has demonstrated a requirement for myo-inositol for survival and growth, highlighting its universal importance.[4] In its absence, cells undergo "inositol-less death," a phenomenon characterized by arrested cell division and eventual loss of viability.[5][6]
Part 1: The Mechanistic Imperative for Inositol in Cell Culture
To effectively apply inositol, one must first understand its function. Inositol is not merely a passive nutrient but an active participant in critical signaling cascades that govern a host of cellular decisions.
The Phosphatidylinositol (PI) Signaling Pathway: A Command Center for Cellular Function
The primary role of myo-inositol is to serve as the precursor for phosphatidylinositol (PI), a key phospholipid on the inner leaflet of the plasma membrane.[1] PI and its phosphorylated derivatives, the phosphoinositides (e.g., PIP2), are central to a major signaling pathway.
Upon stimulation by extracellular signals like growth factors or neurotransmitters, the enzyme Phospholipase C (PLC) is activated.[7][8] PLC cleaves PIP2 into two crucial second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses through the cytoplasm.[1][9]
-
Diacylglycerol (DAG): Remains embedded in the plasma membrane.[1][9]
This bifurcation of the signal is what makes the PI pathway so versatile. IP3 binds to receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[8][9] This calcium wave is a universal signal that can activate a multitude of cellular processes, including proliferation, metabolism, secretion, and muscle contraction.[8] Simultaneously, DAG activates Protein Kinase C (PKC), another key signaling node that phosphorylates a wide array of target proteins, further modulating cellular function.[1]
Diagram: The Phosphatidylinositol Signaling Cascade
Caption: Overview of the Phosphatidylinositol (PI) signaling pathway.
Inositol's Role in Specialized Cell Types
The universal nature of the PI pathway means that inositol sufficiency is critical across a wide range of cell types.
-
Neuronal Cells: In the central nervous system, neurotransmitter signaling heavily relies on the PI pathway.[1] Neurotransmitters like glutamate and norepinephrine stimulate the production of IP3, modulating neuronal excitability and differentiation.[10] Studies have shown that myo-inositol supplementation can promote the formation of synapses and enhance neuronal connectivity.[11]
-
Stem Cells: During differentiation, stem cells undergo significant morphological and metabolic changes that require robust membrane biosynthesis and signaling. Myo-inositol is a key component of media for maintaining mesenchymal stem cells (MSCs) and plays a role in their proliferation and differentiation potential.[12][13]
-
CHO Cells for Bioproduction: In Chinese Hamster Ovary (CHO) cells, a workhorse for recombinant antibody production, supplementing with inositol has been shown to increase cell density and productivity.[14]
-
Embryonic Development: The addition of myo-inositol to culture media has been demonstrated to improve the developmental rates of bovine embryos, particularly the formation of blastocysts, underscoring its role in early morphogenesis and cell proliferation.[15]
Part 2: Practical Protocols for Inositol Application
The transition from theory to practice requires precise, validated protocols. Here, we provide step-by-step methodologies for the preparation and application of myo-inositol in cell culture.
Isomer Specificity: Why Myo-Inositol is the Gold Standard
While nine stereoisomers of inositol exist, it is critical to use myo-inositol for mammalian cell culture. Studies using cells engineered to be deficient in inositol synthesis have definitively shown that other common isomers, such as D-chiro-inositol and scyllo-inositol, cannot rescue cells from inositol-less death or support their growth.[5] Therefore, for all applications described below, ensure the reagent is specifically myo-inositol (CAS 87-89-8).[16][17]
Data Summary: Myo-Inositol in Common Basal Media
| Basal Medium | Typical Myo-Inositol Concentration (mg/L) | Molar Concentration (µM) |
| DMEM (Dulbecco's MEM) | 7.2 | ~40 |
| RPMI-1640 | 35.0 | ~194 |
| Ham's F-12 | 18.0 | ~100 |
| MEM (Eagle's) | 2.0 | ~11 |
Concentrations can vary slightly by manufacturer. Always check the specific formulation.
Protocol 2.2: Preparation of a Myo-Inositol Stock Solution
Rationale: Preparing a concentrated, sterile stock solution is a fundamental practice that minimizes the risk of contamination and ensures accurate, repeatable final concentrations in your culture medium. Myo-inositol is highly soluble in water and stable to autoclaving.[18]
Materials:
-
Myo-inositol, cell culture grade (e.g., Sigma-Aldrich I7508)
-
Nuclease-free water (WFI quality or equivalent)
-
Sterile 50 mL conical tube or media bottle
-
0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Calculate Amount: To prepare a 1000X stock solution for a medium that typically requires ~18 mg/L (like Ham's F-12, ~100 µM), a stock of 18 g/L (100 mM) is convenient.
-
Weigh out 0.9 g of myo-inositol (MW: 180.16 g/mol ).
-
-
Dissolve: Add the myo-inositol powder to a sterile 50 mL conical tube. Add ~40 mL of nuclease-free water. Vortex or shake vigorously until the powder is completely dissolved.
-
Adjust Volume: Bring the final volume to 50 mL with nuclease-free water.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter.
-
Filter-sterilize the solution into a new, sterile conical tube or media bottle.
-
Alternative: Myo-inositol solutions are heat-stable and can be autoclaved.[18]
-
-
Labeling and Storage: Label the bottle clearly with "Myo-Inositol (100 mM), [Date], [Initials]". Store the stock solution at 2-8°C. Stability studies have shown inositol in aqueous solution is stable for at least 14 days at both 4°C and room temperature.[19]
Protocol 2.3: Supplementing Basal Media
Rationale: Many specialized applications, such as high-density CHO cultures or certain neuronal differentiation protocols, may benefit from inositol concentrations higher than those found in standard basal media.
Workflow:
References
- 1. What is the mechanism of Inositol? [synapse.patsnap.com]
- 2. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta -induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Myo-Inositol as an essential growth factor for normal and malignant human cells in tissue culture. | Semantic Scholar [semanticscholar.org]
- 5. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. cusabio.com [cusabio.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 10. Neurotransmitter-induced inositol phosphate formation in neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Myo-inositol at High Concentration Reduced Viability and Proliferation of Rat Bone Marrow Mesenchymal Stem Cells via Electrolyte Imbalance and Elevation of Aerobic Metabolism [sc.journals.umz.ac.ir]
- 13. Inositol pyrophosphates mediate the effects of aging on bone marrow mesenchymal stem cells by inhibiting Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of various concentrations of myo-inositol in culture medium on development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermo Scientific Chemicals myo-Inositol, Cell Culture Grade | Fisher Scientific [fishersci.ca]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inositol Supplementation Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol, a carbocyclic sugar, is a key component of the phosphatidylinositol (PI) signaling pathway, a crucial second messenger system involved in numerous cellular processes.[1][2] Its potential therapeutic applications in various conditions, including metabolic and neurological disorders, have prompted extensive research using animal models.[3] These application notes provide a comprehensive guide to designing and conducting inositol supplementation studies in animal models, with a focus on detailed protocols and data presentation.
I. Experimental Design Considerations
Successful inositol supplementation studies hinge on a well-conceived experimental design. Key factors to consider include the selection of an appropriate animal model, the route and duration of inositol administration, and the choice of endpoints to be measured.
Animal Model Selection
The choice of animal model is dictated by the research question. Rodents, particularly rats (Wistar, Sprague-Dawley) and mice (C57BL/6, CD1), are the most commonly used species.[4][5][6][7]
Table 1: Common Animal Models for Inositol Supplementation Studies
| Research Area | Animal Model | Induction Method | Key Features | References |
| Metabolic Disorders | Diet-Induced Obese Rats/Mice | High-fat or Western diet | Mimics human metabolic syndrome, insulin resistance. | [8] |
| Polycystic Ovary Syndrome (PCOS) | Mice (e.g., C57BL/6, CD1) | Continuous light exposure or letrozole administration | Induces hormonal and ovarian abnormalities characteristic of PCOS. | [5][9][10][11] |
| Neurological Disorders (Anxiety, Depression) | Rats (e.g., Sprague-Dawley) | Standard laboratory conditions or induced stress (e.g., predator exposure) | Allows for behavioral testing relevant to anxiety and depression. | [2][3][4][12][13] |
Inositol Supplementation: Dosage, Route, and Duration
The dosage, administration route, and duration of inositol supplementation are critical parameters that can significantly influence study outcomes.
-
Dosage: Doses in animal studies have ranged from 10 mg/kg to 2 g/kg body weight.[6][14][15] The optimal dose will depend on the animal model and the specific research question.
-
Route of Administration:
-
Duration: Supplementation can be acute (a single dose) or chronic (lasting from days to several weeks).[2][4][13] Chronic studies are common for investigating long-term effects on metabolism and behavior.[3]
Table 2: Examples of Inositol Supplementation Regimens in Animal Studies
| Animal Model | Inositol Type | Dosage | Administration Route | Duration | Reference |
| Wistar Rats | Myo-inositol | 2 g/kg | Oral Gavage | 48 hours (pharmacokinetic study) | [14][15] |
| Sprague-Dawley Rats | Inositol | 1.2 g/kg | Intraperitoneal Injection | 14 days | [2][13] |
| Mice (PCOS model) | Myo-inositol & D-chiro-inositol (40:1) | 420 mg/kg | In Drinking Water | 10 days | [5][9][16] |
| Sheep | Inositol | 50-100 mg/kg DM | In Feed | 21 days | [17][18] |
II. Experimental Protocols
This section provides detailed protocols for key experiments commonly performed in inositol supplementation studies.
Behavioral Testing: Elevated Plus Maze (EPM) for Anxiety
The EPM is a widely used test to assess anxiety-like behavior in rodents.[4][12]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before testing.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: An anxiolytic effect is indicated by an increase in the percentage of time spent in the open arms and the number of entries into the open arms.[4]
Biochemical Assays
Biochemical analyses of blood and tissue samples are essential for assessing metabolic and hormonal changes.
Protocol: Serum Glucose and Insulin Measurement
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture following a fasting period.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Glucose Measurement: Use a commercial glucose oxidase assay kit according to the manufacturer's instructions.
-
Insulin Measurement: Use a species-specific ELISA kit for insulin quantification.
-
Data Analysis: Compare the levels of glucose and insulin between the control and inositol-treated groups.
Histological Analysis of Ovarian Tissue
In studies related to PCOS, histological examination of the ovaries is crucial for evaluating morphological changes.[5][9][19]
Protocol:
-
Tissue Collection and Fixation: Euthanize the animal and dissect the ovaries. Fix the ovaries in 10% neutral buffered formalin.
-
Tissue Processing and Embedding: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (e.g., 5 µm) using a microtome and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the sections under a light microscope to assess follicular development, the presence of cysts, and the thickness of the theca and granulosa cell layers.[5]
III. Visualization of Pathways and Workflows
Inositol Signaling Pathway
Inositol's biological effects are primarily mediated through the phosphatidylinositol (PI) signaling pathway.[1][20] An external signal activates Phospholipase C (PLC), which then cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][21] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[20]
Caption: The Phosphatidylinositol Signaling Pathway.
Experimental Workflow for Inositol Supplementation Study
A typical workflow for an inositol supplementation study in an animal model involves several key stages, from initial planning to final data analysis.
Caption: General Experimental Workflow.
IV. Data Presentation
Clear and concise data presentation is crucial for interpreting and communicating research findings. Quantitative data should be summarized in well-structured tables.
Table 3: Template for Presenting Behavioral Data (Elevated Plus Maze)
| Group | N | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Inositol-Treated | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Template for Presenting Biochemical Data
| Group | N | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR |
| Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Inositol-Treated | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This document provides a foundational guide for designing and executing inositol supplementation studies in animal models. By carefully considering the experimental design, adhering to detailed protocols, and presenting data clearly, researchers can generate robust and reproducible findings that contribute to our understanding of inositol's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Inositol reduces depressive-like behaviors in two different animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of inositol treatment in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anxiolytic effect of chronic inositol depends on the baseline level of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. egoipcos.com [egoipcos.com]
- 6. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myo-Inositol Supplementation in Suckling Rats Protects against Adverse Programming Outcomes on Hypothalamic Structure Caused by Mild Gestational Calorie Restriction, Partially Comparable to Leptin Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myo-inositol supplementation in diet-induced obese lactating rats mitigates metabolic dysregulation and improves offspring health in early life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myo-inositol and D-chiro-inositol (40:1) reverse histological and functional features of polycystic ovary syndrome in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inositol Restores Appropriate Steroidogenesis in PCOS Ovaries Both In Vitro and In Vivo Experimental Mouse Models [mdpi.com]
- 11. High Doses of D-Chiro-Inositol Alone Induce a PCO-Like Syndrome and Other Alterations in Mouse Ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositol has behavioral effects with adaptation after chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. inventi.in [inventi.in]
- 15. Pharmacokinetics of Myo-Inositol in a Wistar Rat Animal Model [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Mechanistic insights into inositol-mediated rumen function promotion and metabolic alteration using in vitro and in vivo models [frontiersin.org]
- 18. Mechanistic insights into inositol-mediated rumen function promotion and metabolic alteration using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inositol Treatment for PCOS Should Be Science-Based and Not Arbitrary - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. researchgate.net [researchgate.net]
Advanced Chromatographic Separation of Inositol Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol, a carbocyclic sugar, exists as nine distinct stereoisomers, with myo-inositol and D-chiro-inositol being the most biologically significant.[1][2] These isomers play crucial roles in various cellular processes, most notably in insulin signal transduction, and are implicated in conditions such as Polycystic Ovary Syndrome (PCOS) and metabolic syndrome.[1][3] Their structural similarity, differing only in the spatial orientation of hydroxyl groups, presents a significant analytical challenge for separation and quantification.[4] This document provides detailed application notes and protocols for the advanced chromatographic separation of inositol stereoisomers, catering to the needs of researchers, scientists, and professionals in drug development. The methods described herein utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) coupled with various detection techniques.
Core Signaling Pathway: Inositol in Insulin Transduction
myo-Inositol and D-chiro-inositol are key players in insulin signaling. Upon insulin binding to its receptor, inositol phosphoglycans (IPGs) containing either myo-inositol or D-chiro-inositol are released, acting as second messengers that mediate insulin's metabolic effects.[5][6] An imbalance in the ratio of these two stereoisomers is often associated with insulin resistance.[7]
Caption: Inositol's role in the insulin signaling pathway.
Chromatographic Techniques and Protocols
The separation of inositol stereoisomers can be effectively achieved using several advanced chromatographic techniques. The choice of method often depends on the sample matrix, the specific isomers of interest, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for inositol analysis, offering rapid separation without the need for derivatization.[8] Various stationary phases and detection methods can be employed.
Caption: General workflow for HPLC analysis of inositols.
This method is suitable for the simultaneous separation and quantification of multiple inositol stereoisomers in dietary supplements and biological samples.[8][9]
Instrumentation:
-
HPLC system with a binary pump (e.g., Waters Arc Premier System)[9]
-
Mass Spectrometer (e.g., ACQUITY QDa II Mass Detector)[9]
-
Column: UPLC BEH Amide Column (1.7 µm, 2.1 mm x 150 mm)[9]
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized (18.2 MΩ·cm)
-
Ammonium hydroxide (NH₄OH)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Inositol stereoisomer standards (allo-, muco-, epi-, D-chiro-, neo-, myo-, and scyllo-inositol)[9]
-
Internal Standard (ISTD): myo-inositol-d6[9]
Chromatographic Conditions:
-
Mobile Phase A: 90:10 (v/v) ACN/Water + 0.01% NH₄OH[8]
-
Mobile Phase B: 50:50 (v/v) ACN/Water + 0.01% NH₄OH, 20 mM NH₄HCO₃[8]
-
Gradient: A 23-minute binary gradient elution is typically used.[8]
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: 25 °C[8]
-
Injection Volume: 5-10 µL
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve in the initial mobile phase composition.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[4]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[4]
Mass Spectrometry Conditions:
-
Optimize parameters for the specific inositol stereoisomers and the mass spectrometer used.
Quantitative Data Summary (HILIC-MS/MS):
| Parameter | myo-inositol | D-chiro-inositol | Reference |
| Linearity (R²) | >0.998 | >0.998 | [9] |
| Sensitivity (LOD) | 0.09 - 0.9 ppm | 0.09 - 0.9 ppm | [9] |
| Precision (RSD) | < 1.1% | < 1.1% | [9] |
| Accuracy (Recovery) | 101.1% - 106.0% | 97.9% - 99.9% | [9] |
This protocol is suitable for the analysis of inositols in pharmaceutical formulations, particularly when a mass spectrometer is not available. It often utilizes an amino-propyl (NH₂) column.[4]
Instrumentation:
-
HPLC system with an isocratic pump
-
Refractive Index (RI) Detector
-
Column: Amino-propyl (NH₂) column (e.g., 250 x 4.6 mm, 3 µm)[4]
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Deionized Water (18.2 MΩ·cm)
Chromatographic Conditions:
-
Mobile Phase: 75% Acetonitrile / 25% Water (v/v), degassed[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 55°C[4]
-
Detector Temperature: 50°C[4]
-
Injection Volume: 10 µL[4]
Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder.
-
Dissolve in the mobile phase, sonicate for 15-20 minutes.
-
Make up to a known volume.
-
Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.[4]
Gas Chromatography (GC)
GC, particularly when coupled with mass spectrometry (GC-MS), provides high resolution for inositol separation. However, it necessitates a derivatization step to increase the volatility of the polar inositol molecules.[8][10]
Caption: General workflow for GC-MS analysis of inositols.
This method is sensitive and reproducible for the simultaneous quantification of myo-inositol and D-chiro-inositol in serum samples.[10]
Instrumentation:
-
Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)
Reagents:
-
Derivatizing agent (e.g., hexamethyldisilazane with trifluoroacetic acid)[11]
-
Solvents for extraction
Derivatization and Analysis:
-
The process flow, including derivatizing agent volume and reaction time, must be optimized.[10]
-
The GC temperature program is crucial for separation. An example program starts at 200°C, holds for 12 minutes, then ramps to 280°C.[12]
Quantitative Data Summary (GC-MS/MS):
| Parameter | myo-inositol | D-chiro-inositol | Reference |
| Linearity Range | 0.500 - 10.00 µg/mL | 0.005 - 0.500 µg/mL | [10] |
| Linearity (R²) | >0.999 | >0.999 | [10] |
| LOD | ≤ 30 ng/mL | ≤ 3 ng/mL | [10] |
| Reproducibility (RSD) | < 6% | < 6% | [10] |
| Recovery | 97.11% - 99.35% | 107.82% - 113.09% | [10] |
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. This technique offers high-throughput and high-resolution analysis and is particularly effective for separating hydrophobic compounds, including phosphorylated inositol species.[13]
This method enables the simultaneous measurement of all seven phosphoinositide (PIP) regioisomers.[13]
Instrumentation:
-
SFC system coupled with an Electrospray Ionization Tandem Mass Spectrometer (SFC-ESI-MS/MS)
Chromatographic Conditions:
-
Mobile Phase: Supercritical carbon dioxide[13]
-
Stationary Phase: A column with β-cyclodextrin chemically bonded to a silica stationary phase (e.g., ULTRON AF-HILIC-CD) has been shown to be effective.[13]
This advanced technique is particularly useful for lipidomics research and for studying the roles of minor phosphoinositide regioisomers in cellular signaling.[13]
Conclusion
The advanced chromatographic techniques detailed in these application notes and protocols provide robust and reliable methods for the separation and quantification of inositol stereoisomers. The choice of methodology will be guided by the specific research question, sample type, and available instrumentation. Proper method validation, including assessment of linearity, sensitivity, precision, and accuracy, is critical for obtaining high-quality, reproducible data in the study of these important biological molecules.
References
- 1. From Myo-inositol to D-chiro-inositol molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of different stereoisomers of inositol on insulin sensitivity of gestational diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol, Myo-Inositol & D-Chiro-Inositol: What's the Difference? | Fertility Family [fertilityfamily.co.uk]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spkx.net.cn [spkx.net.cn]
- 13. Supercritical fluid chromatography-mass spectrometry enables simultaneous measurement of all phosphoinositide regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Inositol Pathway Research: Functional Genomics Using CRISPR-Cas9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The inositol signaling pathway is a cornerstone of cellular communication, regulating a vast array of physiological processes, from cell growth and proliferation to neurotransmission. Dysregulation of this intricate network is implicated in numerous diseases, including cancer, bipolar disorder, and neurodegenerative conditions, making its constituent genes prime targets for therapeutic intervention. The advent of CRISPR-Cas9 genome editing has provided an unprecedented tool to dissect the function of specific genes within this pathway with high precision. This document provides detailed application notes and experimental protocols for leveraging CRISPR-Cas9 to elucidate the roles of inositol pathway genes, offering a roadmap for researchers in academia and industry.
Introduction to the Inositol Signaling Pathway
The phosphatidylinositol (PI) signaling system is a crucial mechanism for transducing extracellular signals into intracellular responses.[1] The pathway is initiated by the phosphorylation of phosphatidylinositol, a lipid component of cell membranes. A key event is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various cellular processes.[2] The inositol phosphate family is extensive, with different phosphorylation states playing distinct signaling roles.[3]
Caption: The Inositol Signaling Pathway.
Application of CRISPR-Cas9 for Functional Analysis
CRISPR-Cas9 technology enables precise and efficient targeted gene disruption (knockout), allowing researchers to study the resulting phenotypic changes and thereby infer gene function.[4] This "loss-of-function" approach is invaluable for validating drug targets and understanding disease mechanisms. The workflow involves designing a guide RNA (gRNA) specific to the target gene, delivering it along with the Cas9 nuclease into cells, and then screening for and validating the desired genetic modification.[5][6]
Caption: CRISPR-Cas9 Gene Knockout Workflow.
Case Studies: CRISPR-Cas9 in Inositol Pathway Research
The power of CRISPR-Cas9 has been demonstrated in the study of several key inositol pathway genes.
-
ISYNA1 (myo-inositol-3-phosphate synthase 1): This enzyme catalyzes the first and rate-limiting step in de novo inositol synthesis. CRISPR-mediated knockout of ISYNA1 in HEK293T human cells created an inositol-auxotrophic cell line.[7] Subsequent analysis revealed that inositol depletion in these knockout cells leads to a significant decrease in phosphatidylinositol (PI) levels and widespread changes in phospholipid metabolism and stress signaling pathways.[7]
-
IPK1 (Inositol pentakisphosphate 2-kinase): IPK1 is responsible for the final step in the biosynthesis of phytic acid (IP6), a major storage form of phosphorus in plant seeds that also acts as an antinutrient by chelating minerals like iron and zinc. CRISPR-Cas9-mediated disruption of TaIPK1 in wheat resulted in a significant reduction in phytic acid content and a corresponding increase in bioavailable iron and zinc in the grains.[8][9]
-
ITPK1 (Inositol-trisphosphate 3-kinase): This kinase is involved in the phosphorylation of inositol phosphates. In barley, CRISPR-induced mutations in HvITPK1 led to altered levels of phosphate in mature grains and affected the plant's tolerance to salinity stress, highlighting the gene's dual role in nutrient storage and abiotic stress response.
Caption: Logic of CRISPR for Gene Function Studies.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from the case studies mentioned above.
| Target Gene | Organism/Cell Line | CRISPR-Cas9 Effect | Key Quantitative Change | Reference |
| ISYNA1 | HEK293T Cells | Gene Knockout | >3-fold decrease in Phosphatidylinositol (PI) levels upon inositol withdrawal. | [7] |
| TaIPK1 | Wheat (Triticum aestivum) | Gene Disruption | Up to 56% reduction in phytic acid content in T4 seeds. | [8] |
| TaIPK1 | Wheat (Triticum aestivum) | Gene Disruption | 1.5 to 2.1-fold increase in iron (Fe) concentration in grains. | [8] |
| TaIPK1 | Wheat (Triticum aestivum) | Gene Disruption | 1.6 to 1.9-fold increase in zinc (Zn) concentration in grains. | [8] |
| HvITPK1 | Barley (Hordeum vulgare) | Gene Mutation | Phosphate levels in mature grains ranged from 65% to 174% of wild-type levels, depending on the specific mutation. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound Pathway Gene in Mammalian Cells (e.g., HEK293T)
This protocol provides a framework for generating a stable knockout cell line using lentiviral delivery of the CRISPR-Cas9 system.
1. gRNA Design and Cloning
-
Design: Use an online tool (e.g., CHOPCHOP, Benchling) to design 2-3 sgRNAs targeting an early exon of your gene of interest. Select sgRNAs with high predicted efficiency and low off-target scores.
-
Oligo Synthesis: Order complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a lentiviral vector (e.g., lentiCRISPRv2).
-
Annealing:
-
Resuspend oligos to 100 µM.
-
Mix 1 µL of each forward and reverse oligo with 1 µL of 10x T4 Ligation Buffer and 7 µL of nuclease-free water.
-
Anneal in a thermocycler: 37°C for 30 min, 95°C for 5 min, then ramp down to 25°C at 5°C/min.
-
-
Vector Digestion: Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme. Gel purify the linearized vector.
-
Ligation: Ligate the annealed oligo duplex into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verification: Verify successful cloning by Sanger sequencing.
2. Lentivirus Production
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with your sequence-verified lentiCRISPRv2 construct and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Virus Harvest: 48-72 hours post-transfection, harvest the cell culture supernatant containing the lentiviral particles.
-
Virus Concentration (Optional but Recommended): Concentrate the virus using a reagent like Lenti-X Concentrator or by ultracentrifugation to increase titer.
3. Transduction and Selection
-
Cell Seeding: Seed your target cells (e.g., HEK293T) at a low density.
-
Transduction: Add the lentiviral particles to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection: 48 hours post-transduction, begin selection with puromycin (determine the optimal concentration for your cell line with a kill curve, typically 1-10 µg/mL).
-
Clonal Isolation: After selection, isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal populations.
4. Knockout Validation
-
Genomic DNA Extraction: Extract genomic DNA from expanded clonal populations.
-
PCR and Sequencing: PCR amplify the targeted genomic region and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Perform a Western blot to confirm the absence of the target protein in the knockout clones.
Protocol 2: Analysis of Inositol Phosphates by HPLC
This protocol provides a general method for the extraction and analysis of inositol phosphates.
1. Sample Preparation and Extraction
-
Cell Lysis: For cultured cells, wash the cell pellet with ice-cold PBS and lyse by adding 1 M perchloric acid.
-
Tissue Homogenization: For tissues (e.g., plant seeds), grind the sample to a fine powder in liquid nitrogen and extract with an acidic solution (e.g., 0.5 M HCl).[10]
-
Neutralization: Neutralize the acid extract with a solution like 1.5 M K2CO3.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) to pellet debris.
-
Filtration: Filter the supernatant through a 0.22 µm filter before HPLC analysis.
2. HPLC Analysis
-
Column: Use a strong anion exchange (SAX) column suitable for inositol phosphate separation.
-
Mobile Phase: Employ a gradient elution system. For example, a gradient of ammonium phosphate or perchloric acid. The specific gradient will depend on the column and the specific inositol phosphates being resolved.[11]
-
Detection:
-
Mass Spectrometry (MS): HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) provides high sensitivity and specificity for identifying and quantifying different inositol phosphate isomers.[11][12]
-
Post-column Derivatization: A metal-dye detection system can be used where the column effluent is mixed with a reagent (e.g., ferric nitrate) that forms a colored complex with phosphates, which can be detected by a UV-Vis detector.
-
3. Quantification
-
Standards: Run a standard curve with known concentrations of inositol phosphate standards (e.g., IP3, IP4, IP5, IP6).
-
Data Analysis: Integrate the peak areas of the samples and calculate the concentration based on the standard curve. Normalize the results to the initial cell number or tissue weight.
Conclusion
CRISPR-Cas9 has emerged as an indispensable tool for dissecting the complex inositol signaling pathway. By enabling precise gene knockouts, this technology allows for the direct assessment of a gene's contribution to cellular function and its role in disease. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments aimed at validating novel drug targets and expanding our fundamental understanding of inositol-mediated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. youtube.com [youtube.com]
- 7. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9 mediated disruption of Inositol Pentakisphosphate 2-Kinase 1 (TaIPK1) reduces phytic acid and improves iron and zinc accumulation in wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR/Cas9 mediated disruption of Inositol Pentakisphosphate 2-Kinase 1 (TaIPK1) reduces phytic acid and improves iron and zinc accumulation in wheat grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
troubleshooting poor recovery in inositol phosphate extraction
Welcome to the technical support center for inositol phosphate (IP) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the extraction and analysis of inositol phosphates.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to poor recovery and other problems during inositol phosphate extraction.
Issue 1: Low or No Recovery of Inositol Phosphates
Q: I am getting very low or no detectable levels of inositol phosphates in my final extract. What are the possible causes and solutions?
A: Low recovery is a common issue in inositol phosphate extraction, often stemming from the low abundance of these molecules in many cell types, particularly mammalian cells, and their susceptibility to degradation. Here are the primary causes and troubleshooting steps:
-
Insufficient Starting Material: Inositol phosphates, especially higher phosphorylated species like InsP7 and InsP8, are present at very low concentrations in most mammalian cells (typically in the 10-50 µM range for InsP6).[1][2]
-
Solution: Increase the amount of starting material. For cultured cells, a confluent 10-15 cm plate is a good starting point. For tissues, ensure you have sufficient mass.
-
-
Incomplete Cell Lysis and Extraction: Inefficient disruption of cells or tissues will lead to incomplete release of intracellular IPs.
-
Solution: Ensure thorough homogenization or sonication of your sample in the extraction acid. For adherent cells, ensure the entire surface of the culture dish is in contact with the acid for the recommended time.
-
-
Degradation of Inositol Phosphates: Inositol pyrophosphates (e.g., InsP7, InsP8) are particularly labile and can be degraded during the extraction process, especially under harsh acidic conditions or by phosphatase activity.[3]
-
Inefficient Purification: The chosen purification method may not be optimal for your sample type or the specific inositol phosphates you are targeting.
-
Solution: For low abundance IPs from complex samples like mammalian cell lysates, titanium dioxide (TiO2) bead-based enrichment is highly effective.[1][3] For samples with higher IP content, traditional anion exchange chromatography can yield good results. Ensure the resin or beads are not overloaded.
-
-
Loss During Neutralization and Desalting: Improper neutralization or desalting can lead to sample loss.
-
Solution: Be cautious during the neutralization step. When using perchloric acid, neutralization with KOH can lead to the precipitation of potassium perchlorate, which can trap some of the inositol phosphates. Ensure complete separation of the supernatant after precipitation. For TiO2 bead elution with ammonium hydroxide, careful vacuum centrifugation is necessary to remove the buffer without losing the sample.
-
Issue 2: Poor Resolution and Peak Tailing in HPLC Analysis
Q: My HPLC chromatograms show poor peak resolution and significant peak tailing. How can I improve the separation of my inositol phosphate isomers?
A: Achieving good chromatographic separation of the various inositol phosphate isomers is crucial for accurate quantification. Here are some common causes of poor resolution and their solutions:
-
Inappropriate HPLC Column: The choice of anion exchange column is critical for separating highly charged inositol phosphates.
-
Solution: Use a high-capacity, strong anion exchange (SAX) column specifically designed for the separation of phosphorylated compounds. Columns like the Dionex CarboPac™ PA100 or OmniPac™ PAX-100 have been shown to be effective.
-
-
Suboptimal Mobile Phase Composition: The pH and ionic strength of the mobile phase directly impact the retention and resolution of inositol phosphates.
-
Solution: Optimize the gradient of your mobile phase. A shallow gradient of increasing salt concentration (e.g., HCl or ammonium phosphate) is often necessary to resolve closely eluting isomers. Adjusting the pH of the mobile phase can also significantly alter selectivity.
-
-
Sample Overload: Injecting too much sample onto the column can lead to broad, tailing peaks.
-
Solution: Reduce the amount of sample injected. If your sample is too concentrated, dilute it before injection.
-
-
Presence of Interfering Compounds: Co-elution with other cellular components, such as nucleotides (ATP, GTP), can obscure inositol phosphate peaks.[4]
-
Solution: Pre-treat your sample to remove interfering substances. For example, activated charcoal can be used to remove nucleotides. The titanium dioxide bead purification method also helps in separating IPs from the bulk of other cellular components.
-
-
Column Contamination: Buildup of contaminants on the column can degrade its performance.
-
Solution: Regularly clean your HPLC column according to the manufacturer's instructions. A "phantom peak" can sometimes be addressed by cleaning the column.
-
Issue 3: Inconsistent and Non-Reproducible Results
Q: I am getting highly variable results between replicate samples. What could be causing this lack of reproducibility?
A: Reproducibility is key to reliable data. Inconsistent results often point to variations in sample handling and preparation.
-
Inconsistent Sample Handling: Variations in cell harvesting, washing, and the time between harvesting and extraction can introduce variability.
-
Solution: Standardize your sample handling protocol. Ensure all samples are treated identically, including incubation times, centrifugation speeds, and temperatures.
-
-
Inaccurate Pipetting: Given the small volumes often involved, pipetting errors can significantly impact results.
-
Solution: Use calibrated pipettes and be meticulous with your pipetting technique, especially when adding acids, buffers, and internal standards.
-
-
Incomplete Neutralization: If the pH of the final sample varies between replicates, it can affect HPLC retention times and peak shapes.
-
Solution: Ensure complete and consistent neutralization of all samples before HPLC analysis.
-
-
Variable Extraction Efficiency: Differences in the efficiency of the extraction process between samples will lead to variable yields.
-
Solution: Ensure consistent and thorough mixing during the acid extraction and elution steps. For the titanium dioxide bead method, ensure the beads are fully resuspended during each wash and elution step.
-
Data Presentation: Comparison of Extraction Methods
The choice of extraction and purification method can significantly impact the recovery of inositol phosphates. Below is a summary of expected recovery rates for the titanium dioxide bead method.
| Inositol Phosphate Species | Extraction Method | Purification Method | Average Recovery (%) | Reference |
| Ins(1,4,5)P3 | 1 M Perchloric Acid | Titanium Dioxide Beads | 87 ± 4.6 | [1] |
| InsP6 | 1 M Perchloric Acid | Titanium Dioxide Beads | 84 ± 3.5 | [1] |
Note: Recovery rates for anion exchange chromatography can be more variable and depend heavily on the specific protocol, resin, and elution conditions. However, with careful optimization, recoveries in the range of 70-80% have been reported for some inositol phosphates.[5]
Experimental Protocols
Protocol 1: Inositol Phosphate Extraction using Titanium Dioxide Beads
This protocol is adapted from Wilson et al. (2015) and is highly effective for enriching low-abundance inositol phosphates from mammalian cells.[1]
Materials:
-
Cultured cells or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
1 M Perchloric acid (PCA), ice-cold
-
Titanium dioxide (TiO2) beads (e.g., Titansphere TiO, 5 µm)
-
10% Ammonium hydroxide
-
Microcentrifuge tubes
-
Centrifugal evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the culture dish twice with ice-cold PBS.
-
Add 1-2 mL of ice-cold 1 M PCA to the plate and incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the acidic extract to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold 1 M PCA.
-
-
Acid Extraction:
-
Vortex the cell suspension in PCA for 10-15 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant containing the soluble inositol phosphates to a new microcentrifuge tube.
-
-
Titanium Dioxide Bead Binding:
-
Prepare a slurry of TiO2 beads in 1 M PCA (e.g., 4 mg of beads in 50 µL of PCA per sample).
-
Add the TiO2 bead slurry to the supernatant from step 2.
-
Rotate the tubes at 4°C for 15 minutes to allow the inositol phosphates to bind to the beads.
-
-
Washing:
-
Centrifuge at 3,500 x g for 1 minute at 4°C to pellet the beads.
-
Carefully discard the supernatant.
-
Wash the beads twice by resuspending them in 500 µL of ice-cold 1 M PCA, centrifuging, and discarding the supernatant.
-
-
Elution:
-
Add 200 µL of 10% ammonium hydroxide to the bead pellet.
-
Vortex briefly and rotate at room temperature for 5 minutes.
-
Centrifuge at 3,500 x g for 1 minute.
-
Carefully transfer the supernatant (containing the eluted inositol phosphates) to a new tube.
-
Repeat the elution step with another 200 µL of 10% ammonium hydroxide and combine the supernatants.
-
-
Concentration and Neutralization:
-
Dry the combined eluate using a centrifugal evaporator.
-
Resuspend the dried extract in a small volume of water for analysis.
-
Protocol 2: Inositol Phosphate Purification by Anion Exchange Chromatography
This is a general protocol for the separation of inositol phosphates using a gravity-flow column with Dowex AG1-X8 resin.
Materials:
-
Acidic cell or tissue extract (e.g., from perchloric or trichloroacetic acid extraction)
-
Dowex AG1-X8 resin (formate form)
-
Formic acid solutions of increasing concentrations (e.g., 0.1 M, 0.4 M, 1.0 M)
-
Ammonium formate solutions of increasing concentrations (e.g., 0.2 M, 0.4 M, 0.8 M, 1.2 M in 0.1 M formic acid)
-
Chromatography column
Procedure:
-
Column Preparation:
-
Prepare a slurry of Dowex AG1-X8 resin in water and pour it into a chromatography column to create a packed bed (e.g., 1-2 mL bed volume).
-
Wash the column extensively with deionized water.
-
Equilibrate the column with the starting buffer (e.g., water or a low concentration of formic acid).
-
-
Sample Loading:
-
Neutralize the acidic extract with a suitable base (e.g., KOH for perchloric acid extracts, followed by centrifugation to remove the precipitate).
-
Dilute the neutralized sample with water and load it onto the equilibrated Dowex column.
-
-
Washing:
-
Wash the column with several column volumes of water to remove unbound and weakly bound compounds.
-
-
Stepwise Elution:
-
Elute the different inositol phosphate species by applying a stepwise gradient of increasing salt concentration. A common elution scheme is as follows:
-
Glycerophosphoinositol: Elute with a low concentration of ammonium formate.
-
Inositol Monophosphates (IP1): Elute with a higher concentration of ammonium formate/formic acid.
-
Inositol Bisphosphates (IP2): Elute with a further increased concentration of ammonium formate/formic acid.
-
Inositol Trisphosphates (IP3) and higher: Elute with progressively higher concentrations of ammonium formate/formic acid.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions during the elution process.
-
Analyze the fractions for the presence of inositol phosphates using a suitable method, such as radiolabel counting (if using radiolabeled precursors) or a phosphate assay.
-
Mandatory Visualizations
Inositol Phosphate Signaling Pathway
Caption: Overview of the inositol phosphate signaling cascade.
Experimental Workflow for Inositol Phosphate Extraction
Caption: General workflow for inositol phosphate extraction.
Troubleshooting Logic for Poor Inositol Phosphate Recovery
Caption: Troubleshooting logic for poor IP recovery.
References
- 1. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol phosphates in rat atria and the importance of the extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Inositol Phosphates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving baseline resolution for inositol phosphates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating inositol phosphates?
A1: The most prevalent and effective method for separating inositol phosphates is Strong Anion Exchange (SAX) HPLC.[1][2][3] This technique is well-suited for these highly negatively charged molecules. The strong interaction between the phosphate groups and the positively charged stationary phase allows for separation based on the number and position of the phosphate groups, which can be eluted using a buffer gradient with increasing salt concentrations.[1][2]
Q2: Why is the detection of inositol phosphates challenging?
A2: The detection of inositol phosphates is challenging due to several factors:
-
Low Abundance: Many inositol phosphate isomers are present in low concentrations in biological samples.[1][2][3]
-
Lack of a Chromophore: Inositol phosphates do not possess a UV-absorbing chromophore, making standard UV detection ineffective.[4]
-
High Polarity: Their highly polar nature makes them difficult to retain on traditional reversed-phase columns.[5]
Q3: What are the most sensitive detection methods for inositol phosphate analysis?
A3: Due to the challenges in detection, several sensitive methods are employed:
-
Radiolabeling: Labeling cells or tissues with [³H]-myo-inositol or ³²P, followed by scintillation counting of the collected HPLC fractions, is a highly sensitive method.[1][2][3][6]
-
Mass Spectrometry (MS): Coupling HPLC with electrospray ionization mass spectrometry (HPLC-ESI-MS) provides high sensitivity and specificity, allowing for the detection of analytes at picomolar levels.[7]
-
Post-Column Derivatization: A metal-dye detection system can be used post-column to react with the inositol phosphates, forming a complex that can be detected spectrophotometrically.[8][9][10]
Q4: Can I separate different isomers of the same inositol phosphate (e.g., InsP₃ isomers)?
A4: Yes, separating non-enantiomeric isomers is possible with SAX-HPLC. The resolution depends on the specific isomers and the optimization of chromatographic conditions, such as the mobile phase pH and the gradient slope.[1][8] Changing the pH of the mobile phase can significantly alter the protonation state of the phosphate groups, thereby improving the resolving power of the chromatogram.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of inositol phosphates.
Problem: Poor or No Baseline Resolution
Q: My inositol phosphate peaks are co-eluting or not fully resolved. What should I do?
A: Poor resolution is a common issue. Here are the potential causes and solutions:
-
Cause 1: Suboptimal Mobile Phase Gradient.
-
Solution: The salt gradient is crucial for eluting and separating inositol phosphates. If peaks are eluting too close together, flatten the gradient. A shallower gradient over a longer run time will increase the separation between peaks. Conversely, if peaks are too broad, a steeper gradient might be beneficial.
-
-
Cause 2: Incorrect Mobile Phase pH.
-
Solution: The pH of the mobile phase affects the charge of the inositol phosphates and their interaction with the stationary phase. Adjusting the pH can significantly improve resolution between isomers.[8] Experiment with slight variations in the mobile phase pH (e.g., ± 0.2-0.5 pH units) to find the optimal separation window.
-
-
Cause 3: Column Degradation.
-
Solution: Anion exchange columns can lose performance over time. If you observe a consistent decline in resolution, peak shape, or retention times, consider washing the column according to the manufacturer's instructions or replacing it.
-
-
Cause 4: High Flow Rate.
-
Solution: A high flow rate can decrease the interaction time between the analytes and the stationary phase, leading to poor resolution. Try reducing the flow rate to allow for better separation.
-
Problem: Peak Tailing
Q: My peaks are asymmetrical and show significant tailing. What could be the cause?
A: Peak tailing can compromise resolution and quantification. Here are some common causes and solutions:
-
Cause 1: Secondary Interactions with the Column.
-
Solution: Unwanted interactions between the analytes and the column packing material can cause tailing. Ensure your mobile phase has sufficient ionic strength to suppress these interactions. Sometimes, adding a small amount of a competing salt can improve peak shape.
-
-
Cause 2: Column Overload.
-
Solution: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample or reducing the injection volume.
-
-
Cause 3: Contamination.
-
Solution: Contaminants in the sample or from the HPLC system can interfere with the chromatography. Ensure your samples are properly cleaned up before injection and that your mobile phase is prepared with high-purity reagents.
-
Problem: Low Signal or No Peaks Detected
Q: I am not seeing any peaks, or the signal is very weak. What should I check?
A: This can be due to issues with the sample, the HPLC system, or the detector.
-
Cause 1: Low Analyte Concentration.
-
Cause 2: Sample Degradation.
-
Cause 3: Detector Incompatibility or Malfunction.
-
Solution: As mentioned, inositol phosphates are not UV-active. Ensure you are using a suitable detection method like MS, radiochemical detection, ELSD, or post-column derivatization.[4][7][8][9][10] If you are using one of these methods, verify that the detector is functioning correctly and that the settings are optimized.
-
Data Presentation: HPLC Parameters
The following tables summarize typical starting parameters for the HPLC separation of inositol phosphates. These should be optimized for your specific application.
Table 1: Recommended HPLC Columns and Mobile Phases
| Column Type | Stationary Phase | Typical Mobile Phase System | Application |
| Strong Anion Exchange (SAX) | Quaternary ammonium functionalized polymer or silica | A: Water/Low buffer; B: High salt buffer (e.g., 1.5 M Ammonium Phosphate), pH 3.8. Gradient elution.[8] | Gold standard for separating InsP₁-InsP₈, including isomers.[1][2] |
| Ion-Pair Reversed-Phase | C18 or C8 | Mobile phase containing an ion-pairing agent like Tetrabutylammonium hydroxide with an organic modifier (e.g., methanol).[14] | Alternative to SAX, can offer different selectivity.[6] |
| HILIC | Amine, Diol, or Penta-HILIC | A: Water with buffer; B: Acetonitrile. Gradient elution.[4] | Suitable for separating highly polar compounds.[5] |
Table 2: Example SAX-HPLC Gradient Conditions
| Time (minutes) | Flow Rate (mL/min) | % Buffer A (Water) | % Buffer B (1.5 M (NH₄)₂HPO₄, pH 3.8) |
| 0 | 1.0 | 100 | 0 |
| 10 | 1.0 | 100 | 0 |
| 70 | 1.0 | 0 | 100 |
| 80 | 1.0 | 0 | 100 |
| 81 | 1.0 | 100 | 0 |
| 90 | 1.0 | 100 | 0 |
| Note: This is an example gradient and must be optimized for the specific column and analytes. |
Experimental Protocols
Protocol 1: Sample Extraction from Radiolabeled Cells
This protocol is adapted for the extraction of [³H]-myo-inositol labeled inositol phosphates from cultured cells.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to achieve metabolic equilibrium.
-
-
Quenching and Lysis:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA) or perchloric acid (PCA) to the plate to quench cellular metabolism and lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Extraction:
-
Incubate the lysate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the soluble inositol phosphates.
-
-
Neutralization and Preparation for HPLC:
-
Wash the supernatant with an equal volume of a solution of tri-n-octylamine/1,1,2-trichlorotrifluoroethane (1:1 v/v) to neutralize the acid.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper aqueous phase containing the inositol phosphates.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC.
-
Visualizations
Diagram 1: General Workflow for Inositol Phosphate Analysis
Caption: A typical experimental workflow for analyzing radiolabeled inositol phosphates.
Diagram 2: Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor baseline resolution in HPLC.
Diagram 3: Simplified Inositol Phosphate Signaling Pathway
Caption: Key steps in the phosphoinositide signaling pathway.
References
- 1. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
- 6. The separation of [32P]inositol phosphates by ion-pair chromatography: optimization of the method and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 9. Anion-exchange high-performance liquid chromatography with post-column detection for the analysis of phytic acid and other inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of inositol polyphosphates from human T-lymphocyte cell lines by anion-exchange high-performance liquid chromatography and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Analyses of Inositol Phosphates and Phosphoinositides by Strong Anion Exchange (SAX)-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Inositol Pyrophosphates
Welcome to the technical support center for the quantification of inositol pyrophosphates (PP-InsPs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PP-InsP analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of inositol pyrophosphates so challenging?
A1: The quantification of inositol pyrophosphates presents several analytical challenges due to their unique chemical properties. These include their low cellular abundance (nano- to low micromolar range), the presence of numerous isomers that are difficult to separate, and their high negative charge density due to multiple phosphate groups.[1][2] Furthermore, the pyrophosphate bond is labile and can be susceptible to degradation, particularly under harsh extraction conditions.[3][4]
Q2: What are the most common methods for quantifying PP-InsPs, and what are their primary limitations?
A2: The most common methods include radioactive labeling followed by HPLC, polyacrylamide gel electrophoresis (PAGE), and mass spectrometry (MS) coupled with liquid chromatography (LC) or capillary electrophoresis (CE).
-
Radioactive Labeling with [³H]-myo-inositol and HPLC: This traditional method is sensitive but can be costly and time-consuming. A significant limitation is its difficulty in distinguishing between different PP-InsP regioisomers.[1][5]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers a simpler alternative to HPLC and can resolve different PP-InsP species. However, co-purification of other molecules, such as inorganic polyphosphates in yeast, can interfere with detection and quantification.[3][4][6] Staining methods like DAPI and Toluidine Blue may also have limitations in terms of linearity and sensitivity for all species.[4][7]
-
Mass Spectrometry (MS): Techniques like CE-ESI-MS and HILIC-MS/MS offer high sensitivity and specificity, allowing for the absolute quantification and identification of isomers.[1][8][9] However, challenges include potential phosphate loss during ionization and the need for specialized and carefully optimized chromatographic methods.[1]
Q3: I am not detecting any PP-InsPs in my samples. What could be the issue?
A3: Undetectable levels of PP-InsPs can stem from several factors. Their naturally low abundance in many cell types might be below the detection limit of your chosen method.[1][7] Sample degradation during extraction is another common cause; PP-InsPs are sensitive to acidic conditions often used in protocols.[3][4] To enrich your sample and increase the likelihood of detection, consider using titanium dioxide (TiO₂) beads for purification.[5][7][10] Additionally, treating cells with sodium fluoride (NaF) can inhibit phosphatases, leading to an accumulation of PP-InsPs.[7][10]
Troubleshooting Guides
Issue 1: Poor Resolution of PP-InsP Isomers in HPLC or CE
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate column or buffer conditions | Optimize the pH and ionic strength of your mobile phase/running buffer. For CE, a pH of 9.0 or 9.7 has been shown to improve resolution.[1][6] For HPLC, strong anion exchange (SAX) columns are typically used.[2] | The high charge density of PP-InsPs requires specific conditions to achieve effective separation of closely related isomers.[1] |
| Co-elution with other cellular components | Incorporate a sample enrichment step prior to analysis. TiO₂ bead purification is effective at removing interfering salts and proteins.[5][10] | A cleaner sample reduces matrix effects and improves chromatographic performance, leading to better resolution. |
| Complex isomer mixture | For complex biological samples like those from Dictyostelium discoideum, which contain different isomers than mammals, specialized CE separation conditions with decreased ionic strength and pH may be necessary.[6] | Different biological systems have unique PP-InsP profiles, requiring tailored analytical methods for accurate resolution.[6] |
Issue 2: Inconsistent Quantification and High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Sample degradation during extraction | Perform all extraction steps at 4°C to minimize acid-catalyzed degradation of pyrophosphate bonds.[10] Avoid prolonged exposure to strong acids.[3][4] | The pyrophosphate moiety is heat and acid-labile. Maintaining cold conditions helps preserve the integrity of the analytes.[10] |
| Lack of an appropriate internal standard | Use stable isotope-labeled (SIL) internal standards, such as ¹³C₆-labeled PP-InsPs, for absolute quantification, especially with MS-based methods.[1][6][11] | SIL internal standards co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for accurate normalization and quantification. |
| Inefficient extraction | Ensure complete cell lysis and extraction. Perchloric acid extraction followed by TiO₂ enrichment is a robust method for quantitative recovery.[1][6] | Incomplete extraction will lead to an underestimation of PP-InsP levels and contribute to variability. |
Issue 3: Suspected Underestimation of Highly Phosphorylated Species
| Potential Cause | Troubleshooting Step | Rationale |
| Methodological bias | Compare your results with an alternative quantification method. For example, traditional SAX-HPLC has been shown to underestimate the abundance of highly phosphorylated species compared to PAGE analysis.[4][5] | Different analytical techniques have inherent biases. Cross-validation with a different method can provide a more accurate picture of the relative abundance of different PP-InsP species. |
| In-source fragmentation in MS | Optimize MS parameters to minimize in-source fragmentation, which can lead to a loss of the parent ion signal and inaccurate quantification.[1] | The high charge of PP-InsPs can make them prone to fragmentation during the ionization process. Careful tuning of the mass spectrometer is crucial. |
Quantitative Data Summary
The cellular concentrations of inositol pyrophosphates can vary significantly between different cell lines. The following table summarizes representative data from the literature.
| Cell Line | InsP₆ (µM) | 5-PP-InsP₅ (µM) | Method |
| HCT116UCL | ~30 | ~4.5 | CE-ESI-MS |
| HeLa | ~47 | ~2.5 | CE-ESI-MS |
| HT29 | ~24 | ~2.0 | CE-ESI-MS |
| PC3 | ~35 | ~1.5 | CE-ESI-MS |
| 293T | ~35 | ~3.0 | CE-ESI-MS |
| MCF7 | ~30 | ~1.0 | CE-ESI-MS |
| (Data adapted from Qiu et al., 2020)[6] |
Experimental Protocols
Protocol 1: Extraction and Enrichment of PP-InsPs using TiO₂ Beads
This protocol is adapted from Wilson et al. (2015).[10]
-
Cell Lysis: Harvest cells and lyse them in 1 M perchloric acid on ice.
-
Neutralization: Neutralize the extract with potassium carbonate.
-
TiO₂ Bead Preparation: Wash TiO₂ beads (e.g., Titansphere TiO 5 µm) with water.
-
Binding: Incubate the neutralized cell extract with the prepared TiO₂ beads at 4°C with gentle rotation to allow binding of inositol phosphates.
-
Washing: Wash the beads several times with an acidic wash buffer to remove unbound contaminants.
-
Elution: Elute the bound inositol phosphates from the beads using an alkaline elution buffer (e.g., ammonium hydroxide).
-
Drying: Lyophilize the eluted sample to dryness.
-
Reconstitution: Reconstitute the sample in an appropriate buffer for downstream analysis (e.g., HPLC, CE-MS).
Visualizations
Caption: Simplified mammalian inositol pyrophosphate signaling pathway.
Caption: General experimental workflow for PP-InsP quantification.
Caption: Troubleshooting logic for inaccurate PP-InsP quantification.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing 18O‑Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry: Fragmentation Pathways and Comparison with 13C‑Labeled Analogs - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in inositol biosensor imaging experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in inositol biosensor imaging experiments.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during inositol biosensor imaging.
Problem 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your biosensor, leading to a low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence from Cell Culture Medium | Image cells in a phenol red-free medium or an optically clear buffered saline solution.[1][2] Phenol red is highly fluorescent and a common source of background.[1] |
| Autofluorescence from Plasticware | Use glass-bottom dishes or plates specifically designed for microscopy to reduce autofluorescence from the culture vessel.[1][2] |
| Unbound or Non-Specific Biosensor Staining | After labeling, wash the sample 2-3 times with a buffered saline solution like PBS to remove unbound fluorophores.[2] Optimize the concentration of the biosensor; use the lowest possible concentration that still provides a detectable signal.[2] |
| Intrinsic Autofluorescence from Cells | If possible, choose biosensors with fluorophores in the red or far-red spectrum, as cellular autofluorescence is often more prominent in the blue and green regions.[1] Modern dyes like Alexa Fluor or Dylight tend to be brighter and have narrower emission bands, which can help separate the signal from background.[1] |
| Image Processing | Implement background subtraction algorithms during image analysis. A common method is to select a region of interest (ROI) in a cell-free area and subtract the mean intensity of that ROI from the entire image.[1] |
Problem 2: Low Signal Intensity
A weak signal from the biosensor makes it difficult to distinguish from noise.
Possible Causes and Solutions:
| Cause | Solution |
| Low Biosensor Expression | Optimize transfection or transduction protocols to ensure adequate but not excessive expression of the biosensor. Overexpression can lead to cellular stress and artifacts. |
| Inefficient FRET | Ensure the chosen FRET pair is appropriate for your imaging system. For example, CFP-YFP is a classic pair, but newer pairs like mTurquoise2-YFP or green-red pairs can offer better spectral separation and quantum yield, potentially improving FRET efficiency and dynamic range. |
| Suboptimal Imaging Conditions | Use a high numerical aperture (NA) objective to collect as much light as possible. Ensure that the excitation and emission filters are well-matched to the spectral profiles of your biosensor's fluorophores.[3] |
| Low Analyte Concentration | Confirm that the cellular stimulation is effective and within the detection range of your biosensor. The concentration of the target inositol phosphate may be below the biosensor's dissociation constant (Kd). |
| Detector Settings | Optimize detector gain or exposure time. Increase the exposure time to collect more photons, but be mindful of phototoxicity and photobleaching.[4] |
Problem 3: Phototoxicity and Photobleaching
Excessive light exposure can damage cells (phototoxicity) and irreversibly destroy fluorophores (photobleaching), leading to signal loss and unreliable data.[5][6]
Possible Causes and Solutions:
| Cause | Solution |
| High Excitation Light Intensity | Use the lowest possible excitation light intensity that provides an acceptable signal.[7] Neutral density filters can be used to attenuate the light source. |
| Prolonged Exposure Time | Minimize the total light dose by reducing exposure times and the frequency of image acquisition.[8] Use sensitive detectors (e.g., EMCCD or sCMOS cameras) that require less light.[5] |
| Illumination Overhead | Use hardware synchronization (e.g., a TTL circuit) between the camera and the light source to ensure the sample is only illuminated when the camera is actively acquiring an image.[8] |
| Reactive Oxygen Species (ROS) Production | Image in a medium containing antioxidants, such as Trolox or ascorbic acid, to help neutralize phototoxicity-inducing ROS.[4] |
| Choice of Fluorophores | Use more photostable fluorophores. Some newer fluorescent proteins have been engineered for enhanced photostability. |
Frequently Asked Questions (FAQs)
Q1: What is the typical dynamic range for a FRET-based inositol biosensor?
A1: The dynamic range, or the maximum change in the FRET ratio upon saturation with the analyte, varies between biosensors. For example, some improved IP3 biosensors based on the IP3 receptor ligand-binding domain show a 2-fold or greater change in emission ratio.[2] It is crucial to characterize the dynamic range of your specific biosensor in your experimental system.
Q2: How do I correct for spectral bleed-through in my FRET images?
A2: Spectral bleed-through occurs when the donor's emission is detected in the acceptor channel or the acceptor is directly excited by the donor's excitation wavelength.[9] To correct for this, you must image three control samples: a sample expressing only the donor fluorophore, a sample expressing only the acceptor fluorophore, and a non-FRET sample with both fluorophores not interacting.[10] The fluorescence values from these controls are used to calculate correction factors that are then applied to the experimental FRET data.
Q3: My cells look unhealthy or die during long-term imaging. What can I do?
A3: This is likely due to phototoxicity.[7] To mitigate this, reduce the total light dose by lowering the excitation intensity, shortening the exposure time, and reducing the frequency of image acquisition.[7][8] Ensure your microscope is equipped with an environmental chamber to maintain optimal temperature, CO2, and humidity. Using fluorophores with longer excitation wavelengths (red or far-red) can also be less damaging to cells.[7]
Q4: How can I be sure that the changes I see are due to inositol phosphate dynamics and not other cellular changes?
A4: Use appropriate controls. A biosensor with a mutation in the binding domain that renders it insensitive to the target inositol phosphate can be used as a negative control. Additionally, using pharmacological inhibitors of the signaling pathway of interest (e.g., a PLC inhibitor like U73122) should abolish the biosensor's response, confirming its specificity.[2]
Q5: What is a good starting point for biosensor expression levels?
A5: The optimal expression level is the lowest level at which you can obtain a reliable signal above background. High levels of biosensor expression can buffer the endogenous second messenger, leading to artifacts. It is recommended to transfect cells with a range of DNA concentrations to identify the optimal level for your experiments.
Data Presentation
Comparison of Selected Genetically Encoded Inositol Phosphate Biosensors
This table summarizes the properties of several FRET-based biosensors for Inositol 1,4,5-trisphosphate (IP3). Note that performance can vary depending on the cellular context and imaging setup.
| Biosensor | Sensing Domain | FRET Pair (Donor/Acceptor) | Apparent Affinity (Kd) | Max Ratio Change (Dynamic Range) | Reference |
| LIBRA | IP3R type 3 LBD | CFP / YFP | ~300 nM | ~1.5-fold | [4] |
| LIBRAvIIS | IP3R type 2 LBD (mutant) | CFP / Venus | High Affinity | ~2-fold > LIBRA | [2] |
| FIRE-1 | IP3R type 1 LBD | CFP / YFP | ~31 nM | ~11% increase in F530/F480 ratio |
LBD: Ligand-Binding Domain; CFP: Cyan Fluorescent Protein; YFP: Yellow Fluorescent Protein.
Experimental Protocols
Protocol: Live-Cell FRET Imaging of IP3 Dynamics
This protocol provides a general framework for using a FRET-based inositol biosensor (e.g., CFP-YFP based) to measure changes in intracellular IP3 following agonist stimulation.
1. Cell Culture and Transfection: a. Plate cells on glass-bottom imaging dishes 24-48 hours before the experiment. b. Transfect cells with the inositol biosensor plasmid using your preferred method (e.g., lipofection). Aim for a low to moderate expression level. c. Allow 24-48 hours for biosensor expression.
2. Preparation for Imaging: a. Before imaging, replace the culture medium with a pre-warmed, phenol red-free imaging buffer (e.g., HBSS with HEPES). b. Place the dish on the microscope stage within an environmental chamber set to 37°C and 5% CO2. c. Allow cells to acclimate for at least 20-30 minutes.
3. Microscope Setup and Image Acquisition: a. Identify a field of view with healthy, moderately bright cells. b. Set up the microscope for three-channel acquisition: i. Donor Channel: Excite with a CFP excitation filter (e.g., 430-450 nm) and collect emission with a CFP emission filter (e.g., 460-500 nm). ii. Acceptor Channel: Excite with a YFP excitation filter (e.g., 490-510 nm) and collect emission with a YFP emission filter (e.g., 520-550 nm). iii. FRET Channel: Excite with the CFP excitation filter and collect emission with the YFP emission filter. c. Adjust the exposure time for each channel to achieve a good signal without saturating the detector. Keep exposure times consistent throughout the experiment.[1] d. Acquire baseline images for 2-5 minutes to ensure a stable signal before stimulation. e. Add the agonist (e.g., a GPCR agonist that activates PLC) to the dish and continue acquiring images at the desired time interval.
4. Image Processing and Data Analysis: a. Background Subtraction: For each time point, subtract the background fluorescence from the Donor and FRET channel images.[1] b. Ratio Calculation: Generate a ratio image by dividing the background-corrected FRET image by the background-corrected Donor image on a pixel-by-pixel basis. c. Quantification: Define ROIs within the cells (e.g., whole cell or cytosol) and measure the average ratio intensity for each ROI over time. d. Normalization: Normalize the FRET ratio data (R) to the baseline ratio before stimulation (R0) to represent the change in FRET (R/R0).
Visualizations
Signaling Pathway: Inositol Phosphate Cascade
Caption: The Inositol Phosphate Signaling Pathway.
Experimental Workflow: FRET Biosensor Imaging
Caption: General workflow for a FRET biosensor experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of Fluorescence Resonance Energy Transfer-based Biosensors for the Quantitative Analysis of Inositol 1,4,5-Trisphosphate Dynamics in Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Myoinositol in Serum by Electrochemical Detection with an Unmodified Screen-Printed Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent biosensor for quantitative real-time measurements of inositol 1,4,5-trisphosphate in single living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on genetically encoded lipid biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal/Noise Analysis of FRET-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Voltammetric Biosensor for Myo-Inositol and D-Chiro-Inositol Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FRET: Signals Hidden Within the Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
assessing the stability and storage of inositol phosphate standards
This technical support center provides guidance on the stability and storage of inositol phosphate standards for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability of Inositol Phosphate Standards
The stability of inositol phosphate standards is critical for obtaining accurate and reproducible experimental results. Degradation can occur through hydrolysis of the phosphate groups, which is influenced by temperature, pH, and the presence of metal ions.
General Storage Recommendations
For optimal stability, inositol phosphate standards should be stored under the following conditions:
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C or below | Long-term (years) | Keep desiccated to prevent hydrolysis. |
| Aqueous Solution (Stock) | -20°C or -80°C | Short to medium-term (months) | Aliquot to minimize freeze-thaw cycles. Use a neutral pH buffer. |
| Working Dilutions | 2-8°C | Short-term (days) | Prepare fresh for best results. Avoid prolonged storage. |
Factors Affecting Stability in Solution
Several factors can impact the stability of inositol phosphate standards when in solution:
| Factor | Effect on Stability | Recommendation |
| pH | Acidic conditions (low pH) accelerate hydrolysis of the phosphate esters. | Maintain a neutral pH (6.5-7.5) for stock solutions. |
| Temperature | Higher temperatures increase the rate of hydrolysis. | Store solutions frozen and minimize time at room temperature. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to degradation. | Aliquot stock solutions into single-use volumes. |
| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Can form insoluble salts with inositol phosphates, leading to precipitation.[1] | Use buffers with low concentrations of divalent cations or consider using a chelating agent like EDTA if compatible with downstream applications. |
| Enzymatic Contamination | Phosphatases from microbial or cross-contamination can degrade standards. | Use sterile, high-purity water and reagents. Maintain aseptic handling techniques. |
Troubleshooting Guide
Encountering issues with your inositol phosphate standards? This guide provides potential causes and solutions for common problems.
Logical Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute my lyophilized inositol phosphate standard?
A1: It is recommended to reconstitute lyophilized standards in a high-purity, sterile aqueous buffer at a neutral pH (6.5-7.5). Briefly vortex or sonicate to ensure complete dissolution. Avoid using strongly acidic or basic solutions as this can cause rapid hydrolysis.
Q2: Can I store my inositol phosphate stock solution at 4°C?
A2: For short-term storage (a few days), 4°C is generally acceptable. However, for long-term storage, it is highly recommended to store stock solutions at -20°C or -80°C to minimize degradation.
Q3: How many times can I freeze-thaw my inositol phosphate stock solution?
A3: To maintain the integrity of the standard, it is best to avoid repeated freeze-thaw cycles. We strongly recommend aliquoting the stock solution into single-use vials after the initial reconstitution.
Q4: I see a precipitate in my inositol phosphate solution after thawing. What should I do?
A4: A precipitate may form due to the interaction of inositol phosphates with divalent cations in your buffer, forming insoluble salts.[1] This can also occur if the solution was not fully dissolved initially. Try to gently warm the solution and vortex to redissolve the precipitate. If it persists, it may be necessary to prepare a fresh solution in a buffer with low divalent cation concentration or with a chelating agent.
Q5: My experimental results are inconsistent. Could my inositol phosphate standard be the problem?
A5: Yes, degradation of the standard is a common cause of inconsistent results. This can manifest as a decrease in the expected biological activity or as variability between experiments. We recommend assessing the purity of your standard using an analytical method like HPLC. If degradation is suspected, prepare a fresh stock solution from a new, unopened vial.
Q6: What is the typical shelf life of a solid inositol phosphate standard?
A6: When stored properly (desiccated at -20°C or below), solid inositol phosphate standards are generally stable for several years. However, always refer to the manufacturer's certificate of analysis for specific shelf-life information.
Experimental Protocols
Protocol for Assessing the Purity and Stability of Inositol Phosphate Standards by HPLC
This protocol outlines a general method for assessing the integrity of inositol phosphate standards using High-Performance Liquid Chromatography (HPLC) with anion-exchange chromatography.
1. Preparation of Mobile Phase:
-
Prepare a low concentration and a high concentration phosphate buffer (e.g., ammonium phosphate) and adjust the pH. The exact concentrations and pH will depend on the specific inositol phosphates being analyzed and the column used.[2]
-
Degas the mobile phases before use.
2. HPLC System and Column:
-
Use an HPLC system equipped with a suitable detector (e.g., UV after post-column derivatization or a mass spectrometer).
-
A strong anion-exchange (SAX) column is typically used for the separation of inositol phosphates.[3]
3. Sample Preparation:
-
Prepare a known concentration of your inositol phosphate standard in the initial mobile phase.
-
For a stability study, samples can be taken at various time points from standards stored under different conditions (e.g., different temperatures, after several freeze-thaw cycles).
4. Chromatographic Run:
-
Equilibrate the column with the initial mobile phase.
-
Inject the prepared standard solution.
-
Elute the inositol phosphates using a gradient of increasing salt concentration (by mixing the low and high concentration buffers).
-
Monitor the elution profile at the appropriate wavelength or mass-to-charge ratio.
5. Data Analysis:
-
A pure, undegraded standard should appear as a single, sharp peak at a characteristic retention time.
-
The appearance of additional peaks or a decrease in the area of the main peak over time indicates degradation.
-
By comparing the peak area of the standard at different time points, the percentage of degradation can be estimated.
Inositol Phosphate Signaling Pathway
The following diagram illustrates a simplified view of the inositol phosphate signaling pathway, highlighting the generation of key second messengers.
References
strategies to prevent enzymatic degradation of inositol samples
Technical Support Center: Inositol Sample Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the enzymatic degradation of inositol samples to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inositol degradation in biological samples?
A1: The primary causes of inositol degradation are enzymatic activity and, to a lesser extent, harsh chemical conditions.
-
Enzymatic Degradation: This is the most significant concern. Endogenous enzymes present in biological samples, such as tissue homogenates or cell lysates, can catabolize inositol. The primary enzyme responsible for the degradation of myo-inositol is myo-inositol oxygenase (MIOX), which catalyzes the first step in the catabolic pathway that converts myo-inositol to D-glucuronic acid.[1] Other enzymes, such as phosphatases (e.g., phytases), can degrade phosphorylated forms of inositol (inositol phosphates).[2][3]
-
Chemical Degradation: Although inositol is a very stable molecule, extreme pH levels (highly acidic or alkaline) and high temperatures can lead to its chemical breakdown.[4][5] It is also incompatible with strong oxidizing agents.[5]
Q2: I am preparing to collect samples for inositol analysis. What are the immediate steps I should take to prevent degradation?
A2: To prevent enzymatic degradation upon collection, immediate action is critical. The key is to inhibit enzyme activity as quickly as possible.
-
Rapid Cooling: Process samples on ice or at 4°C immediately after collection. Low temperatures reduce the kinetics of most enzymes.[5]
-
Snap-Freezing: For solid tissues, snap-freezing in liquid nitrogen is a highly effective method to halt all enzymatic activity instantly.[5] This is the recommended first step before storage or homogenization.
-
Use of Anticoagulants (for blood samples): For plasma samples, standard anticoagulants like heparin or EDTA do not interfere with inositol stability or analysis.[6][7]
Q3: What are the main strategies for inactivating enzymes in my samples before analysis?
A3: There are three main strategies to inactivate enzymes: thermal, chemical, and pH-mediated inactivation.
-
Heat Inactivation: Briefly heating samples can denature and inactivate enzymes.[8][9] For example, blanching (heating in boiling water or steam) is a common method.[10] A temperature of 95°C is likely to inactivate enzymes from non-thermophilic organisms.[8]
-
Chemical Inhibition: Using specific chemical inhibitors can block the active site of enzymes. This can involve competitive inhibitors that mimic the substrate or chelating agents that remove essential metal cofactors.[8][11] For phosphatases, inhibitors like EDTA and sodium fluoride are effective.[2]
-
pH Adjustment: Drastically changing the pH of the sample can inactivate enzymes by altering their protein structure.[8][10] Many enzymes have an optimal pH range, and moving outside of this range significantly reduces their activity.[10] For instance, acidification with perchloric acid is used in some extraction protocols, which also serves to precipitate proteins.[12]
Q4: How stable is inositol in plasma samples during storage?
A4: Myo-inositol is remarkably stable in human plasma. Studies have shown that it remains stable for up to 14 days when stored at room temperature (approx. 21°C) or under refrigeration (4°C).[6][7][13] Storage in the presence of intact or lysed red blood cells for up to 24 hours also does not significantly alter plasma inositol concentrations.[6] For long-term storage, freezing at -80°C is recommended.[6][7]
Troubleshooting Guides
Issue 1: Inositol levels are unexpectedly low in tissue homogenates.
| Possible Cause | Troubleshooting Step | Explanation |
| Enzymatic Degradation during Homogenization | 1. Homogenize tissue on ice at all times. 2. Use a pre-chilled homogenizer. 3. Immediately after homogenization, add a protein precipitation agent (e.g., perchloric acid, trichloroacetic acid) or boil the sample.[5] | Enzymes like MIOX are released from cellular compartments during homogenization and can rapidly degrade inositol if not immediately inactivated.[1] |
| Delayed Freezing of Tissue | Ensure tissue is snap-frozen in liquid nitrogen immediately upon collection.[5] | A delay between tissue collection and freezing allows endogenous enzymes to remain active and degrade the target analyte. |
| Sub-optimal Storage | Store frozen tissue at -80°C. Avoid repeated freeze-thaw cycles. | While snap-freezing halts enzyme activity, storing at warmer freezer temperatures (e.g., -20°C) may not be sufficient to prevent all enzymatic activity over the long term. |
Issue 2: Poor reproducibility of inositol measurements between sample preparations.
| Possible Cause | Troubleshooting Step | Explanation |
| Inconsistent Enzyme Inactivation | Standardize the inactivation protocol. - Heat: Use a heat block set to a precise temperature (e.g., 95°C) and a consistent time for all samples.[8] - Chemical: Use a fixed concentration of inhibitor or precipitating agent for a consistent volume of homogenate. | Variability in the duration or temperature of heat treatment, or in the concentration of chemical inhibitors, can lead to inconsistent levels of residual enzyme activity between samples. |
| Interference from Other Compounds | Optimize the analytical method (e.g., HPLC, LC-MS/MS) to ensure good resolution between inositol and potentially interfering compounds like glucose.[4][14] Consider a sample cleanup step, such as solid-phase extraction (SPE).[5] | Co-eluting compounds can suppress or enhance the signal of inositol during analysis, leading to inaccurate and variable quantification. |
Experimental Protocols
Protocol 1: Heat Inactivation of Enzymes in Tissue Homogenates
This protocol is designed to denature and inactivate degradative enzymes in tissue samples following homogenization.
Materials:
-
Pre-chilled homogenizer
-
Ice bucket
-
Heat block or water bath set to 95°C
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Weigh the frozen tissue sample and add it to a pre-chilled homogenization tube containing an appropriate ice-cold buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Immediately transfer a known volume of the homogenate to a microcentrifuge tube.
-
Place the tube in the heat block or water bath at 95°C for 5-10 minutes.[8] The exact time may need optimization depending on the sample volume and enzyme content.
-
After heating, immediately place the tube on ice to cool for 5 minutes.
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the denatured proteins.
-
Carefully collect the supernatant, which contains the inositol, for downstream analysis.
Protocol 2: Chemical Precipitation and Enzyme Inactivation using Perchloric Acid
This protocol uses a strong acid to simultaneously stop enzymatic reactions and precipitate proteins.
Materials:
-
Perchloric Acid (PCA), e.g., 1 M solution, kept on ice
-
Potassium Hydroxide (KOH) for neutralization
-
pH indicator strips or pH meter
-
Microcentrifuge
Procedure:
-
Prepare the tissue or cell homogenate on ice as described in Protocol 1.
-
To the homogenate, add an equal volume of ice-cold 1 M PCA. Vortex immediately for 10-15 seconds.
-
Incubate the mixture on ice for 15-20 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new, clean tube.
-
Neutralize the supernatant by adding KOH dropwise while monitoring the pH. The goal is a pH between 6.0 and 7.0. The precipitation of potassium perchlorate will be visible.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
The resulting supernatant is deproteinized and ready for inositol analysis.
Quantitative Data Summary
Table 1: Stability of Myo-Inositol in Human Plasma at Different Storage Conditions
Data summarized from a study on inositol stability in scavenged plasma samples.[6]
| Storage Condition | Day 0 (µM ± SD) | Day 7 (µM ± SD) | Day 14 (µM ± SD) |
| Room Temperature (~21°C) | 507.3 ± 7.4 | 499.9 ± 8.0 | 499.9 ± 1.6 |
| Refrigerated (4°C) | 502.6 ± 9.8 | 508.8 ± 17.2 | 492.8 ± 27.6 |
Initial spiked concentration was 500 µM. SD = Standard Deviation.
Table 2: Effect of Heat Treatment on Alkaline Phosphatase Activity
Alkaline phosphatase is a type of enzyme that can dephosphorylate inositol phosphates. This data illustrates the general principle of heat inactivation.[15]
| Heating Temperature (°C) | Duration (minutes) | Remaining Enzyme Activity (%) |
| 50 | 5 | 87.69 |
| 55 | 5 | ~50 |
Visualizations
Caption: Key enzymatic step in myo-inositol degradation and points for intervention.
Caption: A logical workflow for troubleshooting sources of inositol sample loss.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrolysis of phytate and formation of inositol phosphate isomers without or with supplemented phytases in different segments of the digestive tract of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP0674845A1 - Method for deactivating enzymes and microorganisms - Google Patents [patents.google.com]
- 10. Enzyme Inactivation Techniques for Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 11. actascientific.com [actascientific.com]
- 12. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Inositol Analysis by HPLC and Its Stability in Scavenged Sample Condit" by Robert M. Ward, John Sweeley et al. [dc.etsu.edu]
- 14. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring the heat-induced structural changes of alkaline phosphatase by molecular modeling, fluorescence spectroscopy and inactivation kinetics investigations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting high variability in inositol kinase assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inositol kinase assays. High variability in assay results is a common challenge, and this guide aims to provide solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: My inositol kinase assay results show high variability between replicate wells. What are the common causes?
High intra-plate variability often points to technical inconsistencies during the assay setup. Here are the primary factors to investigate:
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling is a major source of variability, especially in low-volume assays. Small errors in dispensing the enzyme, substrate, ATP, or inhibitors can lead to significant differences in reaction rates.[1]
-
Inadequate Mixing: Incomplete mixing of reagents within the wells can create localized concentration gradients, leading to non-uniform reaction initiation and progression.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperature across the assay plate can introduce significant variability.[1]
-
Reagent Instability: Degradation of key reagents such as the kinase, ATP, or the inositol phosphate substrate can lead to inconsistent results.
-
Edge Effects: Evaporation from the wells on the outer edges of the plate can concentrate reagents, altering reaction kinetics compared to the inner wells.
Q2: I'm observing significant batch-to-batch variability in my assay results. What should I investigate?
Batch-to-batch variability often stems from inconsistencies in reagent preparation and storage.
-
Enzyme Purity and Activity: The purity and specific activity of the kinase preparation are critical. Contaminating kinases or phosphatases can lead to misleading results. Ensure you are using a consistent source and lot of a validated, high-purity recombinant kinase.
-
Inositol Phosphate Substrate Quality: The purity, concentration, and proper storage of the inositol phosphate substrate are crucial. Inconsistent substrate quality can directly impact the kinetics of the reaction.[1]
-
Buffer and Reagent Preparation: Inconsistencies in the preparation of buffers and other reagents, such as incorrect pH or component concentrations, can significantly affect enzyme activity.
-
DMSO Concentration: If using inhibitors dissolved in DMSO, ensure the final concentration of DMSO is consistent across all experiments, as it can impact kinase activity.[1]
Q3: How can I troubleshoot issues related to the inositol phosphate substrate?
Inositol phosphate substrates can be a specific source of variability if not handled correctly.
-
Solubility: Some inositol phosphates, especially lipidated forms, may have limited solubility in aqueous buffers. This can lead to an effective concentration that is lower than intended.
-
Preparation of Stock Solutions: It is crucial to ensure that the inositol phosphate substrate is fully dissolved when preparing stock solutions. For some substrates, sonication may be required.
-
Storage and Stability: Inositol phosphate solutions should be stored properly to prevent degradation. It is recommended to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Neutralized solutions can be stored frozen for up to two weeks.[2]
-
Interaction with Divalent Cations: The solubility and behavior of inositol phosphates can be influenced by the presence of divalent cations like manganese.[1][3]
Q4: My assay signal is weak or absent. What are the possible causes?
A low or non-existent signal can stem from several factors, from reagent integrity to suboptimal assay conditions.
-
Inactive Enzyme: The kinase may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors.
-
Suboptimal Reagent Concentrations: The concentrations of the enzyme, substrate, or ATP may be too low to generate a detectable signal.
-
Incorrect Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for your specific inositol kinase.
-
Assay Readout Technology: Ensure that the chosen detection method (e.g., luminescence, fluorescence) is appropriate and that the plate reader settings are correct.
Troubleshooting Summary Tables
Table 1: Common Causes of High Variability and Recommended Solutions
| Problem | Potential Cause | Recommended Solution |
| High Intra-Plate Variability | Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing. |
| Temperature Gradients | Incubate plates in a temperature-controlled environment. Allow all reagents to reach room temperature before use. | |
| Edge Effects | Avoid using the outer wells of the plate. Fill outer wells with buffer or water to minimize evaporation. | |
| High Batch-to-Batch Variability | Inconsistent Enzyme Activity | Use a consistent source and lot of purified kinase. Aliquot and store the enzyme at -80°C. |
| Substrate Degradation | Prepare fresh substrate solutions. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Buffer pH Variation | Prepare fresh buffers for each experiment and verify the pH. | |
| Low or No Signal | Inactive Kinase | Run a positive control with a known active kinase. |
| Suboptimal ATP Concentration | Use an ATP concentration close to the Km for the kinase. | |
| Incorrect Incubation Time | Optimize the incubation time to ensure the reaction is in the linear range. | |
| High Background Signal | Contaminated Reagents | Use high-purity reagents. Prepare fresh solutions. |
| Autofluorescence/Autoluminescence | Use appropriate assay plates (e.g., white plates for luminescence, black plates for fluorescence). |
Experimental Protocols
Protocol 1: General Inositol Kinase Assay (Luminescence-Based)
This protocol provides a general workflow for a luminescence-based inositol kinase assay that measures ATP consumption (e.g., using Promega's Kinase-Glo®).
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase Solution: Dilute the inositol kinase to a 2X working concentration in 1X kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the inositol phosphate substrate and ATP in 1X kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.
-
Inhibitor Solutions: Prepare serial dilutions of the inhibitor in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.
-
Detection Reagent: Prepare the ATP detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X inhibitor solution to the wells. For positive controls, add 5 µL of buffer with the corresponding DMSO concentration.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls. For negative controls, add 10 µL of 1X kinase buffer.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Add 20 µL of the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other wells.
-
Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit the data to determine the IC50 value.
-
Protocol 2: Preparation of Lipidated Inositol Phosphate Substrate
This protocol is adapted for preparing a DMSO-based lipid mixture for kinases that utilize lipidated substrates.
-
Materials:
-
Lipidated inositol phosphate (e.g., D-myo-di16-PtIns(5)P)
-
Carrier lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoserine - DPPS)
-
DMSO
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Suspend the carrier lipid (e.g., DPPS) in DMSO (e.g., 1 mL DMSO per 3 mg DPPS). Sonicate for 1 minute and vortex for 30 seconds to form a solution.[4]
-
Suspend the lipidated inositol phosphate in DMSO (e.g., 333 µL DMSO per 1 mg of substrate). Alternately sonicate and vortex for several minutes until the particulate matter is minimized.[4]
-
Combine the carrier lipid and lipidated inositol phosphate solutions at the desired ratio (e.g., a 2:1 mixture of DPPS to D-myo-di16-PtIns(5)P).[4]
-
This lipid mixture can then be added to the assay buffer. The final mixture may require further sonication and vortexing to ensure a homogenous suspension.
-
Visualizations
Caption: A logical workflow for troubleshooting high variability in inositol kinase assays.
Caption: A simplified diagram of a key inositol phosphate signaling pathway.
Caption: Logical relationship between substrate quality and assay variability.
References
- 1. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple inositol phosphate species enhance stability of active mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
controlling for cell culture artifacts in inositol metabolism studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for common cell culture artifacts during inositol metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common cell culture artifacts that can affect inositol metabolism studies?
A1: Several common artifacts can significantly impact the results of inositol metabolism studies. These include:
-
Mycoplasma Contamination: This is a pervasive issue in cell culture that can drastically alter cellular metabolism, including pathways involving inositol.[1][2] Mycoplasma can compete for essential nutrients and introduce their own enzymes, leading to misleading results.[2]
-
Serum Batch Variability: Fetal Bovine Serum (FBS) is a common supplement in cell culture media, but its composition can vary significantly between batches. This variability can alter cell growth, signaling, and metabolism, making it a critical factor to control.
-
Cell Density and Confluence: The density of the cell culture can influence signaling pathways. As cells reach confluency, changes in cell-to-cell contact can alter phosphoinositide turnover and signaling responses to growth factors.[3][4]
-
pH Fluctuations in Culture Media: Changes in the pH of the culture medium can affect enzyme activity and transporter function, thereby influencing inositol metabolism and uptake.[5][6]
-
Inositol Presence in "Inositol-Free" Media: Commercially available dialyzed FBS, often used to prepare inositol-free media, may still contain residual amounts of inositol sufficient to affect experiments, particularly in sensitive cell lines.[7]
Q2: How does mycoplasma contamination specifically affect inositol metabolism?
A2: Mycoplasma are small bacteria that lack a cell wall and are a common contaminant in cell cultures.[2][8] They can significantly alter host cell metabolism in several ways relevant to inositol studies:[1][2]
-
Nutrient Competition: Mycoplasma have limited biosynthetic capabilities and rely on the host cell for nutrients, including precursors for lipid synthesis, which can indirectly affect the availability of substrates for phosphoinositide synthesis.[2]
-
Enzymatic Activities: Some mycoplasma species possess enzymes that can degrade key molecules in signaling pathways. For instance, they can have phosphatase or kinase activities that could potentially interfere with the phosphorylation and dephosphorylation of inositol phosphates.
-
Induction of Cellular Stress Responses: Mycoplasma infection can induce stress responses in host cells, leading to widespread changes in gene expression and signaling, which can confound the interpretation of results from inositol metabolism studies.[7]
Q3: Why is it crucial to use inositol-free medium for radiolabeling experiments?
A3: Using inositol-free medium is critical for maximizing the incorporation of radiolabeled inositol (e.g., [³H]-myo-inositol) into the cellular pools of inositol-containing lipids and phosphates. The presence of unlabeled inositol in the medium will compete with the radiolabeled tracer for uptake and incorporation, leading to lower specific activity of the labeled molecules. This can result in weak signals and difficulty in detecting changes in inositol phosphate levels, especially for low-abundance species. It is also important to ensure that the serum used in the inositol-free medium is properly dialyzed to remove any endogenous inositol.[7]
Troubleshooting Guides
Low Radiolabel Incorporation
Problem: You observe low counts per minute (CPM) in your samples after labeling with [³H]-myo-inositol.
| Possible Cause | Troubleshooting Steps |
| Presence of unlabeled inositol in the medium | Ensure you are using a high-quality inositol-free medium. Verify that the dialyzed serum is certified to be inositol-free or dialyze it in-house.[7] |
| Suboptimal labeling time | The optimal labeling time can vary between cell lines. A typical labeling period is 24-72 hours.[9] Consider performing a time-course experiment to determine the optimal labeling duration for your specific cell type. |
| Low cell viability or proliferation rate | Ensure your cells are healthy and in the logarithmic growth phase during labeling. Poor cell health can lead to reduced metabolic activity and lower incorporation of the radiolabel. |
| Incorrect concentration of radiolabel | The concentration of [³H]-myo-inositol may need to be optimized. Concentrations can range from 10 to 200 µCi/mL depending on the cell type and experimental goals.[9][10] |
| Mycoplasma contamination | Test your cell cultures for mycoplasma contamination. As mentioned, these contaminants can alter cellular metabolism and nutrient uptake.[1][2] |
Poor Separation of Inositol Phosphates in HPLC
Problem: Your HPLC chromatogram shows poor resolution of inositol phosphate peaks, with overlapping or broad peaks.
| Possible Cause | Troubleshooting Steps |
| Inappropriate HPLC column | Ensure you are using a strong anion-exchange (SAX) column suitable for inositol phosphate separation.[11] Different columns may be required to resolve specific isomers. |
| Suboptimal gradient elution | Optimize the salt or pH gradient used for elution. A shallower gradient can often improve the separation of closely eluting peaks. The pH of the eluent can significantly affect the resolution.[12] |
| Sample overload | Injecting too much sample can lead to peak broadening and poor resolution. Try injecting a smaller volume or diluting your sample. |
| Degradation of inositol phosphates | Inositol phosphates can be degraded by phosphatases during sample preparation. Ensure that the extraction is performed quickly and at low temperatures, and that acidic conditions are maintained to inactivate phosphatases.[1][13] |
| Presence of interfering substances | Your sample may contain other charged molecules that co-elute with inositol phosphates. Consider including an additional sample cleanup step, such as purification using TiO₂ beads, which selectively bind phosphate groups.[1][14] |
Unexpected Peaks in HPLC Chromatogram
Problem: You observe unexpected peaks in your HPLC chromatogram that do not correspond to known inositol phosphate standards.
| Possible Cause | Troubleshooting Steps |
| Mycoplasma contamination | Mycoplasma can produce their own metabolites, some of which may be phosphorylated and could appear as unknown peaks in your chromatogram. Regularly test for mycoplasma.[1] |
| Sample degradation | Degradation of higher inositol phosphates can lead to the appearance of lower phosphorylated forms. Ensure proper sample handling and storage to prevent degradation.[1][13] |
| Presence of other radiolabeled molecules | If your radiolabeled inositol precursor is not pure, it could lead to the labeling of other molecules. Use a high-quality, purified radiolabel. |
| Cellular metabolites other than inositol phosphates | Cells produce a variety of other phosphorylated small molecules (e.g., nucleotides) that could potentially be detected, especially if using a non-specific detection method.[1] Coupling HPLC with mass spectrometry (HPLC-MS) can help in identifying these unknown peaks.[7] |
Experimental Protocols
Protocol 1: Metabolic Labeling with [³H]-myo-Inositol
-
Cell Seeding: Plate cells at a density that will allow them to reach approximately 80-90% confluency by the end of the labeling period.
-
Pre-labeling Wash: Once cells have adhered, rinse them with sterile phosphate-buffered saline (PBS) and then incubate with inositol-free medium for 30-60 minutes to deplete intracellular inositol pools.[9]
-
Labeling: Replace the medium with fresh inositol-free medium containing 10-50 µCi/mL of [³H]-myo-inositol and dialyzed fetal bovine serum (typically 0.5-10%).[9]
-
Incubation: Incubate the cells for 24-72 hours to allow for the incorporation of the radiolabel into inositol lipids and phosphates. The optimal time should be determined empirically for each cell line.[9]
-
Termination and Lysis: After the labeling period, aspirate the radioactive medium and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold 0.5 M perchloric acid (PCA) or 1 M hydrochloric acid (HCl) and incubate on ice for 10-20 minutes.[9][10][13]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
Protocol 2: Extraction of Soluble Inositol Phosphates
-
Centrifugation: Centrifuge the acid lysate from Protocol 1 at high speed (e.g., 18,000 x g) for 5-10 minutes at 4°C to pellet proteins and other cellular debris.[1][13]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble inositol phosphates.
-
Neutralization (Optional, depending on downstream analysis): The acidic extract can be neutralized. For HPLC analysis, this step is often performed just before injection.
-
Purification using TiO₂ beads (Optional but recommended):
-
Wash TiO₂ beads with 1 M PCA.
-
Add the washed beads to the acidic supernatant and rotate for 15 minutes at 4°C to allow binding of inositol phosphates.[1][14]
-
Pellet the beads by centrifugation and wash twice with 1 M PCA.[1][14]
-
Elute the inositol phosphates from the beads by adding a basic solution (e.g., 10% ammonium hydroxide).[1][14]
-
Evaporate the eluate to concentrate and neutralize the sample.[1][14]
-
Protocol 3: Analysis of Inositol Phosphates by SAX-HPLC
-
Column Equilibration: Equilibrate a strong anion-exchange (SAX) HPLC column with the initial mobile phase conditions.
-
Sample Injection: Inject the prepared inositol phosphate extract onto the column.
-
Gradient Elution: Elute the inositol phosphates using a gradient of increasing salt concentration (e.g., ammonium phosphate) or by changing the pH.
-
Fraction Collection: Collect fractions at regular intervals (e.g., every minute).
-
Scintillation Counting: Add scintillation cocktail to each collected fraction and measure the radioactivity using a scintillation counter to determine the amount of [³H]-labeled inositol phosphates in each fraction.
Visualizations
Caption: Simplified phosphoinositide signaling pathway.
Caption: General experimental workflow for inositol metabolism studies.
Caption: Troubleshooting logic for low radiolabel incorporation.
References
- 1. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell confluence induces switching from proliferation to migratory signaling by site-selective phosphorylation of PDGF receptors on lipid raft platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in phospholipid turnover following growth of 3T3 mouse cells to confluency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. The use of cells doubly labelled with [14C]inositol and [3H]inositol to search for a hormone-sensitive inositol lipid pool with atypically rapid metabolic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 13. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
mitigating off-target effects of synthetic inositol analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic inositol analogs. The information is designed to help mitigate off-target effects and ensure the successful application of these powerful chemical probes.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with synthetic inositol analogs?
A1: The most frequently encountered off-target effects include cytotoxicity, unintended inhibition or activation of other kinases and phosphatases, and alterations in downstream signaling pathways unrelated to the intended target. For instance, some inositol analogs can induce apoptosis or arrest the cell cycle at high concentrations.[1] It's also been noted that while some analogs are designed to be metabolically stable, they can still be recognized by other enzymes in the inositol phosphate pathway, leading to unexpected biological activity.[2][3]
Q2: How can I determine if the observed cellular phenotype is a result of an off-target effect?
A2: A multi-pronged approach is recommended. This includes:
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects.
-
Use of a negative control: Synthesize or obtain a structurally similar but inactive analog to treat cells in parallel.
-
Target engagement assays: Directly measure the binding of your analog to its intended target within the cell.
-
Rescue experiments: If the analog is inhibiting an enzyme, overexpressing that enzyme should rescue the phenotype.
-
Orthogonal approaches: Use an alternative method to perturb the target, such as RNAi or CRISPR, and compare the resulting phenotype to that produced by the synthetic analog.
Q3: My synthetic inositol analog is showing unexpected cytotoxicity. What are the potential causes?
A3: Unexpected cytotoxicity can arise from several factors:
-
Contamination: The most common culprits are mycoplasma and endotoxins, which can induce cell stress and death.[4]
-
Reagent Quality: Degradation of media components, serum variability, or impurities in the synthesized analog can all contribute to cytotoxicity.
-
Incubator Conditions: Incorrect CO2, temperature, or humidity levels can stress cells and make them more susceptible to cytotoxic effects.[4]
-
Inherent Off-Target Activity: The analog itself may be interacting with unintended cellular targets that regulate cell viability. Some inositol derivatives have been shown to have anti-cancer properties by inducing apoptosis.[5]
Troubleshooting Guides
Problem 1: Low or No On-Target Activity
Symptoms:
-
The synthetic analog does not produce the expected biological effect.
-
No significant change in the phosphorylation state of the target's known substrates.
-
The analog does not compete with the natural ligand in binding assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | The highly charged nature of many inositol analogs prevents them from crossing the plasma membrane.[2] Consider using cell-permeant versions (e.g., caged compounds or lipid-based nanocarriers) or performing experiments in permeabilized cells.[2] |
| Analog Instability | The analog may be rapidly metabolized or degraded in the cellular environment. Verify the stability of your compound in your experimental system using techniques like HPLC or mass spectrometry. |
| Incorrect Analog Concentration | Perform a dose-response experiment to determine the optimal concentration. The effective concentration can vary significantly between different cell types and experimental conditions. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. For kinase assays, ensure ATP concentrations are appropriate.[6] |
Problem 2: High Background Signal or Non-Specific Effects
Symptoms:
-
High signal in negative control groups.
-
Similar effects are observed with both the active analog and a negative control analog.
-
Widespread, unexpected changes in cellular signaling pathways.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Off-Target Binding | The analog may be binding to other proteins with similar binding pockets. Perform a proteome-wide thermal shift assay (CETSA) or affinity chromatography coupled with mass spectrometry to identify potential off-targets. |
| Aggregation of the Analog | At high concentrations, some small molecules can form aggregates that lead to non-specific effects. Check for aggregation using dynamic light scattering (DLS) and include a non-ionic detergent like Triton X-100 in your assay buffer to disrupt aggregates. |
| Indirect Effects on Signaling | The analog might be perturbing a pathway upstream of your target of interest. Map the downstream signaling events using phosphoproteomics or Western blotting for key signaling nodes to understand the broader impact of your compound.[7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity of a synthetic inositol analog against a purified inositol kinase.
Materials:
-
Purified recombinant inositol kinase (e.g., IP6K1, PPIP5K2).[6][8]
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
ATP (concentration at or near the Km for the kinase).
-
Inositol phosphate substrate (e.g., IP6 for IP6K1).[6]
-
Synthetic inositol analog (test compound).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
384-well white plates.
Procedure:
-
Prepare a serial dilution of the synthetic inositol analog in the kinase reaction buffer.
-
In a 384-well plate, add the kinase, inositol phosphate substrate, and the diluted analog. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each analog concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Competitive Receptor Binding Assay
This protocol is used to determine the binding affinity of a synthetic inositol analog to an inositol phosphate receptor, such as the IP3 receptor.[9][10]
Materials:
-
Isolated receptor protein or cell membranes expressing the receptor of interest.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM 2-mercaptoethanol).
-
Radiolabeled inositol phosphate ligand (e.g., [3H]IP3).
-
Synthetic inositol analog (unlabeled competitor).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a serial dilution of the unlabeled synthetic inositol analog.
-
In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the diluted unlabeled analog.
-
Include a "total binding" control (no unlabeled analog) and a "non-specific binding" control (a high concentration of unlabeled natural ligand).
-
Incubate the tubes on ice for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the analog and determine the Ki or IC50 value.
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of Inositol Analogs for Inositol-Metabolizing Enzymes
| Analog | Enzyme | Ki Value (mM) | Reference |
| 1-deoxy-1-fluoro-scyllo-inositol | PtdIns/Ins Exchange | 0.37 | [11] |
| 1-deoxy-1-fluoro-scyllo-inositol | PtdIns Synthase | 2.87 | [11] |
| 5-O-methyl-myo-inositol | PtdIns/Ins Exchange | 0.26 | [11] |
| 5-O-methyl-myo-inositol | PtdIns Synthase | 2.80 | [11] |
Table 2: IC50 Values of Various Flavonoids for Inositol Kinases
| Compound | hIPMK IC50 (µM) | hIP6K2 IC50 (µM) | Reference |
| Quercetin | 1.8 ± 0.3 | 0.8 ± 0.1 | [12] |
| Luteolin | 1.6 ± 0.2 | 0.6 ± 0.1 | [12] |
| Myricetin | >30 | >30 | [12] |
| Kaempferol | >30 | >30 | [12] |
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: PI3K signaling pathway with a synthetic analog inhibitor.
References
- 1. banglajol.info [banglajol.info]
- 2. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2(+)-mobilising properties of synthetic fluoro-analogues of myo-inositol 1,4,5-trisphosphate and their interaction with myo-inositol 1,4,5-trisphosphate 3-kinase and 5-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Downstream signalling events regulated by phosphatidylinositol 3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.bath.ac.uk [people.bath.ac.uk]
- 9. Binding of inositol 1,4,5-trisphosphate (IP3) and adenophostin A to the N-terminal region of the IP3 receptor: thermodynamic analysis using fluorescence polarization with a novel IP3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of the inositol (1,4,5)-trisphosphate receptor ligand binding site with phosphatidylinositol (4,5)-bisphosphate and adenophostin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of inositol analogues as inhibitors of the phosphoinositide pathway, and incorporation of 2-deoxy-2-fluoro-myo-inositol to give analogues of phosphatidylinositol intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Inositol Polyphosphate Kinases by Quercetin and Related Flavonoids: A Structure/Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of [3H]-myo-inositol Metabolic Labeling Protocols
Welcome to the technical support center for [3H]-myo-inositol metabolic labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using inositol-free medium prior to and during labeling?
A1: To maximize the incorporation of radioactive [3H]-myo-inositol into the cellular phosphoinositide pool, it is crucial to deplete the endogenous, non-radioactive myo-inositol. Incubating cells in inositol-free medium for a period before adding the radiolabel, and using inositol-free medium for the labeling itself, reduces the competition for uptake and metabolism, thereby increasing the specific activity of the labeled inositol phosphates.[1][2][3]
Q2: How long should I label my cells with [3H]-myo-inositol?
A2: The optimal labeling time depends on the cell type and the specific inositol phosphates being studied. A common labeling duration is 24 to 72 hours, with 48 hours often being ideal to reach isotopic equilibrium in the phosphoinositide pools.[1][4] For post-mitotic cells, a longer labeling time or a higher concentration of [3H]-myo-inositol may be necessary to achieve sufficient labeling.[2] The degree of saturation is more dependent on the number of cell doublings than the absolute time in culture.[2]
Q3: What concentration of [3H]-myo-inositol should I use?
A3: The concentration of [3H]-myo-inositol typically ranges from 10 to 200 µCi/mL, depending on the cell type and the duration of the experiment.[2] It is recommended to empirically determine the optimal concentration for your specific cell line to achieve sufficient signal without causing cellular toxicity.[2]
Q4: How can I be sure that the phosphoinositide pools are at isotopic equilibrium?
A4: Isotopic equilibrium, or steady-state labeling, is a condition where the specific activity of the radiolabel in the precursor pool is equal to the specific activity in the product pool. This is important for accurately quantifying changes in inositol phosphate levels. One way to assess this is to measure the ratio of radioactivity in different phosphoinositide species (e.g., PIP/PI ratios) at different labeling times. Once this ratio stabilizes, it suggests that equilibrium has been reached.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low [3H] counts in final samples | - Insufficient labeling time or [3H]-myo-inositol concentration.- Competition from endogenous inositol.- Poor extraction efficiency.- Low cell number. | - Increase labeling duration or radiolabel concentration.[2]- Ensure the use of inositol-free medium for pre-labeling and labeling.[1][3]- Optimize the extraction protocol; ensure complete cell lysis and proper phase separation.- Increase the initial number of cells. For low cell numbers, consider adding carrier lipids during extraction.[1] |
| High background in scintillation counting | - Incomplete removal of unincorporated [3H]-myo-inositol.- Contamination of samples. | - Ensure thorough washing of cells with PBS after labeling.[1]- When using anion-exchange chromatography, wash the column extensively to remove free [3H]-myo-inositol before eluting the inositol phosphates.[6]- Follow good laboratory practices to avoid cross-contamination of radioactive samples.[1] |
| Poor resolution of inositol phosphate peaks in HPLC | - Improper sample preparation (e.g., presence of salts).- Incorrect HPLC gradient or mobile phase pH.- Column degradation. | - Desalt samples before HPLC analysis if necessary.[7]- Optimize the HPLC gradient and ensure the pH of the mobile phase is appropriate for the separation of inositol phosphates.[8]- Use a guard column and regularly check the performance of the analytical column. |
| Variability between replicate samples | - Inconsistent cell numbers between wells/dishes.- Pipetting errors, especially with viscous organic solvents.- Incomplete cell lysis or extraction. | - Ensure even cell seeding and check for uniform growth.- When pipetting organic solvents, pre-wet the pipette tip to avoid inaccuracies.[1]- Ensure complete scraping and transfer of cell lysates. Vortex samples thoroughly during extraction steps.[1] |
Experimental Protocols
Protocol 1: [3H]-myo-inositol Metabolic Labeling of Cultured Mammalian Cells
-
Cell Seeding: Plate cells in 6-well dishes and grow to approximately 50-70% confluence in complete growth medium.[3]
-
Pre-labeling: Rinse the cells once with phosphate-buffered saline (PBS). Replace the medium with inositol-free DMEM supplemented with 5% dialyzed fetal calf serum (FCS) and incubate for at least 30 minutes.[1][3]
-
Labeling: Replace the pre-labeling medium with fresh inositol-free DMEM/5% dialyzed FCS containing 10 µCi/mL [3H]-myo-inositol.[1] Incubate for 24-72 hours at 37°C in a humidified CO2 incubator.[1]
-
Cell Stimulation (Optional): If studying agonist-stimulated phosphoinositide turnover, replace the labeling medium with a buffer containing the agonist of interest and incubate for the desired time.
-
Termination and Lysis: Aspirate the medium and stop the reaction by adding 400 µL of 1 M HCl. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
Protocol 2: Extraction of Inositol Phosphates
-
Phase Separation: To the cell lysate from Protocol 1, add 400 µL of methanol and 400 µL of chloroform. Vortex vigorously to ensure thorough mixing.[1]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 1 minute to separate the aqueous and organic phases.[1]
-
Collection of Aqueous Phase: The upper aqueous phase contains the soluble inositol phosphates. Carefully collect this phase and transfer it to a new tube. The lower organic phase contains the phosphoinositides, and the interface contains precipitated proteins and other insoluble material.[1]
-
Washing the Organic Phase: To maximize the recovery of inositol phosphates, the organic phase can be washed with a small volume of methanol:0.1M EDTA pH 8.0 (1:0.9, v/v).[1] Vortex, centrifuge, and combine the resulting aqueous phase with the one collected in the previous step.
Protocol 3: Separation and Quantification by Anion-Exchange HPLC
-
Sample Preparation: Neutralize the acidic aqueous extract containing the inositol phosphates before injection into the HPLC system.
-
HPLC System: Use a strong anion-exchange (SAX) column.[9]
-
Mobile Phase: A common mobile phase is a gradient of ammonium phosphate or ammonium formate at a slightly acidic pH (e.g., pH 3.5).[2]
-
Elution: Elute the inositol phosphates using a gradient of increasing salt concentration. Different inositol phosphate species will elute at different times based on their charge.
-
Fraction Collection: Collect fractions at regular intervals (e.g., every 0.25-1 minute).[2][5]
-
Scintillation Counting: Add a scintillation cocktail to each collected fraction and measure the radioactivity (counts per minute, cpm) using a liquid scintillation counter.[10][11]
-
Data Analysis: Plot the cpm for each fraction against the elution time to generate a chromatogram. The area under each peak corresponds to the amount of radioactivity in that specific inositol phosphate.
Visualizations
Phosphoinositide Signaling Pathway
Caption: Agonist-stimulated hydrolysis of PIP2 by PLC generates IP3 and DAG.
Experimental Workflow for [3H]-myo-inositol Labeling and Analysis
Caption: Workflow from cell labeling to data analysis.
Troubleshooting Logic Tree
Caption: A logic tree for troubleshooting low signal in labeling experiments.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochem.wustl.edu [biochem.wustl.edu]
- 4. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 9. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Liquid scintillation counting for measurement of tritiated uptake in lymphocyte transformation in vitro: a new direct-suspension procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in achieving complete metabolic labeling with [3H]inositol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with [3H]inositol metabolic labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during metabolic labeling with [3H]inositol, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no incorporation of [3H]inositol | Competition from unlabeled inositol in the medium or serum. | Use inositol-free medium for at least 24 hours before and during labeling.[1][2] Use dialyzed fetal bovine serum to reduce the concentration of unlabeled inositol.[3] |
| Insufficient labeling time. | The degree of labeling is determined by the number of cell doublings.[1] Allow cells to double approximately 2-4 times in the presence of [3H]inositol, which may take 2-7 days depending on the cell line.[1] For post-mitotic cells, prolong the labeling time and increase the concentration of radiolabeled inositol.[1] | |
| Low specific activity of [3H]inositol. | Increase the concentration of [3H]inositol in the labeling medium. Typical concentrations range from 10 µCi/mL to 200 µCi/mL, but the optimal concentration should be empirically determined for each cell line.[1][3] | |
| Cell type-specific differences in inositol uptake and metabolism. | Different cell lines exhibit varying efficiencies in inositol uptake.[4] Optimize labeling conditions (time, [3H]inositol concentration) for each specific cell line.[1] | |
| Endogenous synthesis of inositol. | Some cells can synthesize myo-inositol from glucose, which can dilute the radiolabeled pool.[5] Using inositol auxotrophs, if available, can mitigate this issue. | |
| High background or non-specific labeling | Contamination of samples. | Ensure proper handling and disposal of radioactive materials. Use high-quality tubes to prevent leakage during vortexing.[2] |
| Incomplete removal of unincorporated [3H]inositol. | Thoroughly wash the cells with PBS after the labeling period to remove residual radiolabel.[2] | |
| Inconsistent results between experiments | Variation in cell density. | Plate cells at a consistent density for all experiments. A typical density is 10,000–30,000 cells/cm².[1] |
| Sample-to-sample variation. | Raw scintillation counts can vary. Normalizing the data to free inositol or another internal standard can be useful, but should be interpreted with caution as complete saturation is not always achieved.[1] | |
| Difficulty in detecting low-abundance phosphoinositides | Insufficient radioactive signal. | Increase the amount of radioactivity used for labeling or the number of cells per sample.[6] For very low abundance species, injecting a higher number of counts during HPLC analysis may be necessary.[6] |
| Degradation of phosphoinositides during extraction. | Keep samples on ice and use appropriate extraction protocols to minimize enzymatic degradation. The presence of phosphatases in biological samples can lead to the degradation of inositol phosphates.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use inositol-free medium for labeling experiments?
A1: Standard cell culture media and serum contain significant amounts of unlabeled myo-inositol. This unlabeled inositol will compete with the [3H]inositol for uptake and incorporation into phosphoinositides, thereby reducing the specific activity of your labeled lipids and making it difficult to achieve sufficient signal. To maximize the incorporation of the radiolabel, it is essential to deplete the cells of unlabeled inositol by incubating them in inositol-free medium prior to and during the labeling period.[1][2]
Q2: How long should I label my cells with [3H]inositol?
A2: The optimal labeling time depends on the cell type and its doubling time. For proliferating cells, labeling for a period that allows for 2-4 cell doublings (typically 2-7 days) is recommended to approach steady-state labeling, where the specific activity of the phosphoinositide pool reaches a plateau.[1] For non-dividing or slowly dividing cells, such as primary neurons, longer incubation times and higher concentrations of [3H]inositol may be necessary to achieve adequate labeling.[1][3] It is advisable to empirically determine the optimal labeling time for your specific cell line.[1]
Q3: What concentration of [3H]inositol should I use?
A3: The concentration of [3H]inositol can range from 10 µCi/mL to 200 µCi/mL.[1][3] The ideal concentration is a balance between achieving a strong signal and minimizing cost and potential radiotoxicity. This should be optimized for each cell line and experimental goal. For instance, detecting low-abundance phosphoinositides may require a higher concentration of the radiolabel.[6]
Q4: My cells are not adhering well after switching to inositol-free medium. What can I do?
A4: Some cell lines may experience stress when cultured in a completely serum-free or inositol-free environment for extended periods. To mitigate this, you can use dialyzed fetal bovine serum, which has a reduced concentration of small molecules like inositol but still provides essential growth factors.[3] Ensure that the initial cell plating density is optimal to promote cell survival and attachment.
Q5: How can I be sure that I have achieved complete metabolic labeling?
A5: Achieving 100% saturation or "steady-state" labeling is often difficult and may not be necessary for all experimental questions.[1] The degree of labeling is more dependent on the number of cell doublings in the presence of the radiolabel rather than the absolute time.[1] To assess the extent of labeling, you can measure the incorporation of [3H]inositol into the total phosphoinositide pool over a time course. When the incorporation reaches a plateau, it indicates that the pool is approaching isotopic equilibrium.
Experimental Protocols
Protocol 1: Steady-State Metabolic Labeling of Mammalian Cells with [3H]Inositol
This protocol is adapted from established methods for achieving steady-state labeling of inositol-containing lipids.[1][2][3]
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Inositol-free medium (e.g., inositol-free DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
[3H]myo-inositol (PerkinElmer or equivalent)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Plate cells in a 6-well dish at a density of approximately 100,000–250,000 cells per well in their regular complete growth medium and allow them to attach overnight.[1]
-
Inositol Depletion: The next day, aspirate the complete medium and wash the cells once with PBS. Replace the medium with inositol-free medium supplemented with 10% dFBS. Incubate for at least 24 hours.[1][3]
-
Radiolabeling: Prepare the labeling medium by supplementing fresh inositol-free medium with 10% dFBS and the desired concentration of [3H]myo-inositol (e.g., 10-200 µCi/mL).[1][3] Aspirate the depletion medium from the cells and add the labeling medium.
-
Incubation: Return the cells to the incubator and allow them to grow for a period equivalent to 2-4 cell doublings (typically 2-7 days).[1] The exact duration should be optimized for the specific cell line.
-
Harvesting and Lysis: After the labeling period, aspirate the radioactive medium. Wash the cells twice with ice-cold PBS.[2] Lyse the cells by adding 400 µL of 1M HCl, followed by 400 µL of methanol.[2] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lipid Extraction: Add 400 µL of chloroform to the lysate, vortex thoroughly, and centrifuge to separate the phases.[2] The lower organic phase contains the labeled phosphoinositides.
-
Quantification: A small aliquot of the organic phase can be taken to estimate the total incorporated radioactivity by liquid scintillation counting.[2] The remaining sample can be dried under nitrogen and stored at -70°C for further analysis, such as HPLC.[2]
Visualizations
Signaling Pathway
Caption: Simplified overview of the phosphoinositide signaling pathway.
Experimental Workflow
Caption: Standard workflow for [3H]inositol metabolic labeling experiments.
References
- 1. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.bu.edu [sites.bu.edu]
- 3. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myoinositol uptake by four cultured mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O‑Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
enhancing the resolution of complex inositol polyphosphate isomer mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with inositol polyphosphates (InsPs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of complex InsP isomer mixtures and overcome common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating inositol polyphosphate isomers?
A1: The primary challenge lies in the inherent physicochemical properties of InsP isomers. They are stereoisomers, meaning they have the same chemical formula and connectivity of atoms, differing only in the spatial arrangement of their phosphate and hydroxyl groups.[1] This results in very similar polarities and charge-to-mass ratios, making them difficult to resolve using standard chromatographic techniques.[2][3][4][5] Additionally, their high polarity makes them challenging to retain on traditional reversed-phase HPLC columns, and their lack of a UV-absorbing chromophore necessitates the use of specialized detection methods.[1][2][3][4][5][6]
Q2: Which analytical techniques are most effective for separating InsP isomers?
A2: The two most powerful and commonly used techniques are Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) and Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS).
-
SAX-HPLC is a robust method that separates InsPs based on their negative charges.[7][8][9][10] It is particularly effective when combined with radiolabeling ([³H]-myo-inositol) for sensitive detection.[7][8][9]
-
CE-MS offers high separation efficiency and the sensitivity of mass spectrometry, allowing for the resolution and identification of a wide range of InsP and inositol pyrophosphate (PP-InsP) isomers.[2][3][4][5][6][11][12][13] This technique is particularly advantageous as it does not require radiolabeling and can provide structural information through mass fragmentation.[14]
Q3: What detection methods are suitable for inositols since they lack a chromophore?
A3: Given that inositols do not absorb UV light, alternative detection methods are essential:
-
Mass Spectrometry (MS): When coupled with HPLC or CE, MS provides high sensitivity and specificity, allowing for the identification and quantification of isomers. Electrospray ionization (ESI) is a commonly used ionization source.[2][4][5][14]
-
Radiolabeling: Labeling cells with [³H]-myo-inositol allows for highly sensitive detection of the resulting InsPs using a scintillation counter after separation.[7][8][9]
-
Refractive Index (RI) Detector: An RI detector is a universal detector that can be used with HPLC, but it is less sensitive than MS or radiolabeling and is not compatible with gradient elution.[1]
-
Evaporative Light Scattering Detector (ELSD): ELSD is another option for HPLC that is more sensitive than RI and compatible with gradient elution, but it can have a non-linear response.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of InsP Isomers in SAX-HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Gradient | Modify the salt gradient (e.g., ammonium phosphate, sodium phosphate). A shallower gradient can improve the separation of closely eluting isomers. | Enhanced separation between critical isomer pairs. |
| Inappropriate pH of the Mobile Phase | Adjusting the pH of the mobile phase can alter the charge state of the inositol phosphates and their interaction with the stationary phase.[15][16] | Improved resolution and peak shape. |
| Column Degradation | Flush the column with a high salt concentration buffer to remove strongly bound molecules. If performance does not improve, replace the column. | Restoration of column performance and resolution. |
| Sample Overload | Reduce the amount of sample injected onto the column. | Sharper peaks and improved resolution. |
Issue 2: Low Sensitivity or Signal Instability in CE-MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Background Electrolyte (BGE) | Optimize the composition and pH of the BGE. The BGE influences the electrophoretic mobility and ionization of the analytes. | Improved peak shape, resolution, and signal intensity. |
| Sample Matrix Effects | Implement a sample clean-up step, such as solid-phase extraction (SPE) with titanium dioxide beads, to enrich for inositol phosphates and remove interfering substances.[6] | Reduced ion suppression and increased signal-to-noise ratio. |
| Instability of the Electrospray | Check the ESI needle position, nebulizing gas flow, and spray voltage. Ensure the capillary outlet is properly positioned. | A stable and consistent spray, leading to a stable signal. |
| Analyte Adsorption to the Capillary Wall | Use a coated capillary or modify the BGE with additives to minimize analyte-wall interactions. | Improved peak shape and recovery. |
Experimental Protocols
Protocol 1: SAX-HPLC for Inositol Polyphosphate Isomers
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation (from [³H]-myo-inositol labeled cells):
-
Harvest cells and quench metabolic activity.
-
Extract InsPs using an acidic solution (e.g., perchloric acid or trichloroacetic acid).[6]
-
Neutralize the extract and remove precipitated proteins by centrifugation.
-
The supernatant can be directly analyzed or further purified.
-
-
HPLC Conditions:
-
Column: Strong Anion Exchange column (e.g., Partisphere SAX, Propac PA1).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: High concentration ammonium phosphate or sodium phosphate buffer (e.g., 1.25 M (NH₄)₂HPO₄, pH adjusted).
-
Gradient: A linear or multi-step gradient from 0% to 100% B over a specified time (e.g., 60-90 minutes).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: In-line scintillation counter for radiolabeled samples.
-
Protocol 2: Capillary Electrophoresis-Mass Spectrometry (CE-MS) for InsP Isomers
This protocol is based on published methods for InsP analysis.[2][3][4][5][6]
-
Sample Preparation:
-
Extract InsPs from cells or tissues as described in the SAX-HPLC protocol.
-
For complex matrices, an enrichment step using titanium dioxide beads is recommended to isolate phosphometabolites.[6]
-
Resuspend the final extract in the background electrolyte or a compatible solvent.
-
-
CE-MS Conditions:
-
Capillary: Bare fused-silica capillary.
-
Background Electrolyte (BGE): A simple buffer system, for example, ammonium acetate or ammonium carbonate at a specific pH.
-
Separation Voltage: Typically in the range of -20 to -30 kV.
-
Injection: Hydrodynamic injection.
-
MS Detector: An ESI-MS or ESI-MS/MS system operating in negative ion mode.
-
MS Parameters: Optimize ion source parameters (e.g., sheath gas, auxiliary gas, capillary temperature, spray voltage) for maximal signal of InsP standards.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Inositol Polyphosphate Isomer Analysis
| Feature | SAX-HPLC with Radiolabeling | Capillary Electrophoresis-Mass Spectrometry (CE-MS) |
| Principle | Separation based on charge using a strong anion exchange column. | Separation based on electrophoretic mobility in a capillary, coupled to mass-based detection. |
| Resolution | Good for many isomers, but co-elution can occur. | Excellent, often achieving baseline separation of regioisomers.[6] |
| Sensitivity | Very high due to radiolabeling.[7][9] | High, especially with sample enrichment techniques.[2][3][4][5] |
| Detection | Scintillation counting. | Mass Spectrometry (MS, MS/MS). |
| Isomer Identification | Based on retention time comparison with standards. | Based on migration time and mass-to-charge ratio (m/z), with fragmentation patterns for structural elucidation.[14] |
| Quantitative Analysis | Relative quantification based on radioactivity. | Absolute quantification using stable isotope-labeled internal standards.[2][4][5] |
| Sample Throughput | Lower, due to long run times. | Higher, with shorter analysis times. |
| Key Advantage | Established and highly sensitive method. | High resolution, no need for radiolabeling, provides structural information. |
Visualizations
Caption: Simplified Inositol Polyphosphate Signaling Pathway.
Caption: General workflow for InsP isomer analysis.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05147H [pubs.rsc.org]
- 14. Structural distinction among inositol phosphate isomers using high-energy and low-energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 16. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Inositol-Binding Protein Inhibitor Specificity
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of a novel inhibitor is a critical step in the validation process. This guide provides a comparative overview of key experimental methodologies to assess the selectivity of inositol-binding protein inhibitors, using well-characterized examples from the phosphatidylinositol 3-kinase (PI3K) and Bruton's tyrosine kinase (BTK) families. Detailed experimental protocols, quantitative comparative data, and illustrative diagrams are presented to facilitate a comprehensive understanding of these validation techniques.
Introduction to Target Specificity Validation
The therapeutic efficacy of an inhibitor is intrinsically linked to its specificity for the intended target. Off-target effects can lead to unforeseen toxicities and confound experimental results, making rigorous validation of target engagement and selectivity paramount. This guide focuses on three widely-used techniques to profile the specificity of inhibitors targeting inositol-binding proteins: Kinome Profiling, Cellular Thermal Shift Assay (CETSA), and Chemoproteomics.
Comparative Analysis of Inhibitor Specificity
The following tables provide quantitative data comparing the selectivity of various PI3K and BTK inhibitors. These examples highlight the importance of assessing inhibitors against a broad panel of related and unrelated proteins to determine their specificity profile.
Table 1: Comparative Selectivity of PI3K Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) vs. p110α | IC50 (nM) vs. p110β | IC50 (nM) vs. p110γ | IC50 (nM) vs. p110δ | Key Off-Targets (IC50, nM) |
| PIK-90 | Pan-PI3K | 11[1] | 350[1] | 18[1] | 58[1] | mTOR (Low Activity)[1] |
| LY294002 | Pan-PI3K | 500[1] | 970[1] | Not Widely Reported | 570[1] | mTOR, DNA-PK (1400), CK2 (98)[1] |
| Taselisib | PI3Kα, δ, γ > β | - | - | - | - | Similar cytotoxicity on B cells and T47D breast cancer cells[2] |
| Alpelisib | PI3Kα-selective | - | - | - | - | Higher activity on breast cancer cells compared to B cells[2] |
| Idelalisib | PI3Kδ-selective | - | - | - | - | High activity on B cells, poor activity on breast cancer cells[2] |
Table 2: Comparative Selectivity of BTK Inhibitors
| Inhibitor | Generation | BTK IC50 (nM) | EGFR IC50 (nM) | TEC IC50 (nM) | ITK IC50 (nM) |
| Ibrutinib | First | 0.5 | 7.8 | 3.2-78[3] | - |
| Acalabrutinib | Second | <5 | >1000 | - | - |
| Zanubrutinib | Second | <1 | 6 | 2[3] | - |
Key Experimental Methodologies
A multi-pronged approach employing orthogonal assays is recommended for robust validation of inhibitor specificity.
Kinome Profiling (KINOMEscan™)
Kinome profiling provides a broad assessment of an inhibitor's interaction with a large panel of kinases. The KINOMEscan™ platform, a competition-based binding assay, is a widely used method for this purpose.
Experimental Protocol: KINOMEscan™ Competition Binding Assay [4][5]
-
Kinase Preparation: A large panel of human kinases are expressed, typically as DNA-tagged fusions, for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test inhibitor is incubated with the kinase and the immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: Results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test inhibitor. This data can be used to calculate binding affinity (Kd) or the percentage of inhibition at a specific concentration.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: General workflow for kinase inhibitor profiling.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Protocol: Western Blot-based CETSA [6][7]
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature with varying inhibitor concentrations.
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Chemoproteomics
Chemoproteomics techniques, such as affinity-based protein profiling, are used to identify the direct binding partners of a small molecule from a complex biological sample.
Experimental Protocol: Affinity-Based Chemoproteomics [8][9]
-
Probe Synthesis: Synthesize a probe molecule by attaching a reactive or affinity handle (e.g., biotin) to the inhibitor via a linker.
-
Cell Lysate Incubation: Incubate the probe with a cell lysate to allow for binding to target proteins.
-
Affinity Purification: Capture the probe-protein complexes using an affinity matrix (e.g., streptavidin beads for a biotinylated probe).
-
Washing: Wash the matrix to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides, typically with trypsin.
-
Mass Spectrometry: Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched by the inhibitor probe compared to control experiments.
Chemoproteomics Workflow for Target Identification
Caption: Affinity-based chemoproteomics workflow.
Signaling Pathway Context
Understanding the signaling pathways in which the target proteins are involved is crucial for interpreting the functional consequences of inhibitor binding.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11] Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to generate PIP3.[3] PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including mTORC1, to promote protein synthesis and cell growth.[10]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[12][13] Antigen binding to the BCR initiates a signaling cascade that leads to the activation of BTK.[12] Activated BTK then phosphorylates downstream substrates, ultimately leading to the activation of transcription factors that promote B-cell proliferation and survival.[14]
Caption: Simplified BTK signaling pathway.
Conclusion
Validating the target specificity of inositol-binding protein inhibitors requires a rigorous and multi-faceted experimental approach. By combining broad-based screening methods like kinome profiling with cellular target engagement assays such as CETSA and direct binding assessment through chemoproteomics, researchers can build a comprehensive profile of their inhibitor's selectivity. This detailed understanding is essential for the confident progression of novel inhibitors from the laboratory to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
comparative analysis of inositol signaling pathways across different species
For Researchers, Scientists, and Drug Development Professionals
The inositol signaling pathway is a cornerstone of eukaryotic cell communication, translating extracellular signals into a diverse array of cellular responses. This guide provides a comparative analysis of this crucial pathway across different species, highlighting key evolutionary divergences and conserved elements. The focus is on mammals, plants, and yeast, offering insights into the unique adaptations and shared machinery that govern processes from cell proliferation and metabolism to stress responses.
Core Pathway Comparison: An Evolutionary Snapshot
The central event in inositol signaling is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane. This reaction, catalyzed by Phosphoinositide-specific Phospholipase C (PI-PLC), generates two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] From this point, the pathway diverges significantly across different evolutionary lineages.
In mammals , IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), a ubiquitous intracellular signal.[1] This Ca2+ signal modulates countless cellular functions. The soluble IP3 is then sequentially phosphorylated by a suite of inositol phosphate kinases (IPKs), creating a complex code of higher inositol polyphosphates (IPs) and pyrophosphates (PP-IPs) like IP4, IP5, IP6, IP7, and IP8, each with distinct signaling roles.[2][3]
In stark contrast, terrestrial plants lack genes encoding for a canonical IP3 receptor, indicating a fundamental difference in how they utilize this second messenger.[4][5] While the PI-PLC pathway exists, the downstream signaling is different. Instead of primarily mediating Ca2+ release from the ER, inositol phosphates in plants, particularly inositol hexakisphosphate (IP6 or phytic acid), are implicated in phosphate storage (especially in seeds), stress signaling, and regulation of auxin perception.[6][7]
Yeast (Saccharomyces cerevisiae) presents a simpler, yet robust, system. It possesses the machinery to produce various inositol phosphates and phosphoinositides, which are crucial for regulating metabolism, gene expression, and stress responses, often in response to the availability of extracellular inositol.[8] Like plants, yeast does not rely on the IP3-gated calcium release mechanism characteristic of animals.
The diagram below illustrates the core components and major divergences in the inositol signaling pathways of mammals, plants, and yeast.
References
- 1. Phospholipase C - Wikipedia [en.wikipedia.org]
- 2. SnapShot: Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositol Pyrophosphates as Mammalian Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural divergence and loss of phosphoinositide-specific phospholipase C signaling components during the evolution of the green plant lineage: implications from structural characteristics of algal components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of phosphoinositides and inositol phosphates in plant cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identity and functions of inorganic and inositol polyphosphates in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The response to inositol: regulation of glycerolipid metabolism and stress response signaling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Myo-Inositol and Scyllo-Inositol in Neuroprotection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of two inositol stereoisomers, myo-inositol and scyllo-inositol. This analysis is supported by experimental data from preclinical studies, detailing their mechanisms of action and efficacy in various models of neurodegenerative diseases.
In the quest for effective therapies against neurodegenerative diseases like Alzheimer's, various compounds are under intense scrutiny. Among these are the inositol stereoisomers, myo-inositol and scyllo-inositol, which have shown promise in preclinical studies. While both are structurally similar, their distinct spatial arrangements of hydroxyl groups confer different biological activities, particularly concerning their neuroprotective properties. This guide delves into the experimental evidence to compare their efficacy and mechanisms.
Key Neuroprotective Mechanisms
-
Myo-inositol , the most abundant inositol isomer in the central nervous system, is a key component of the phosphoinositide signaling pathway.[1] This pathway is crucial for various cellular processes, including signal transduction, membrane trafficking, and regulation of intracellular calcium levels.[2][3] Its neuroprotective effects are thought to be linked to its role as an osmolyte and its involvement in modulating cellular responses to stress.
-
Scyllo-inositol , a rarer stereoisomer, has gained significant attention for its ability to directly interact with amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[4] It has been shown to inhibit the aggregation of Aβ into toxic oligomers and fibrils, thereby preventing downstream neurotoxic events.[5][6]
Comparative Efficacy in Preclinical Models
Studies utilizing the TgCRND8 mouse model of Alzheimer's disease have provided valuable insights into the comparative efficacy of these two inositols.
Amyloid-Beta Aggregation and Plaque Load
Scyllo-inositol has demonstrated a more robust effect in reducing Aβ pathology. In TgCRND8 mice, oral administration of scyllo-inositol led to a significant decrease in both soluble and insoluble Aβ40 and Aβ42 levels, as well as a reduction in amyloid plaque burden.[5][7] In contrast, while myo-inositol has shown some protective benefits, scyllo-inositol was found to be more effective at the doses used in these studies.[7]
| Parameter | Myo-Inositol | Scyllo-Inositol | Reference |
| Aβ40 Levels (insoluble) | Not as effective | Significant decrease | [5] |
| Aβ42 Levels (insoluble) | Not as effective | Significant decrease | [5] |
| Plaque Burden | Less effective | Significant decrease | [5] |
Cognitive Function
Treatment with scyllo-inositol in TgCRND8 mice resulted in a significant improvement in cognitive deficits, as assessed by the Morris water maze test.[5] The performance of treated mice was comparable to that of non-transgenic littermates.[5] While myo-inositol has also been investigated for its cognitive benefits, the evidence for its direct impact on reversing Aβ-induced cognitive decline in this model is less pronounced compared to scyllo-inositol.
Neuronal Viability and Synaptic Protection
Scyllo-inositol treatment in TgCRND8 mice has been associated with a reduction in synaptic toxicity and an increase in synaptophysin-positive boutons, indicating a protective effect on synapses.[5] The mechanism is believed to involve the neutralization of toxic Aβ oligomers.[8] Myo-inositol, through its role in the phosphoinositide pathway, is essential for maintaining neuronal membrane integrity and signaling, which indirectly contributes to neuronal health and resilience.
Effects on Tau Pathology
Both inositols have been investigated for their potential to mitigate tau hyperphosphorylation, another hallmark of Alzheimer's disease. D-pinitol, a derivative of D-chiro-inositol, has been shown to lower tau phosphorylation by regulating cyclin-dependent kinase 5 (CDK-5) activity.[9] While direct comparative studies on tau pathology are limited, the insulin-sensitizing properties of some inositols suggest a potential therapeutic avenue, as brain insulin resistance is linked to tau hyperphosphorylation.[10]
Anticonvulsant Properties
Interestingly, both myo-inositol and scyllo-inositol have demonstrated anticonvulsant activities in a pentylenetetrazol (PTZ)-induced seizure model in rats.[11] Both isomers significantly reduced seizure score and duration while increasing the latent period to the first seizure.[11]
| Parameter | Myo-Inositol (30 mg/kg) | Scyllo-Inositol (5 mg/kg) | Reference |
| Seizure Score | Significantly reduced | Significantly reduced | [11] |
| Seizure Duration | Significantly reduced | Significantly reduced | [11] |
| Latent Period | Increased | Increased | [11] |
Experimental Protocols
TgCRND8 Mouse Model of Alzheimer's Disease
-
Animal Model: TgCRND8 mice, which overexpress a mutant human amyloid precursor protein (APP) and develop amyloid plaques and cognitive deficits by 3 months of age.[5]
-
Treatment: Inositols (myo-inositol, epi-inositol, and scyllo-inositol) were administered orally to the mice.[5] For therapeutic studies, scyllo-inositol treatment was initiated at 5 months of age for 28 days.[5]
-
Behavioral Assessment: Cognitive function was evaluated using the Morris water maze test to assess spatial learning and memory.[5]
-
Biochemical Analysis: Brain tissue was analyzed for Aβ40 and Aβ42 levels using ELISA. Amyloid plaque burden was quantified through immunohistochemistry and stereology.[5] Synaptic density was assessed by measuring synaptophysin levels.[5]
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animal Model: Wistar rats.[11]
-
Treatment: Myo-inositol (30 mg/kg) or scyllo-inositol (5 mg/kg) was administered intraperitoneally 30 minutes before seizure induction.[11]
-
Seizure Induction: Seizures were induced by a subcutaneous injection of PTZ (60 mg/kg).[11]
-
Assessment: The latency to the first seizure, the duration of seizures, and the severity of seizures (using a scoring system) were recorded.[11]
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. The inositol metabolism pathway as a target for neuroprotective strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. ic.unicamp.br [ic.unicamp.br]
- 6. scyllo-Inositol - Wikipedia [en.wikipedia.org]
- 7. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insights into D-Pinitol based therapies: a link between tau hyperphosphorylation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticonvulsant activities of myo-inositol and scyllo-inositol on pentylenetetrazol induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inositol Signaling and Other Phosphoinositide Pathways
For Researchers, Scientists, and Drug Development Professionals
The phosphoinositide pathway is a cornerstone of cellular signaling, governing a vast array of physiological processes from cell growth and proliferation to apoptosis and metabolic regulation. Central to this network is the lipid phosphatidylinositol 4,5-bisphosphate (PIP2), which serves as a critical branching point for multiple signaling cascades. This guide provides a detailed comparison of the two major branches originating from PIP2: the classical inositol triphosphate (IP3) signaling pathway and the phosphoinositide 3-kinase (PI3K) pathway. Furthermore, it delves into the expanding roles of "higher order" inositol phosphates, highlighting the diversification of signaling downstream of the initial hydrolysis of PIP2.
Core Signaling Pathways: A Head-to-Head Comparison
The cleavage of PIP2 by phospholipase C (PLC) initiates the canonical inositol signaling cascade, generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] In parallel, the phosphorylation of PIP2 by phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key docking site for proteins that regulate cell survival and growth.[4][5]
Quantitative Comparison of Key Signaling Components
The following table summarizes key quantitative parameters of the PLC and PI3K pathways. It is important to note that these values can vary significantly depending on the cell type, subcellular localization, and specific experimental conditions.
| Parameter | Inositol Signaling (PLC Pathway) | PI3K Signaling Pathway |
| Key Enzyme | Phospholipase C (PLC) | Phosphoinositide 3-Kinase (PI3K) |
| Primary Substrate | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phosphatidylinositol 4,5-bisphosphate (PIP2) |
| Primary Products | Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) | Phosphatidylinositol 3,4,5-trisphosphate (PIP3) |
| Cellular Localization of Product | IP3: Cytosol; DAG: Plasma Membrane | PIP3: Plasma Membrane |
| Typical Cellular Concentration (Resting) | IP3: Nanomolar range | PIP3: Very low to undetectable |
| Typical Cellular Concentration (Stimulated) | IP3: Micromolar range | PIP3: Nanomolar to low micromolar range |
| Signal Duration | Generally transient, with a lifetime of seconds for IP3.[6] | Can be more sustained, depending on the balance of kinase and phosphatase activity. |
| Primary Downstream Effect | Mobilization of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[1][2] | Activation of Akt/PKB, leading to regulation of cell survival, growth, and metabolism.[4] |
| Key Effector Domains | PH domain (for some PLCs), C2 domain (for some PLCs and PKCs) | Pleckstrin Homology (PH) domain (binds PIP3) |
Enzyme Kinetics: PLC vs. PI3K
The kinetic parameters of PLC and PI3K isoforms determine the efficiency of PIP2 utilization and the subsequent downstream signaling. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax).
| Enzyme Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg or pmol/ng/min) | Notes |
| PLCβ3 | PIP2 | 0.37 (in the presence of Gβγ) | 0.22 (mol% / s) | Vmax is significantly increased by Gβγ subunits.[7] |
| PI3K (p110α/p85α) | BODIPY-PIP2 | 68.7 ± 5.2 | 1.02 ± 0.33 (pmol/ng/min) | Measured using a fluorescent PIP2 derivative under soluble conditions.[8] |
Note: Direct comparison of Vmax values is challenging due to different units and experimental setups. However, the data indicates that both enzymes can efficiently process PIP2.
Visualizing the Pathways
Inositol Signaling Pathway
References
- 1. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Phospholipase C - Wikipedia [en.wikipedia.org]
- 4. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The lifetime of inositol 1,4,5-trisphosphate in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gβγ activates PIP2 hydrolysis by recruiting and orienting PLCβ on the membrane surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Analysis of PI3K Reactions with Fluorescent PIP2 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Inositol Quantification Results from Different Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of inositol is critical for understanding its role in cellular signaling and for the development of novel therapeutics. This guide provides a comprehensive comparison of common analytical methods for inositol quantification, supported by experimental data and detailed protocols to aid in the selection and validation of the most appropriate method for your research needs.
Myo-inositol, a key stereoisomer of inositol, is a fundamental component of the phosphatidylinositol signaling pathway, which governs a multitude of cellular processes. The accurate measurement of inositol concentrations in biological matrices is therefore paramount. Various analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide focuses on the cross-validation of results obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantitative Methods
The selection of an analytical method for inositol quantification is often a trade-off between sensitivity, specificity, sample throughput, and cost. Below is a summary of the performance characteristics of the most widely used techniques.
| Parameter | HPLC with UV Detection (with Benzoylation) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Pre-column derivatization with benzoyl chloride to introduce a chromophore, followed by reversed-phase HPLC separation and UV detection. | Derivatization (e.g., silylation) to increase volatility, followed by gas chromatographic separation and mass spectrometric detection. | Direct analysis of underivatized inositol using a suitable column (e.g., lead-form resin or HILIC) and detection by tandem mass spectrometry. |
| Selectivity | Good; resolves benzoylated inositol from other carbohydrates. | High; provides mass-based identification and can resolve isomers. | High; offers excellent mass-based specificity and can resolve isomers with appropriate chromatography. |
| Sensitivity | Limit of Quantitation (LOQ) of 1.8 nmol/mL in plasma.[1] | Limit of Detection (LOD) ≤ 30 ng/mL for myo-inositol in serum. | Limit of Detection (LOD) of 0.05 mg/L.[2] |
| Linearity | Linear range of 0 to 1000 µM.[3] | Linear range of 0.500-10.00 µg/mL for myo-inositol. | Linear range of 1 to 50 µg/L.[2] |
| Precision (CV%) | Inter-day CV of 1.90% to 12.65% depending on concentration.[3] | Reproducibility (RSD) < 6%. | Inter-assay CV of 3.5% in urine.[4] |
| Recovery (%) | ~38% for radiolabeled myo-inositol.[1] | 97.11-99.35% for myo-inositol. | 98.07-98.43%.[2] |
| Sample Preparation | Requires extraction and a multi-step derivatization process.[1] | Requires extraction and derivatization.[5] | Minimal sample preparation, often direct injection after dilution and filtration.[4] |
| Cost | Relatively low. | Moderate to high. | High. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are summaries of typical protocols for the quantification of myo-inositol using LC-MS/MS, GC-MS, and HPLC with pre-column derivatization.
LC-MS/MS Method for Myo-Inositol Quantification
This method allows for the direct analysis of myo-inositol in biological fluids with minimal sample preparation.
-
Sample Preparation:
-
Spike neat urine with 10µM [²H₆]-myo-inositol as an internal standard.
-
Dilute the sample with an equal volume of HPLC-grade water.
-
Centrifuge at maximum speed for 5 minutes.
-
Transfer the supernatant to a sample vial for analysis.[4]
-
-
Chromatography:
-
Mass Spectrometry:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Monitor the transitions for myo-inositol and the internal standard. For example, for myo-inositol, the transition could be m/z 179.2 -> 86.9.
-
GC-MS Method for Myo-Inositol Quantification
This method requires derivatization to increase the volatility of inositol for gas chromatographic analysis.
-
Sample Preparation and Derivatization:
-
Perform protein precipitation from plasma samples.
-
Evaporate the supernatant to dryness.
-
Add a derivatization agent (e.g., a mixture of trimethylchlorosilane (TMCS) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)) to the dried residue.
-
Incubate to allow for the formation of trimethylsilyl (TMS) derivatives of inositol.
-
-
Gas Chromatography:
-
GC System: Agilent 7890A or similar.
-
Column: HP-5 MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the inositol isomers.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized inositol.
-
HPLC with Pre-column Derivatization and UV Detection
This method is a cost-effective alternative to mass spectrometry-based methods.
-
Sample Preparation and Derivatization:
-
Extract inositol from the biological matrix.
-
Perform a pre-column derivatization reaction using benzoyl chloride to attach a UV-absorbing benzoyl group to the hydroxyl groups of inositol.[1]
-
The reaction is typically carried out in an alkaline medium.
-
Extract the benzoylated inositol derivatives into an organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatography:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV absorbance at approximately 231 nm.[1]
-
Mandatory Visualizations
To further elucidate the context and workflow of inositol analysis, the following diagrams are provided.
Caption: A simplified diagram of the Phosphatidylinositol signaling pathway.
References
- 1. med.und.edu [med.und.edu]
- 2. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Inositol Isomers in In Vitro Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of various inositol isomers—Myo-Inositol (MI), D-Chiro-Inositol (DCI), and Scyllo-Inositol (SI)—across key disease models: Polycystic Ovary Syndrome (PCOS), Alzheimer's Disease, and cancer. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development.
Executive Summary
Inositol and its isomers are gaining significant attention for their therapeutic potential in a range of diseases. This guide consolidates in vitro data to compare the efficacy of the most studied isomers: myo-inositol, D-chiro-inositol, and scyllo-inositol.
-
In Polycystic Ovary Syndrome (PCOS) models , myo-inositol and D-chiro-inositol exhibit distinct and sometimes opposing effects on steroidogenesis. Myo-inositol appears to improve oocyte quality and modulate aromatase activity favorably, while D-chiro-inositol's role is more complex, with high concentrations potentially being detrimental. The combination of MI and DCI in a physiological ratio (e.g., 40:1) has shown promise in restoring steroidogenic balance.
-
In Alzheimer's Disease models , scyllo-inositol has demonstrated neuroprotective effects by inhibiting the aggregation of amyloid-beta (Aβ) peptides and reducing their cytotoxicity. While myo-inositol is the most abundant inositol in the brain, scyllo-inositol appears to be more potent in preventing the formation of toxic Aβ fibrils in vitro.
-
In Cancer models , myo-inositol has shown growth-inhibitory effects in various cancer cell lines, including prostate and breast cancer, by inducing apoptosis and cell cycle arrest. Its derivative, inositol hexakisphosphate (IP6), is also a potent anti-cancer agent. The comparative efficacy of D-chiro-inositol and scyllo-inositol in cancer models is less established.
This guide presents the available quantitative data in structured tables, provides detailed experimental methodologies for key assays, and uses Graphviz diagrams to illustrate the complex signaling pathways involved.
Polycystic Ovary Syndrome (PCOS) In Vitro Models
The pathophysiology of PCOS is complex, involving insulin resistance and hyperandrogenism. In vitro studies using granulosa cells and oocytes have been instrumental in elucidating the distinct roles of myo-inositol and D-chiro-inositol.
Comparative Efficacy on Steroidogenesis in Granulosa Cells
A key feature of PCOS is dysregulated steroidogenesis in the ovary. Theca cells produce androgens, which are then converted to estrogens by aromatase in granulosa cells. In vitro studies have revealed that myo-inositol and D-chiro-inositol have opposing effects on this process.[1][2][3]
Table 1: Comparative Effects of Myo-Inositol and D-Chiro-Inositol on Steroidogenic Gene Expression in Adult Granulosa Cell Tumors (KGN cells)[1]
| Treatment | Target Gene | Fold Change in mRNA Expression |
| Unstimulated | ||
| Myo-Inositol (1 mM) | StAR | ↓ 1.4-fold |
| CYP11A1 | ↓ 6.7-fold | |
| CYP19A1 (Aromatase) | ↓ 2-fold | |
| D-Chiro-Inositol (20 nM) | StAR | ↓ 1.7-fold |
| CYP11A1 | ↓ 5-fold | |
| DHT-Stimulated | ||
| Myo-Inositol (1 mM) | StAR | ↓ 1.7-fold |
| D-Chiro-Inositol (20 nM) | CYP11A1 | ↓ 2-fold |
| MI (1 mM) + DCI (20 nM) | CYP11A1 | ↓ 2.15-fold |
StAR: Steroidogenic Acute Regulatory Protein; CYP11A1: Cytochrome P450 Side-Chain Cleavage; CYP19A1: Aromatase; DHT: Dihydrotestosterone.
Myo-inositol generally promotes the expression of the FSH receptor and aromatase, thereby supporting estrogen production.[3] Conversely, D-chiro-inositol has been shown to inhibit aromatase and increase androgen synthesis, particularly under insulin stimulation.[2][3]
Comparative Efficacy on Oocyte Quality
Myo-inositol has been shown to be more effective than D-chiro-inositol in improving oocyte quality in in vitro fertilization (IVF) protocols for women with PCOS.[4]
Table 2: Comparison of Myo-Inositol and D-Chiro-Inositol on Oocyte and Embryo Quality in PCOS Patients[4]
| Parameter | Myo-Inositol Group (n=43) | D-Chiro-Inositol Group (n=41) | p-value |
| Mean Number of Mature Oocytes (MII) | 2.68 ± 1.1 | 2.11 ± 0.8 | < 0.01 |
| Mean Number of Immature Oocytes | 0.41 ± 0.5 | 0.89 ± 0.6 | < 0.01 |
| Mean Number of Top Quality Embryos | 1.64 ± 0.8 | 0.76 ± 0.4 | < 0.01 |
Signaling Pathways in Ovarian Steroidogenesis
Myo-inositol and D-chiro-inositol modulate ovarian steroidogenesis through distinct signaling pathways. Myo-inositol enhances FSH receptor and aromatase synthesis, while D-chiro-inositol, under insulin stimulation, promotes androgen synthesis and inhibits aromatase.
Caption: Opposing roles of MI and DCI in ovarian steroidogenesis.
Alzheimer's Disease In Vitro Models
A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils. In vitro models are crucial for screening compounds that can inhibit this process.
Comparative Efficacy on Amyloid-Beta Aggregation
Scyllo-inositol has been shown to inhibit the aggregation of Aβ42, the more amyloidogenic form of the peptide. In comparative studies, scyllo-inositol was found to be a more potent inhibitor of Aβ aggregation than myo-inositol.[5]
Table 3: Comparative Inhibition of Aβ42 Aggregation by Inositol Isomers and Other Compounds
| Compound | Assay | Observation | Reference |
| Scyllo-Inositol | Thioflavin T (ThT) Assay | Weaker inhibitor compared to EGCG and CLR01 at a 1:10 Aβ/inhibitor ratio. | [5] |
| Myo-Inositol | Not directly compared in the same assay | - | - |
| EGCG | ThT Assay | Complete inhibition at 3-fold excess. | [5] |
| CLR01 | ThT Assay | Complete inhibition at 3-fold excess. | [5] |
Comparative Efficacy on Aβ-Induced Cytotoxicity
Scyllo-inositol has been demonstrated to rescue neuronal cells from Aβ-induced toxicity.
Table 4: Effect of Scyllo-Inositol on Aβ42-Induced Toxicity in SH-SY5Y Cells[6]
| Treatment | Cell Viability (% of control) |
| Aβ42 alone | Decreased |
| Aβ42 + Scyllo-Inositol derivative (Compound 16) | Rescued |
| Aβ42 + Scyllo-Inositol derivative (Compound 17) | Not rescued |
Experimental Workflow for Aβ Aggregation and Neuroprotection Assays
The following workflow outlines the key steps in assessing the efficacy of inositol isomers on Aβ aggregation and neuroprotection in vitro.
Caption: Workflow for Aβ aggregation and neuroprotection assays.
Cancer In Vitro Models
Inositol and its derivatives have demonstrated anti-cancer properties in various in vitro models, primarily through the induction of apoptosis and cell cycle arrest, and modulation of key signaling pathways like the PI3K/Akt pathway.
Comparative Efficacy on Cancer Cell Viability
Myo-inositol has been shown to inhibit the proliferation of various cancer cell lines.
Table 5: IC50 Value of Myo-Inositol in a Prostate Cancer Cell Line[7]
| Cell Line | Inositol Isomer | IC50 | Assay |
| DU-145 (Prostate Cancer) | Myo-Inositol | 0.06 mg/ml | Trypan Blue Exclusion & MTT Assay |
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Inositols can modulate this pathway.[8]
Caption: Inhibition of the PI3K/Akt pathway by a myo-inositol derivative.
Experimental Protocols
Aromatase Activity Assay in Granulosa Cells
This protocol is a general guide for assessing aromatase activity in cultured granulosa cells treated with inositol isomers.
-
Cell Culture: Culture human granulosa-lutein cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Inositol Treatment: Treat the cells with different concentrations of myo-inositol, D-chiro-inositol, or a combination, for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
Aromatase Activity Measurement:
-
Add a saturating concentration of a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) to the culture medium.
-
Incubate for a defined period (e.g., 2-6 hours) at 37°C.
-
Aromatase converts the androgen to estrogen, releasing ³H₂O into the medium.
-
Separate the ³H₂O from the unreacted steroid substrate using a dextran-coated charcoal precipitation method.
-
Measure the radioactivity of the aqueous phase using liquid scintillation counting.
-
-
Data Analysis: Normalize the aromatase activity to the protein content of the cell lysate. Compare the activity in the inositol-treated groups to the control group.
Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol outlines the use of ThT to monitor the kinetics of Aβ aggregation in the presence of inositol isomers.[9]
-
Aβ Preparation: Prepare a stock solution of monomeric Aβ42 by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Setup: In a 96-well black plate, mix the Aβ42 solution with different concentrations of the inositol isomers to be tested. Include a control with Aβ42 and vehicle.
-
ThT Addition: Add Thioflavin T to each well to a final concentration of approximately 10-20 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm. The plate should be incubated at 37°C, with intermittent shaking to promote aggregation.
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. Compare the lag time, maximum fluorescence, and slope of the curves for the different treatments.
MTT Cell Viability Assay
This protocol is a standard method to assess the effect of inositol isomers on the viability of cancer cells or neurons.
-
Cell Seeding: Seed the cells (e.g., MCF-7 breast cancer cells or SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inositol isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis of PI3K/Akt Pathway
This protocol provides a general procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway following inositol treatment.
-
Cell Lysis: After treating cells with inositol isomers, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-PI3K, PI3K).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.
Conclusion
The in vitro evidence presented in this guide highlights the diverse and specific effects of different inositol isomers in various disease models. Myo-inositol and D-chiro-inositol show a complex interplay in the context of PCOS, with their ratio being a critical determinant of their effects on steroidogenesis and oocyte quality. Scyllo-inositol emerges as a promising candidate for Alzheimer's disease due to its superior ability to inhibit Aβ aggregation. In cancer, myo-inositol demonstrates clear anti-proliferative effects.
Further research is warranted to conduct more direct, head-to-head comparative studies of these isomers across a wider range of in vitro models and to elucidate the underlying molecular mechanisms in greater detail. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Myo-Inositol and D-Chiro-Inositol Reduce DHT-Stimulated Changes in the Steroidogenic Activity of Adult Granulosa Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narrative Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aβ(1-42) Assembly in the Presence of scyllo-Inositol Derivatives: Identification of an Oxime Linkage as Important for the Development of Assembly Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. egoipcos.com [egoipcos.com]
Assessing the Reproducibility of Inositol-Dependent Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reproducible measurement of inositol-dependent cellular signaling is paramount for advancing discoveries in cellular communication and drug discovery. This guide provides a comprehensive comparison of commonly employed cellular assays, focusing on their performance, reproducibility, and underlying protocols. All quantitative data is summarized for direct comparison, and detailed methodologies are provided for key experimental setups.
Inositol phosphates are critical second messengers in a myriad of cellular processes, most notably in signaling cascades initiated by Gq-coupled G protein-coupled receptors (GPCRs). The activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in cellular activation. Consequently, assays monitoring either inositol phosphate accumulation or downstream calcium mobilization are fundamental tools in pharmacology and cell biology.
This guide will focus on the comparative analysis of three principal assay types:
-
Radioactive Inositol Phosphate (IP) Assays: The traditional gold standard for directly measuring inositol phosphate accumulation.
-
Intracellular Calcium Flux Assays: A widely used method that measures the downstream consequence of IP3 signaling.
-
IP-One Homogeneous Time-Resolved Fluorescence (HTRF) Assay: A modern, non-radioactive immunoassay that quantifies inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Comparative Performance of Inositol-Dependent Assays
The choice of assay can significantly impact experimental outcomes, particularly concerning agonist and antagonist potency. The following tables summarize quantitative data from comparative studies, providing a clear overview of the performance of different assay platforms.
| Assay Type | Principle | Advantages | Disadvantages | Typical Throughput |
| Radioactive IP Assay | Measures the incorporation of 3H-inositol into inositol phosphates. | Direct measurement of IP accumulation. High sensitivity. | Requires radioactive materials. Labor-intensive with multiple wash steps. Low throughput.[1][2] | Low |
| Intracellular Calcium Flux Assay | Utilizes fluorescent dyes (e.g., Fluo-4, Fura-2) to detect transient increases in intracellular calcium. | High-throughput compatible. Real-time kinetic data.[1][2] | Indirect measurement of IP3 signaling. Susceptible to off-target effects influencing calcium levels. Requires specialized kinetic plate readers.[1][2] | High |
| IP-One HTRF Assay | A competitive immunoassay that measures the accumulation of IP1 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). | Homogeneous (no-wash) format. High-throughput compatible. Non-radioactive. Measures a stable analyte (IP1).[1][2] | Indirect measurement of IP3. Can show different agonist potencies compared to calcium assays. | High |
Quantitative Comparison of Agonist and Antagonist Potency
A critical consideration when selecting an assay is its ability to accurately determine the potency of test compounds. The following table presents a comparison of EC50 (for agonists) and IC50 (for antagonists) values obtained using the IP-One HTRF assay and an intracellular calcium flux assay for the same receptor (M1 muscarinic acetylcholine receptor).
| Compound | Parameter | IP-One Assay | Intracellular Calcium Assay | Reference |
| Carbachol (Agonist) | EC50 | 535 nM | 15.1 nM | [1] |
| Atropine (Antagonist) | IC50 | 1.82 nM | 2.93 nM | [1][3] |
| Pirenzepine (Antagonist) | IC50 | 20.8 nM | 63.3 nM | [1][3] |
Note: The discrepancy in agonist potency (EC50) between the two assays can be attributed to the phenomenon of "receptor reserve," where a maximal response in the highly amplified calcium assay can be achieved with the activation of only a fraction of the total receptor population. The IP-One assay, being further downstream and measuring a less amplified signal, is often less sensitive to receptor reserve, which can provide a more linear measure of receptor activation. For antagonists, the IC50 values are generally more comparable between the two assays.[1][3]
Reproducibility and Assay Quality Metrics
The reproducibility of an assay is critical for reliable data generation. Key metrics for assessing assay performance in a high-throughput screening (HTS) context are the Z'-factor and the signal-to-background (S/B) ratio. An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[4]
| Assay Type | Z'-Factor | Signal-to-Background (S/B) Ratio | Reference |
| IP-One HTRF Assay | 0.78 | 1.86 | [3] |
| Intracellular Calcium Flux Assay | 0.64 | 1.80 | [3] |
Both assays demonstrate robust performance with Z'-factors well above 0.5. The IP-One assay exhibits a slightly higher Z'-factor, suggesting a wider separation between positive and negative controls and potentially greater reproducibility in a screening setting.[3]
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reproducible research. Below are representative protocols for the IP-One HTRF assay and a Fluo-4 based intracellular calcium flux assay.
Protocol 1: IP-One HTRF Assay
This protocol is adapted from the manufacturer's instructions and published studies.[2]
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Cell culture medium
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and IP1 calibrator)
-
Stimulation buffer
-
Agonist/antagonist compounds
-
White, opaque 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an optimized density and culture overnight to form a confluent monolayer.
-
Compound Addition: Remove culture medium and add stimulation buffer containing the desired concentrations of agonist or antagonist compounds.
-
Stimulation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine IP1 concentrations from a standard curve.
Protocol 2: Intracellular Calcium Flux Assay (using Fluo-4)
This protocol is a generalized procedure based on common practices.[1][6]
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Agonist/antagonist compounds
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence kinetic plate reader
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom microplate and culture overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM, and optionally Pluronic F-127 and Probenecid, in assay buffer. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye loading into the cells.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition and Measurement: Place the plate in a fluorescence kinetic plate reader. Establish a baseline fluorescence reading. Add the agonist or antagonist compounds and immediately begin recording the fluorescence intensity (e.g., at 485 nm excitation and 525 nm emission) over time.
-
Data Analysis: Analyze the kinetic data to determine the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
Visualizing Inositol-Dependent Signaling and Assay Workflows
To further clarify the concepts discussed, the following diagrams illustrate the inositol phosphate signaling pathway and the general workflows of the compared assays.
Conclusion
The choice between different inositol-dependent cellular assays depends on the specific research question, available equipment, and desired throughput.
-
Radioactive IP assays , while historically important for their direct measurement capabilities, are largely superseded by higher-throughput and non-radioactive methods for most screening applications.
-
Intracellular calcium flux assays are a powerful tool for high-throughput screening, providing real-time kinetic data. However, researchers must be mindful of the potential for off-target effects and the influence of receptor reserve on agonist potency measurements.
-
The IP-One HTRF assay offers a robust, high-throughput, and non-radioactive alternative that measures a more stable downstream product of the signaling cascade. Its homogeneous format simplifies automation. While it may yield different agonist potencies compared to calcium assays, it can provide a more linear measure of receptor activation, which can be advantageous for compound characterization.
For assessing the reproducibility of inositol-dependent cellular assays, both the IP-One and calcium flux assays can be highly reproducible, as indicated by their strong Z'-factors. The ultimate choice will depend on a careful consideration of the trade-offs between directness of measurement, throughput, and the specific pharmacological questions being addressed. By understanding the principles, performance, and protocols of each assay, researchers can make informed decisions to generate high-quality, reproducible data.
References
- 1. hellobio.com [hellobio.com]
- 2. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. salimetrics.com [salimetrics.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Validating the Physiological Role of Inositol Using Knockout Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key knockout mouse models used to validate the physiological roles of inositol and its phosphates. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document aims to serve as a valuable resource for researchers investigating inositol-related cellular processes and their therapeutic potential.
Introduction to Inositol and its Significance
Inositol, a carbocyclic sugar, and its various phosphorylated forms, known as inositol phosphates, are crucial signaling molecules in eukaryotes. They regulate a wide array of cellular functions, including signal transduction, cell growth, and membrane trafficking. The complexity of the inositol signaling network, with its numerous kinases, phosphatases, and isomers, necessitates the use of precise genetic tools, such as knockout mouse models, to dissect the specific physiological roles of each component. These models have been instrumental in uncovering the in vivo functions of inositol-related enzymes and have provided valuable insights into various pathological conditions, including metabolic disorders, neurological diseases, and infertility.
Comparison of Inositol-Related Knockout Mouse Models
This section compares the key phenotypic characteristics of several well-established knockout mouse models for enzymes involved in inositol metabolism. The data presented below is a synthesis of findings from multiple studies and is intended to provide a comparative overview.
Table 1: Metabolic Phenotypes of Inositol Phosphate Kinase Knockout Mice
| Gene Knockout | Model | Body Weight | Fat Mass | Glucose Tolerance | Insulin Sensitivity | Serum Insulin | Reference |
| Ip6k1 | Ip6k1⁻/⁻ | Decreased (15-20% reduction in males)[1] | Significantly reduced in aged mice[1] | Improved in aged mice[1] | Maintained with age[1] | Reduced in aged mice (0.74 ng/mL vs 2.9 ng/mL in WT)[1] | [1] |
| Ip6k3 | Ip6k3⁻/⁻ | Lower in aged mice (9-11% reduction)[2] | Decreased (-13 to -39%)[2] | Enhanced[2][3] | Improved, lower glucose during ITT[2][3] | Reduced[2][3] | [2][3] |
Table 2: Reproductive and Neurological Phenotypes of Inositol-Related Knockout Mice
| Gene Knockout | Model | Fertility | Neurological/Motor Function | Key Findings | Reference |
| Ip6k1 | Ip6k1⁻/⁻ | Male infertility; no motile sperm[4] | Not reported as a primary phenotype | Defective spermiogenesis[4] | [4] |
| Ip6k2 | Ip6k2⁻/⁻ | Normal[4] | Deficiencies in motor coordination and locomotor activity | Reduced performance on rotarod test | |
| Ocrl/Inpp5b | Ocrl⁻/⁻/Inpp5b⁻/⁻ | Not applicable (embryonic lethal) | Not applicable | Embryonic lethal before day 9.5-10.5 post-coitum[5] | [5][6] |
Key Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms underlying the observed phenotypes, it is crucial to visualize the affected signaling pathways and the experimental approaches used to study them.
Inositol Phosphate Signaling Pathway
The following diagram illustrates a simplified overview of the inositol phosphate signaling cascade, highlighting the enzymes targeted in the knockout models discussed.
Caption: Simplified inositol phosphate signaling pathway.
Experimental Workflow for Phenotypic Analysis of Knockout Mice
The following diagram outlines a typical experimental workflow for the comprehensive phenotypic characterization of inositol-related knockout mouse models.
Caption: General experimental workflow for knockout mouse phenotyping.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of inositol-related knockout mouse models.
Metabolic Phenotyping: Glucose and Insulin Tolerance Tests
-
Glucose Tolerance Test (GTT):
-
Fasting: Mice are typically fasted for 6 hours prior to the test. Some protocols may use an overnight fast of 16 hours.[7][8]
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via intraperitoneal (i.p.) injection or oral gavage.[7]
-
Blood Glucose Measurement: Blood glucose levels are measured from tail vein blood at baseline (0 minutes) and at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[7][9]
-
-
Insulin Tolerance Test (ITT):
-
Fasting: Mice are fasted for 4-6 hours.[10]
-
Insulin Administration: Human regular insulin (typically 0.75 U/kg body weight) is injected intraperitoneally.[11][12]
-
Blood Glucose Measurement: Blood glucose levels are measured at baseline (0 minutes) and at various time points after insulin injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).[13][14]
-
Histological Analysis: Hematoxylin and Eosin (H&E) Staining
-
Tissue Preparation: Testes are dissected, fixed in a suitable fixative (e.g., Bouin's solution or 4% paraformaldehyde), and embedded in paraffin.
-
Sectioning: Paraffin-embedded tissues are sectioned at a thickness of 5-7 µm.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Stain with hematoxylin to label cell nuclei (blue/purple).
-
Counterstain with eosin to label cytoplasm and extracellular matrix (pink/red).
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Molecular Analysis: Western Blotting and Immunofluorescence
-
Western Blotting:
-
Protein Extraction: Tissues are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).[15]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]
-
-
Immunofluorescence:
-
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected in sucrose, and sectioned on a cryostat.[17][18]
-
Staining:
-
Sections are permeabilized (e.g., with Triton X-100) and blocked to prevent non-specific antibody binding.[19]
-
Incubation with primary antibodies raised in different species for multi-labeling.[20]
-
Incubation with fluorescently-labeled secondary antibodies with non-overlapping emission spectra.[20]
-
Nuclei are often counterstained with DAPI.
-
Sections are mounted with an anti-fade mounting medium.
-
-
Imaging: Images are acquired using a fluorescence or confocal microscope.
-
Conclusion
The use of knockout mouse models has been indispensable in elucidating the complex and multifaceted physiological roles of inositol and its phosphorylated derivatives. The comparative data presented in this guide highlights the distinct and sometimes overlapping functions of different enzymes in the inositol metabolic pathway. For drug development professionals, these models offer valuable platforms for target validation and for assessing the in vivo efficacy and potential side effects of novel therapeutic agents targeting inositol signaling. Further research utilizing these and other genetic models will undoubtedly continue to unravel the intricacies of inositol biology and its implications for human health and disease.
References
- 1. Whole Body Ip6k1 Deletion Protects Mice from Age-Induced Weight Gain, Insulin Resistance and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol Hexakisphosphate Kinase 3 Regulates Metabolism and Lifespan in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositol Hexakisphosphate Kinase 3 Regulates Metabolism and Lifespan in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple aspects of male germ cell development and interactions with Sertoli cells require inositol hexakisphosphate kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-inactivation analysis of embryonic lethality in Ocrlwt/−;Inpp5b−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensatory Role of Inositol 5-Phosphatase INPP5B to OCRL in Primary Cilia Formation in Oculocerebrorenal Syndrome of Lowe | PLOS One [journals.plos.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. Insulin Tolerance Test in Mouse [protocols.io]
- 11. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 12. mmpc.org [mmpc.org]
- 13. Insulin Tolerance Test [protocols.io]
- 14. Insulin Tolerance Test - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 15. Protein extraction and western blot (mouse tissues) [protocols.io]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
quantitative comparison of inositol phosphate levels in healthy vs. diseased tissues
A Comparative Analysis of Inositol Phosphate Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inositol Phosphate Dysregulation in Pathological Tissues
Inositol phosphates are a class of signaling molecules crucial for numerous cellular processes, including cell growth, differentiation, and apoptosis.[1] Alterations in their intricate signaling pathways have been implicated in a variety of diseases, ranging from neurodegenerative disorders to cancer. This guide provides a quantitative comparison of inositol phosphate levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to serve as a resource for researchers and professionals in drug development.
Quantitative Comparison of Inositol Phosphate Levels
The following tables summarize the quantitative data available on the levels of myo-inositol, a key precursor in the inositol phosphate pathway, in various diseased tissues compared to healthy controls. While comprehensive quantitative data for all inositol phosphate species across a wide range of diseases remains an area of active research, the available data for myo-inositol provides valuable insights into the dysregulation of this signaling pathway.
Table 1: Myo-Inositol Levels in Neurological and Psychiatric Disorders
| Disease | Brain Region | Change in Myo-Inositol Level | Method | Reference |
| Alzheimer's Disease | Frontal White Matter | Higher than controls | 1H Magnetic Resonance Spectroscopy (MRS) | [2] |
| Parietal White Matter | Higher than controls | 1H Magnetic Resonance Spectroscopy (MRS) | [2] | |
| Frontal Gray Matter | Higher than controls | 1H Magnetic Resonance Spectroscopy (MRS) | [2] | |
| Occipital & Parietal Regions | Significantly higher in adults with Down's Syndrome (preclinical AD) | 1H Magnetic Resonance Spectroscopy (MRS) | [3] | |
| Bipolar Disorder | Frontal Cortex | Significantly lower in patients and suicide victims | Postmortem tissue analysis | [4][5] |
Table 2: Myo-Inositol Levels in Brain Tumors
| Tumor Type | Change in Myo-Inositol/Creatine (MI/Cr) Ratio | Method | Reference |
| Low-Grade Astrocytoma | Higher (0.82 ± 0.25) vs. Controls (0.49 ± 0.07) | 1H Magnetic Resonance Spectroscopy (MRS) | |
| Anaplastic Astrocytoma | Lower (0.33 ± 0.16) vs. Controls (0.49 ± 0.07) | 1H Magnetic Resonance Spectroscopy (MRS) | |
| Glioblastoma Multiforme (GBM) | Lower (0.15 ± 0.12) vs. Controls (0.49 ± 0.07) | 1H Magnetic Resonance Spectroscopy (MRS) |
Qualitative and Semi-Quantitative Observations in Cancer:
While specific quantitative data for a range of inositol phosphates in many cancers are limited, several studies have highlighted qualitative and semi-quantitative changes:
-
Breast Cancer: The expression of inositol 1,4,5-trisphosphate receptors IP₃R1 and IP₃R3 was found to be significantly higher in invasive breast cancer tissue compared to non-tumor tissue.[6]
-
Ovarian Cancer: The mRNA expression of inositol monophosphatase 2 (IMPA2) is higher in ovarian cancer tissues compared to normal tissues.[4]
-
Colon Cancer: While direct tissue level comparisons are scarce, research indicates that inositol hexaphosphate (IP6) can inhibit the growth and induce differentiation of colon cancer cells.[7]
Inositol Phosphate Signaling Pathway
The inositol phosphate signaling pathway is a critical cellular communication system. It begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm, which triggers various cellular responses.
Experimental Protocols
Accurate quantification of inositol phosphates in tissues is critical for understanding their role in disease. A variety of methods are employed, with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) being a widely used and sensitive technique.
General Workflow for Inositol Phosphate Analysis
Detailed Methodology: HPLC-ESI-MS for Inositol Phosphate Quantification
This protocol is a generalized representation based on common practices in the field.[8][9]
1. Tissue Homogenization and Extraction:
-
Frozen tissue samples are weighed and homogenized in a cold solution, typically 1 M perchloric acid, to precipitate proteins and extract acid-soluble metabolites.
-
The homogenate is centrifuged at high speed (e.g., 18,000 x g) at 4°C.
-
The supernatant containing the inositol phosphates is collected.
2. Inositol Phosphate Purification:
-
A common method for purification and concentration of inositol phosphates from crude extracts is through the use of titanium dioxide (TiO₂) beads, which selectively bind to phosphate groups.[1][8]
-
The acidic extract is incubated with TiO₂ beads.
-
The beads are washed to remove non-specifically bound molecules.
-
Inositol phosphates are then eluted from the beads using a basic solution (e.g., ammonium hydroxide).
3. HPLC Separation:
-
The purified extract is injected into an HPLC system equipped with an anion-exchange column.
-
A gradient of a high-salt mobile phase (e.g., ammonium formate or ammonium acetate) is used to separate the different inositol phosphate isomers based on their charge.
4. Mass Spectrometry Detection:
-
The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a mass spectrometer.
-
The mass spectrometer is operated in negative ion mode to detect the deprotonated inositol phosphate molecules.
-
Quantification is typically achieved using multiple reaction monitoring (MRM) for specific inositol phosphate species, often with the use of stable isotope-labeled internal standards for improved accuracy.
5. Data Analysis:
-
The peak areas of the different inositol phosphates are integrated.
-
The concentrations are calculated based on the standard curves generated from known amounts of inositol phosphate standards.
-
The final concentrations are normalized to the initial tissue weight or the total protein content of the tissue homogenate.
Note: The specific parameters for HPLC gradients, mass spectrometer settings, and internal standards will vary depending on the specific inositol phosphates being analyzed and the instrumentation available. It is crucial to optimize these parameters for each specific application.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Untargeted Lipidomics of Non-Small Cell Lung Carcinoma Demonstrates Differentially Abundant Lipid Classes in Cancer vs. Non-Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Inositol monophosphatase 2 promotes epithelial ovarian cancer cell proliferation and migration by regulating the AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mass measurement of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IP6-induced growth inhibition and differentiation of HT-29 human colon cancer cells: involvement of intracellular inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Inositol Detection: Novel Biosensors vs. Established Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of inositol and its phosphates are crucial for unraveling their roles in cellular signaling and developing novel therapeutics. This guide provides a comprehensive benchmark of novel inositol biosensors against established detection methods, offering a clear comparison of their performance, supported by experimental data and detailed protocols.
Myo-inositol and its phosphorylated derivatives are key players in a multitude of cellular processes, from signal transduction to membrane trafficking.[1] The ability to precisely measure the levels of these molecules is paramount for understanding their function in health and disease. This guide explores the analytical landscape of inositol detection, comparing the strengths and weaknesses of cutting-edge biosensors with traditional, well-established techniques.
Performance Comparison of Inositol Detection Methods
The choice of an appropriate inositol detection method depends on the specific research question, the required sensitivity, and the experimental context. The following table summarizes the key performance metrics of novel biosensors and established analytical techniques.
| Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Key Advantages | Key Disadvantages |
| Novel Biosensors | ||||||
| Voltammetric Biosensor | myo-inositol, D-chiro-inositol | 0.5 µM (myo-Ins), 1 µM (D-chiro-Ins)[2] | Not explicitly stated | 2–100 µM[2] | Rapid response (5s)[3], stereoselectivity, low cost, disposable.[2] | Limited to specific inositol isomers, potential for matrix interference. |
| FRET-based Biosensor (e.g., LIBRA) | Inositol trisphosphate (IP3) | Estimated in the low nanomolar range[4] | Not explicitly stated | Affinity (Kd) can be tuned from nM to µM range[5] | Real-time monitoring in living cells, high selectivity.[6] | Primarily for relative quantification in vivo, requires genetic encoding and specialized imaging equipment. |
| Established Methods | ||||||
| HPLC with Pulsed Amperometric Detection (PAD) | Inositol isomers | ~10 pmol[7] | Not explicitly stated | Not explicitly stated | Good for separating isomers. | Requires specialized detector, can be less sensitive than MS. |
| HPLC with Refractive Index (RI) Detection | myo-inositol | Not explicitly stated | Not explicitly stated | Not explicitly stated | Simple, robust. | Low sensitivity and specificity, not suitable for complex samples. |
| LC-MS/MS | myo-inositol and its phosphates | 0.05 mg/L (myo-Ins)[8] | 0.17 mg/L (myo-Ins)[8] | 0-1000 µM (for urine and plasma)[9] | High sensitivity and specificity, can quantify multiple analytes.[8][9] | Requires expensive equipment, potential for ion suppression.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Inositol phosphates | Not explicitly stated | Not explicitly stated | Not explicitly stated | High sensitivity for volatile derivatives.[10] | Requires derivatization, which can be time-consuming.[10] |
| Enzymatic Assay | myo-inositol | Not explicitly stated | Not explicitly stated | 2-35 µg per assay | High specificity, relatively simple and inexpensive. | Indirect measurement, may be subject to interference. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these detection methods are employed, the following diagrams illustrate key inositol-related signaling pathways and a general experimental workflow for inositol analysis.
The above diagram illustrates the synthesis of myo-inositol from glucose and its subsequent conversion to other inositol isomers and phosphoinositides, which are central to cellular signaling.
This diagram shows the canonical IP3 signaling cascade, a primary pathway investigated using inositol detection methods. A signal activates phospholipase C, which cleaves PIP2 to generate IP3 and DAG, leading to downstream cellular responses.
This workflow highlights the distinct experimental paths for established analytical methods, which typically involve sample preparation and separation prior to detection, and novel biosensor-based approaches that often allow for direct measurement in biological systems.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are summarized protocols for key inositol detection methods.
LC-MS/MS for myo-Inositol Quantification[8]
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
-
Employ a triple quadrupole tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8][9]
-
Negative ion mode is typically used for inositol detection.[8]
-
Specific precursor-to-product ion transitions are monitored for quantification (e.g., m/z 178.8 → 86.4 for myo-inositol).[9]
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
An internal standard (e.g., [²H₆]-myo-inositol) is recommended for accurate quantification.[9]
-
Voltammetric Biosensor for myo-Inositol and D-chiro-Inositol[2]
-
Electrode Modification:
-
A graphite screen-printed electrode (GSPE) is modified with multi-walled carbon nanotubes (MWCNTs).
-
Methylene blue (MB) is electropolymerized onto the MWCNT/GSPE surface.
-
Bovine serum albumin (BSA) is adsorbed onto the MB/MWCNT/GSPE to create the chiral recognition surface.
-
-
Electrochemical Measurement:
-
Differential Pulse Voltammetry (DPV) is used to measure the current response.
-
The electrode is incubated in the sample solution containing inositol.
-
The change in the peak current of the MB redox probe is proportional to the inositol concentration.
-
-
Quantification:
-
A calibration curve is constructed by measuring the DPV response to a series of standard inositol solutions.
-
The stereoselectivity is determined by comparing the responses to myo-inositol and D-chiro-inositol.
-
FRET-based Biosensor (LIBRA) for Live-Cell IP3 Imaging[5][6]
-
Biosensor Expression:
-
The genetically encoded FRET biosensor (e.g., LIBRA) is introduced into living cells via transfection with a plasmid vector.
-
The biosensor consists of an IP3-binding domain flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP).[6]
-
-
Live-Cell Imaging:
-
Transfected cells are imaged using a fluorescence microscope equipped for FRET imaging.
-
Cells are excited at the donor's excitation wavelength (e.g., ~430 nm for CFP), and emission is collected at both the donor and acceptor wavelengths (e.g., ~475 nm for CFP and ~530 nm for YFP).
-
-
Data Analysis:
-
The ratio of acceptor to donor fluorescence intensity is calculated for each time point.
-
A change in the FRET ratio indicates a change in the intracellular IP3 concentration. Binding of IP3 to the biosensor induces a conformational change that alters the distance or orientation between the FRET pair, thus changing the FRET efficiency.
-
-
In Situ Calibration (Optional):
-
To obtain quantitative estimates of IP3 concentrations, the biosensor can be calibrated in situ by permeabilizing the cells and exposing them to known concentrations of IP3.[6]
-
Conclusion
The field of inositol detection is continually evolving, with novel biosensors offering exciting possibilities for real-time analysis in living systems. Voltammetric biosensors provide a rapid and cost-effective method for stereoselective inositol analysis, while FRET-based biosensors enable the visualization of dynamic changes in inositol phosphate signaling within individual cells.
Established methods like LC-MS/MS remain the gold standard for accurate and sensitive quantification of inositol and its derivatives in complex samples, providing the benchmark against which novel methods are validated. The choice of the optimal detection method will ultimately be guided by the specific requirements of the research, balancing the need for sensitivity, specificity, temporal resolution, and the biological context of the investigation. This guide provides the necessary information for researchers to make an informed decision and to design robust and reliable experiments in the fascinating field of inositol biology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Fluorescence Resonance Energy Transfer-based Biosensors for the Quantitative Analysis of Inositol 1,4,5-Trisphosphate Dynamics in Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Inositol 1,4,5-Trisphosphate in Living Cells Using an Improved Set of Resonance Energy Transfer-Based Biosensors | PLOS One [journals.plos.org]
- 6. Fluorescent biosensor for quantitative real-time measurements of inositol 1,4,5-trisphosphate in single living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Fluorescent Biosensor for Quantitative Real-time Measurements of Inositol 1,4,5-Trisphosphate in Single Living Cells* | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Potency and Selectivity of Inositol Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly used inositol kinase inhibitors, with a focus on the Phosphoinositide 3-kinase (PI3K) family. The objective is to offer a clear, data-driven comparison of their potency and selectivity to aid researchers in selecting the most appropriate compounds for their studies. The information presented is collated from various studies and includes detailed experimental protocols and visualizations of key cellular pathways and workflows.
Data Presentation: Potency and Selectivity of Inositol Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several widely studied inositol kinase inhibitors against various Class I PI3K isoforms and other related kinases. A lower IC50 value indicates higher potency.
| Inhibitor | PI3K p110α (IC50, nM) | PI3K p110β (IC50, nM) | PI3K p110γ (IC50, nM) | PI3K p110δ (IC50, nM) | Other Kinases (IC50, nM) |
| PIK-90 | 11[1][2][3] | 350[1][3] | 18[1][2][3] | 58[1][2][3] | DNA-PK: 13[4] |
| LY294002 | 500[1] | 970[1] | Not Widely Reported | 570[1] | mTOR, DNA-PK (1400)[1][5], CK2, Pim-1[5] |
| Wortmannin | ~5[6] | ~5[6] | ~5[6] | ~5[6] | mTOR, DNA-PK, ATM, PLKs[4][6][7] |
| PI-3065 | 600[8] | >10,000[8] | 910[8] | 5[8] | Highly selective for p110δ |
| Buparlisib | 52[8] | 166[8] | 262[8] | 116[8] | Pan-PI3K inhibitor |
| Pictilisib | 3[8] | ~30[8] | ~75[8] | 3[8] | Pan-PI3K inhibitor |
Key Observations:
-
PIK-90 demonstrates isoform selectivity with high potency against p110α and p110γ.[1][4]
-
LY294002 , an early synthetic inhibitor, shows broad activity and is now considered a non-selective research tool due to its effects on numerous other kinases.[1][5][9]
-
Wortmannin is a potent, pan-PI3K inhibitor that acts irreversibly by covalent modification.[4][6] Its utility can be limited by off-target effects at higher concentrations.[4][7]
-
PI-3065 is an example of a highly selective inhibitor, demonstrating over 100-fold selectivity for the p110δ isoform.[8]
-
Buparlisib and Pictilisib are pan-PI3K inhibitors, targeting all four Class I isoforms.[8][10]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key experiments used to characterize inositol kinase inhibitors.
In Vitro Lipid Kinase Assay (IC50 Determination)
This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor to determine the IC50 value.
Materials:
-
Purified recombinant PI3K isoforms
-
Kinase buffer
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
[γ-32P]ATP or unlabeled ATP
-
Inhibitor compounds at various concentrations
-
Thin-layer chromatography (TLC) plates or membrane capture system
-
Phosphorimager or appropriate detection system
Procedure:
-
Prepare serial dilutions of the inhibitor compound.
-
In a reaction tube, combine the purified kinase, kinase buffer, and the inhibitor at the desired concentration.
-
Initiate the kinase reaction by adding the substrate (PIP2) and ATP (spiked with [γ-32P]ATP).
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., room temperature or 37°C).
-
Terminate the reaction.
-
Separate the radiolabeled product (PIP3) from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a TLC plate and developing it with a suitable solvent system, or by using a membrane capture assay.
-
Quantify the amount of radiolabeled PIP3 using a phosphorimager or liquid scintillation counter.
-
Calculate the percentage of kinase activity at each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8]
Western Blot for Downstream Signaling (Cell-Based Assay)
This method assesses the effect of an inhibitor on the downstream signaling cascade within a cellular context, typically by measuring the phosphorylation status of key effector proteins like Akt.[11]
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Inhibitor compound
-
Growth factor or other stimulant
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to attach.
-
To reduce basal signaling, serum-starve the cells for several hours.[11]
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.[11]
-
Stimulate the cells with a growth factor (e.g., insulin, EGF) for a short period (e.g., 10-15 minutes) to activate the PI3K pathway.[11]
-
Wash the cells with ice-cold PBS and lyse them.[11]
-
Determine the protein concentration of the lysates.[11]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[11]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[11]
-
Detect the protein bands using an ECL substrate and an imaging system.[11]
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.[12]
Mandatory Visualization
Inositol Phosphate Signaling Pathway
The following diagram illustrates the central role of PI3K in the inositol phosphate signaling pathway and the points of inhibition by various classes of inhibitors.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for the comprehensive evaluation of an inositol kinase inhibitor, from initial in vitro screening to cell-based functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the specificity of the PI3K family inhibitor LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Inositol as a Pharmacological Target: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of inositol's therapeutic potential as a pharmacological target. It objectively compares its performance with alternative treatments across various conditions, supported by experimental data from clinical trials. Detailed methodologies for key experiments are provided, alongside visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of inositol's mechanism of action and clinical applications.
Inositol in Psychiatric Disorders: A Comparison with Placebo and Standard Medications
Inositol, a naturally occurring polyol, plays a crucial role as a precursor in the phosphatidylinositol (PI) second messenger system, which is vital for signal transduction in the brain.[1] A decrease in cerebrospinal fluid (CSF) inositol levels has been observed in individuals with depression.[1] Clinical trials have explored the efficacy of inositol supplementation in treating a range of psychiatric disorders, particularly those responsive to serotonin reuptake inhibitors (SSRIs).[1]
Depression
In a double-blind, controlled trial, depressed patients receiving 12 g/day of inositol for four weeks showed a significantly greater improvement in scores on the Hamilton Depression Rating Scale compared to those receiving a placebo.[2][3] Notably, no adverse effects on hematology, kidney, or liver function were reported.[1][3] Another study reported a mean difference of -7.30 in the Hamilton Depression Rating Scale (HDRS-24) score, favoring inositol over placebo, though the result was not statistically significant.[4] However, when used as an adjunctive therapy with SSRIs, inositol did not show a significant additional benefit.[4]
| Trial | Intervention | Comparison | Outcome Measure | Result | Citation |
| Levine et al. (1995) | 12 g/day Inositol | Placebo | Hamilton Depression Rating Scale | Significantly greater improvement with inositol at 4 weeks | [2][3] |
| Cochrane Review (2004) | 12 g/day Inositol | Placebo | HDRS-24 Score Difference | -7.30 (favoring inositol, not statistically significant) | [4] |
| Levine et al. (1999) | Inositol + SSRI | Placebo + SSRI | HDRS-24 Score | No significant difference | [4] |
Panic Disorder
Inositol has demonstrated significant efficacy in reducing the frequency and severity of panic attacks. A double-blind, placebo-controlled, four-week crossover trial of 12 g/day of inositol in patients with panic disorder found a significant reduction in both the number and severity of panic attacks, as well as the severity of agoraphobia, compared to placebo.[5][6] Side effects were reported to be minimal.[5] In a direct comparison with fluvoxamine, an SSRI, inositol (up to 18 g/day ) was found to be as effective in improving scores on the Hamilton Rating Scale for Anxiety and the Clinical Global Impressions Scale.[7] Notably, in the first month of treatment, inositol led to a greater reduction in the number of weekly panic attacks (a reduction of 4.0) compared to fluvoxamine (a reduction of 2.4).[7]
| Trial | Intervention | Comparison | Outcome Measure | Result | Citation |
| Benjamin et al. (1995) | 12 g/day Inositol | Placebo | Frequency and Severity of Panic Attacks | Significant reduction with inositol | [5][6] |
| Palatnik et al. (2001) | up to 18 g/day Inositol | up to 150 mg/day Fluvoxamine | Number of Panic Attacks per Week (Month 1) | Inositol: -4.0, Fluvoxamine: -2.4 (p=0.049) | [7] |
Obsessive-Compulsive Disorder (OCD)
The therapeutic potential of inositol extends to Obsessive-Compulsive Disorder (OCD). A double-blind, controlled crossover trial where patients received 18 g/day of inositol for six weeks showed a significant reduction in scores on the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) compared to placebo.[8][9] This suggests that inositol may be a beneficial treatment for OCD, mirroring the effectiveness of SSRIs in this condition.[8] However, one follow-up study failed to replicate this finding, and another found no benefit when inositol was used to augment ongoing SSRI treatment.[10]
| Trial | Intervention | Comparison | Outcome Measure | Result | Citation |
| Fux et al. (1996) | 18 g/day Inositol | Placebo | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | Significant score reduction with inositol | [8][9] |
| Fux et al. (1999) | 18 g/day Inositol | Placebo | Y-BOCS | Failed to replicate previous findings | [10] |
| Seedat and Stein (1999) | 18 g/day Inositol + SSRI | Placebo + SSRI | Y-BOCS | No additional benefit from inositol | [10] |
Inositol in Metabolic and Endocrine Disorders: A Focus on Polycystic Ovary Syndrome (PCOS)
Myo-inositol, a stereoisomer of inositol, is an insulin-sensitizing agent that has shown promise in the management of Polycystic Ovary Syndrome (PCOS), a condition often characterized by insulin resistance.[11]
Comparison with Metformin
Metformin is a standard treatment for insulin resistance in PCOS.[12] Several studies have compared the efficacy of myo-inositol to metformin. A randomized controlled trial comparing 4 g/day of myo-inositol with 2 g/day of metformin for six months found no significant change in the primary outcome of HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) for either group.[13][14] However, metformin led to positive effects on fasting blood glucose, weight, and HDL cholesterol, while the effect on menstrual cycle length was comparable between the two treatments.[13][14] Notably, myo-inositol was associated with significantly fewer adverse effects.[13][14] A meta-analysis of nine studies concluded that myo-inositol was more effective than metformin in reducing serum testosterone levels.[15] Another study in normal-weight women with PCOS found both myo-inositol and metformin to be effective in regulating insulin resistance, menstrual irregularities, and hyperandrogenism, with no significant difference between the two treatments.[16]
| Trial/Meta-analysis | Intervention | Comparison | Outcome Measure | Result | Citation |
| Glintborg et al. (2022) | 4 g/day Myo-inositol | 2 g/day Metformin | HOMA-IR | No significant change in either group | [13][14] |
| Glintborg et al. (2022) | 4 g/day Myo-inositol | 2 g/day Metformin | Fasting Glucose | Metformin: -0.1 mmol/L; Myo-inositol: +0.2 mmol/L (p<0.001) | [13][14] |
| Glintborg et al. (2022) | 4 g/day Myo-inositol | 2 g/day Metformin | Weight Change | Metformin: -6.1 kg; Myo-inositol: -2.3 kg (p=0.02) | [13][14] |
| Tagliaferri et al. (2017) | Myo-inositol | Metformin | Serum Testosterone | Myo-inositol more effective in reducing testosterone | [15] |
| Jarić et al. (2024) | Myo-inositol | Metformin | HOMA-IR, Menstrual Regularity, Androgens | Both effective, no significant difference between groups | [16] |
Experimental Protocols
Administration and Dosage in Clinical Trials
-
Depression: 12 g/day of oral inositol administered for 4 weeks.[3] The primary outcome was assessed using the Hamilton Depression Rating Scale (HDRS), a clinician-administered rating scale.[4]
-
Panic Disorder: 12 g/day of oral inositol in a 4-week crossover design.[5][6] Fluvoxamine was administered up to 150 mg/day in a comparative trial.[7] The primary outcomes included the frequency and severity of panic attacks.[5]
-
Obsessive-Compulsive Disorder: 18 g/day of oral inositol for 6 weeks in a crossover design.[8] The primary outcome was measured using the Yale-Brown Obsessive Compulsive Scale (Y-BOCS), a semi-structured interview to assess the severity of OCD symptoms.[8]
-
Polycystic Ovary Syndrome: 4 g/day of oral myo-inositol for 6 months.[13] Metformin was administered at 2 g/day for comparison.[13] The primary outcome was the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), calculated from fasting glucose and insulin levels.[13]
Quantification of Inositol in Biological Samples
A validated method for quantifying endogenous myo-inositol in rat brain tissue involves homogenization of tissue samples followed by analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[17] This method is sensitive over a linear range of 0.100-100 µg/mL.[17] In humans, oral administration of 12 g/day of inositol has been shown to increase CSF inositol levels by almost 70%.[18] Proton magnetic resonance spectroscopic imaging can be used to measure myo-inositol levels in the human brain.[19]
Visualizing the Role of Inositol
Inositol Signaling Pathway
Caption: Inositol is a key precursor for the phosphoinositide signaling pathway.
Generalized Experimental Workflow for Inositol Clinical Trials
Caption: A generalized workflow for a randomized controlled trial of inositol.
Logical Relationship of Inositol's Therapeutic Action
Caption: The proposed mechanism of inositol's therapeutic effects.
References
- 1. Controlled trials of inositol in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Double-blind, controlled trial of inositol treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-blind, placebo-controlled, crossover trial of inositol treatment for panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. Inositol treatment of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Effectiveness of Myo-Inositol in Women With Polycystic Ovary Syndrome: A Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositol is an effective and safe treatment in polycystic ovary syndrome: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myoinositol vs. Metformin in Women with Polycystic Ovary Syndrome: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myoinositol vs. Metformin in Women with Polycystic Ovary Syndrome: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
- 16. mdpi.com [mdpi.com]
- 17. Development and validation of an LC/MS/MS procedure for the quantification of endogenous myo-inositol concentrations in rat brain tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Effects of myo-inositol ingestion on human brain myo-inositol levels: a proton magnetic resonance spectroscopic imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Inositol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of inositol, a sugar alcohol commonly used in research and pharmaceutical applications. While generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain safety and environmental standards.[1][2][3][4]
Immediate Safety and Handling Precautions
Before proceeding with any disposal method, it is crucial to handle inositol with appropriate personal protective equipment (PPE). This includes safety glasses, a lab coat, and gloves. In case of a spill, it is important to avoid generating dust, as fine dust dispersed in the air can be a potential explosion hazard in the presence of an ignition source.[5] For small spills, the solid material should be carefully swept or vacuumed into a suitable waste container.[6] The contaminated surface should then be cleaned with water. For larger spills, the material should be shoveled into a waste container, followed by rinsing the area with water.
Step-by-Step Disposal Procedures
The appropriate disposal method for inositol depends on the quantity and the form of the waste (pure substance, solution, or contaminated materials). Always consult and adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations.[1][6][7]
For Small Quantities of Pure Inositol or Aqueous Solutions:
-
Dilution: Given its solubility in water, small amounts of inositol can be diluted with a large volume of water.[8]
-
Sewer Disposal: In many localities, diluted, non-hazardous aqueous solutions of inositol can be flushed down the sanitary sewer.[8] However, it is imperative to confirm this with your institution's Environmental Health and Safety (EHS) department and local wastewater treatment authority.
-
Neutralization: No neutralization is required as inositol is not acidic or basic.
For Large Quantities of Pure Inositol:
-
Waste Collection: Large quantities of solid inositol should be collected in a clearly labeled, sealed container.
-
Hazardous Waste Evaluation: While inositol itself is not typically classified as hazardous, it is crucial to determine if it has been contaminated with any hazardous substances.[6][7] If so, it must be disposed of as hazardous waste.
-
Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor for pickup and proper disposal.
For Contaminated Materials (e.g., paper towels, PPE):
-
Segregation: Any materials contaminated with inositol should be segregated from regular trash.
-
Bagging: Place the contaminated items in a sealed and clearly labeled bag.
-
Disposal: Dispose of the bag in accordance with your institution's chemical waste procedures.
Quantitative Data Summary
While specific disposal limits can vary based on local regulations, the following table summarizes key quantitative data related to inositol's properties.
| Property | Value | Source |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 224.5°C (436.1°F) | |
| Solubility in Water | Soluble | |
| Acute Oral Toxicity (LD50, Mouse) | 10000 mg/kg |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No specific experimental protocols for disposal are cited, as the primary guidance comes from regulatory compliance and safety guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of inositol waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of inositol waste.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. redox.com [redox.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling An inositol
This guide provides immediate, essential safety protocols and logistical information for handling inositol in research, scientific, and drug development settings. The following procedures are based on established safety data for various inositol isomers and are intended to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE) for Handling Inositol
While inositol is generally not considered a hazardous substance, a cautious approach is always recommended in a laboratory setting. The required personal protective equipment may vary based on the specific handling procedures and the quantities involved.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Glasses with side shields | Conforming to OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and airborne particles.[1][2] |
| Chemical Goggles | Snug-fitting | Recommended when there is a significant risk of splashing.[1] | |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Prevents direct skin contact.[1][2] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Dust Mask/Respirator | N95, P1, or equivalent approved respirator | Recommended when handling fine powders or when dust generation is likely.[1][3] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.[1]
-
Respiratory Protection (if needed): If the procedure is likely to generate dust, put on a dust mask or respirator.[1]
-
Eye Protection: Put on safety glasses or chemical goggles.[1]
-
Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.[1]
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.[1]
-
Lab Coat: Remove the lab coat by unfastening it and rolling it down from the shoulders, keeping the contaminated outer surface away from your body.[1]
-
Eye Protection: Remove safety glasses or goggles.[1]
-
Respiratory Protection (if used): Remove the dust mask or respirator.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
Operational and Disposal Plans
Handling:
-
Handle inositol in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solid material, use a chemical fume hood.[1][2]
-
Avoid ingestion and inhalation.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as oxidizing agents.[2]
Disposal:
-
Dispose of inositol and any contaminated PPE in accordance with local, state, and federal regulations.[1]
-
Do not let the product enter drains.[5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash clothing before reuse. Get medical attention if irritation develops.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[2]
A logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling inositol.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
